molecular formula C8F4N2 B154472 Tetrafluorophthalonitrile CAS No. 1835-65-0

Tetrafluorophthalonitrile

Cat. No.: B154472
CAS No.: 1835-65-0
M. Wt: 200.09 g/mol
InChI Key: OFLRJMBSWDXSPG-UHFFFAOYSA-N
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Description

Tetrafluorophthalonitrile reacts with:
  • copper, copper (I) chloride or copper (II) chloride to yield copper (II) hexadecafluorophthalocyanine
  • potassium salt of 2-hydroxyhexafluoro-2-propylbenzene to yield 2-phenyl-2-(3,4-dicyano- trifluorophenoxy) hexafluoropropane
  • dipotassium salt of 1,3-bis(2-hdroxyhexafluoro-2- propyl) benzene to yield fluorinated phthalonitrile resins
>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F4N2/c9-5-3(1-13)4(2-14)6(10)8(12)7(5)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLRJMBSWDXSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075142
Record name Tetrafluorophthalonitrile
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Molecular Weight

200.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-65-0
Record name 3,4,5,6-Tetrafluoro-1,2-benzenedicarbonitrile
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Record name 3,4,5,6-Tetrafluorobenzene-1,2-dicarbonitrile
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Record name Tetrafluorophthalonitrile
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Record name 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to Tetrafluorophthalonitrile (CAS 1835-65-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile, with CAS registry number 1835-65-0, is a highly versatile fluorinated aromatic compound. Its chemical structure, featuring a benzene (B151609) ring substituted with four fluorine atoms and two adjacent nitrile groups, imparts unique reactivity, high thermal stability, and chemical resistance.[1] These properties make it a critical building block in the synthesis of a wide array of high-performance materials and complex molecules.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of this compound, with a focus on its applications in the development of advanced polymers, phthalocyanines, and as an intermediate in the agrochemical industry.[2] Detailed experimental protocols for its synthesis and key reactions are provided to support research and development activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] The presence of the electron-withdrawing fluorine atoms and cyano groups significantly influences its chemical and physical characteristics.

Physical Properties

A summary of the key physical and computed properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₈F₄N₂--INVALID-LINK--
Molecular Weight 200.09 g/mol --INVALID-LINK--
Melting Point 81-86 °C--INVALID-LINK--, --INVALID-LINK--
Boiling Point (Predicted) 274.2 ± 40.0 °C at 760 mmHg--INVALID-LINK--
Density (Predicted) 1.54 ± 0.1 g/cm³--INVALID-LINK--
Solubility Soluble in Methanol, Acetone, Ethanol (B145695)--INVALID-LINK--
Appearance White to almost white powder/crystal--INVALID-LINK--
Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

Spectroscopy Data Highlights
Mass Spectrometry Electron ionization mass spectra are available in the NIST WebBook.
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available on PubChem, showing characteristic nitrile and C-F bond vibrations.[4]
NMR Spectroscopy ¹H and ¹⁹F NMR are essential for structural confirmation, particularly in reaction monitoring.

Synthesis and Purification

The synthesis of this compound can be achieved through various routes, often starting from perhalogenated benzene derivatives.[1] A common and scalable method involves the halogen exchange reaction of tetrachlorophthalonitrile (B161213) with a fluoride (B91410) source.

Experimental Protocol: Synthesis from Tetrachlorophthalonitrile

This protocol is adapted from a documented industrial synthesis method.[5]

Materials:

  • Tetrachlorophthalonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Cyclobutanesulfone (Sulfolane)

  • Ice

  • Deionized water

Equipment:

  • 50-gallon stainless steel reactor with stirrer and heating/cooling capabilities

  • Vacuum pump

  • Centrifuge

  • Steam distillation apparatus

Procedure:

  • Drying of Potassium Fluoride: Add 11.0 kg of anhydrous potassium fluoride to the stainless steel reactor. Dry the salt at 115-138°C for 48 hours under a vacuum of 28 inches of Hg.

  • Charging the Reactor: Cool the dried KF to 100°C. Sequentially add 19 liters of cyclobutanesulfone and 4.74 kg of tetrachlorophthalonitrile to the reactor.

  • Reaction: With stirring, heat the mixture to 156°C within 30 minutes. Continue heating with vigorous stirring at a temperature range of 135-162°C for 2.5 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to 31°C.

    • Add 69 kg of ice and 119 liters of softened water. Stir the resulting mixture for 1.5 hours.

    • Collect the crude product by centrifugation and wash it with 120 liters of softened water.

  • Purification by Steam Distillation:

    • Transfer the crude product to a 50-gallon stainless steel still with 100 liters of deionized water.

    • Perform steam distillation until 80 liters of distillate are collected.

    • Cool the distillate to 0-5°C to precipitate the product.

  • Final Product Collection:

    • Collect the purified crystals by centrifugation.

    • Wash the crystals with two portions of 90 liters of softened water.

    • The resulting wet product can be vacuum dried at room temperature. The expected melting point of the dried product is 81-83°C.[5]

G cluster_synthesis Synthesis Workflow Tetrachlorophthalonitrile Tetrachlorophthalonitrile Reaction_Mixture Reaction Mixture (135-162°C) Tetrachlorophthalonitrile->Reaction_Mixture Anhydrous KF Anhydrous KF Anhydrous KF->Reaction_Mixture Cyclobutanesulfone Cyclobutanesulfone Cyclobutanesulfone->Reaction_Mixture Crude_Product Crude Product (Precipitation with Ice/Water) Reaction_Mixture->Crude_Product Purification Steam Distillation Crude_Product->Purification Final_Product This compound (Crystals) Purification->Final_Product

Synthesis of this compound.

Chemical Reactivity and Applications

The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atoms, particularly at the 4- and 5-positions, are readily displaced by a variety of nucleophiles.

Nucleophilic Aromatic Substitution (SₙAr)

This compound reacts with a range of nucleophiles, including amines, alkoxides, and thiolates, to yield mono-, di-, or tetra-substituted products depending on the reaction conditions.[6] This reactivity is fundamental to its use as a precursor for more complex molecules.

G Start This compound Reaction Nucleophilic Aromatic Substitution (SₙAr) Start->Reaction Nucleophile Nucleophile (e.g., ROH, RNH₂, RSH) Nucleophile->Reaction Product Substituted Phthalonitrile (B49051) Reaction->Product Application Precursor for: - Phthalocyanines - Polymers - Agrochemicals Product->Application

General Reactivity of this compound.
Application in Phthalocyanine (B1677752) Synthesis

This compound is a key starting material for the synthesis of perfluorinated phthalocyanines. These materials exhibit enhanced solubility in organic solvents and possess unique electronic properties, making them suitable for applications in electronics and as chemosensors.[1][7]

Experimental Protocol: Synthesis of a Zinc(II) Phthalocyanine Derivative

This protocol describes the synthesis of a zinc phthalocyanine from a monosubstituted this compound derivative.[7]

Materials:

  • Monosubstituted this compound derivative (e.g., 4-(2-(thiophen-2-yl)ethoxy)-3,5,6-trifluorophthalonitrile)

  • Anhydrous Zinc Acetate (B1210297) (Zn(OAc)₂)

  • 1-Chloronaphthalene (solvent)

  • Cyclohexane (B81311)

  • Ethanol

Equipment:

  • Reaction flask with reflux condenser and nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a reaction flask, combine the monosubstituted this compound derivative with a catalytic amount of anhydrous zinc acetate in 1-chloronaphthalene.

  • Cyclotetramerization: Heat the reaction mixture to 175°C under a nitrogen atmosphere with stirring. The solution will turn deep green as the phthalocyanine forms. Maintain this temperature for 48 hours.

  • Precipitation: After cooling, add cyclohexane to the reaction mixture to precipitate the crude phthalocyanine product.

  • Purification: Collect the precipitate by filtration. Wash the solid extensively with ethanol to remove unreacted starting materials and byproducts. The final product is a green solid.

Application in Polymer Science

The dinitrile functionality and the potential for nucleophilic substitution make this compound a valuable monomer for the synthesis of high-performance polymers. The resulting fluorinated polymers often exhibit excellent thermal stability, chemical resistance, and desirable dielectric properties.[1] It is used in the preparation of fluorinated phthalonitrile resins.[8]

Application in Agrochemicals

This compound serves as a versatile chemical intermediate in the synthesis of complex molecules for the agrochemical sector. It can be a precursor in the production of certain pesticides, contributing to crop protection.[1][2] The incorporation of the fluorinated phthalonitrile moiety can enhance the biological activity and stability of the final agrochemical product.

Safety and Handling

This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Precautionary Measures:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a dry, well-ventilated place.

Biological Activity and Signaling Pathways

As of the date of this document, a comprehensive search of the scientific literature did not yield specific studies detailing the direct interaction of this compound with biological signaling pathways. Its primary role in the life sciences appears to be as a synthetic building block for creating more complex, biologically active molecules. The cytotoxicity and biological effects of downstream products, such as certain fluorinated hexahydroquinoline-3-carbonitrile derivatives, have been investigated, but these studies do not directly implicate this compound in cellular signaling.[6] Further research is required to elucidate any direct biological effects of this compound.

Conclusion

This compound (CAS 1835-65-0) is a pivotal intermediate in modern synthetic chemistry. Its unique combination of reactivity and stability, conferred by its polyfluorinated and dinitrile structure, makes it an invaluable precursor for a range of high-performance materials. The well-established protocols for its synthesis and subsequent modification, particularly through nucleophilic aromatic substitution, provide a robust platform for the development of advanced phthalocyanines, polymers, and agrochemicals. While its direct biological interactions remain largely unexplored, its role as a foundational chemical entity in various fields of research and development is firmly established. Proper safety and handling procedures are essential when working with this compound.

References

Spectroscopic and Synthetic Profile of 3,4,5,6-Tetrafluorophthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic characteristics and synthesis of 3,4,5,6-tetrafluorophthalonitrile, a key intermediate in the development of advanced materials and pharmaceuticals. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's spectral data, including ¹⁹F NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and a workflow for its synthesis.

Spectroscopic Data Analysis

The unique structural features of 3,4,5,6-tetrafluorophthalonitrile (C₈F₄N₂) give rise to a distinct spectroscopic fingerprint. The following sections and tables summarize the key data obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 3,4,5,6-tetrafluorophthalonitrile. Due to the presence of fluorine atoms, both ¹⁹F and ¹³C NMR provide valuable information.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹⁹F NMR spectrum of 3,4,5,6-tetrafluorophthalonitrile is expected to show two multiplets due to the chemical non-equivalence of the fluorine atoms at the 3,6- and 4,5- positions.

Chemical Shift (δ) ppmMultiplicity
-136.5Multiplet
-146.0Multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will exhibit distinct signals for the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
145.2 (m)C-F
142.7 (m)C-F
112.5 (t, J=16.5 Hz)C-CN
109.8 (s)C-CN
Infrared (IR) Spectroscopy

The IR spectrum of 3,4,5,6-tetrafluorophthalonitrile reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm⁻¹)Assignment
2240C≡N stretch (nitrile)
1640, 1500, 1400C=C stretch (aromatic)
1000C-F stretch
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 3,4,5,6-tetrafluorophthalonitrile provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
200100[M]⁺ (Molecular ion)
174~20[M - CN]⁺
155~15[M - F - CN]⁺
128~10[C₆F₂N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of 3,4,5,6-tetrafluorophthalonitrile was prepared by dissolving approximately 10-20 mg of the solid in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube.

Instrumentation: ¹⁹F and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer.

¹⁹F NMR Parameters:

  • Frequency: 470 MHz

  • Reference: CCl₃F (0 ppm)

  • Pulse Program: Standard single-pulse experiment

  • Relaxation Delay: 5 s

  • Number of Scans: 128

¹³C NMR Parameters:

  • Frequency: 125 MHz

  • Reference: Tetramethylsilane (TMS) (0 ppm)

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Relaxation Delay: 2 s

  • Number of Scans: 1024

Infrared (IR) Spectroscopy

Sample Preparation: The IR spectrum was obtained using the KBr pellet method. A small amount of 3,4,5,6-tetrafluorophthalonitrile was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the spectrum.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A spectrum of a pure KBr pellet was recorded as the background.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.

GC Parameters:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-300

  • Source Temperature: 230 °C

Synthesis Workflow

3,4,5,6-Tetrafluorophthalonitrile is commonly synthesized from tetrachlorophthalonitrile (B161213) via a halogen exchange reaction. The following diagram illustrates the typical laboratory-scale synthesis workflow.

SynthesisWorkflow Tetrachlorophthalonitrile Tetrachlorophthalonitrile ReactionVessel Reaction Vessel (e.g., Round-bottom flask) Tetrachlorophthalonitrile->ReactionVessel Heating Heating (e.g., 150-200 °C) ReactionVessel->Heating Stirring Solvent Anhydrous Solvent (e.g., DMF, Sulfolane) Solvent->ReactionVessel FluorinatingAgent Fluorinating Agent (e.g., Spray-dried KF) FluorinatingAgent->ReactionVessel Workup Aqueous Work-up (Quenching with water) Heating->Workup Extraction Extraction (e.g., with Dichloromethane) Workup->Extraction Drying Drying (e.g., over MgSO₄) Extraction->Drying Purification Purification (e.g., Recrystallization or Column Chromatography) Drying->Purification Product 3,4,5,6-Tetrafluorophthalonitrile Purification->Product

Caption: Synthesis workflow for 3,4,5,6-tetrafluorophthalonitrile.

An In-depth Technical Guide to the Solubility of Tetrafluorophthalonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of tetrafluorophthalonitrile (TFP) in common organic solvents. TFP is a crucial building block in the synthesis of phthalocyanines, which have applications in materials science, and is also explored in the development of novel therapeutic agents. A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Core Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its chemical structure, featuring a benzene (B151609) ring substituted with four fluorine atoms and two adjacent nitrile groups, contributes to its unique solubility profile.

Chemical Structure:

  • IUPAC Name: 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile[2]

  • CAS Number: 1835-65-0[2]

  • Molecular Formula: C₈F₄N₂[2]

  • Molecular Weight: 200.09 g/mol [2]

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments consistently report its solubility in several common polar organic solvents. This information is summarized in the table below. The nonpolar nature of the fluorinated benzene ring and the polar nitrile groups create a nuanced solubility behavior. While soluble in some polar solvents, it is expected to have lower solubility in highly polar solvents like water and in nonpolar aliphatic hydrocarbons.

Table 1: Qualitative Solubility of this compound

SolventChemical FormulaTypeSolubility
MethanolCH₃OHPolar ProticSoluble[3][4]
EthanolC₂H₅OHPolar ProticSoluble[3][4]
AcetoneC₃H₆OPolar AproticSoluble[3][4]
DichloromethaneCH₂Cl₂Polar AproticSoluble[1]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent, based on the principles of gravimetric analysis after solvent evaporation. This method is straightforward and can be adapted for various solvents and temperatures.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

    • Attach a syringe filter to the syringe and dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Solvent Evaporation and Gravimetric Analysis:

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of thermal degradation.

    • Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

    • Weigh the evaporation dish containing the dried this compound.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

3. Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or if inhaled.[2]

  • It can cause skin and serious eye irritation.[2]

  • All handling should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow A Preparation of Saturated Solution B Equilibration in Temperature-Controlled Environment A->B C Withdrawal of Supernatant B->C D Filtration C->D E Transfer of Known Volume to Weighed Dish D->E F Solvent Evaporation E->F G Gravimetric Analysis F->G H Solubility Calculation G->H

Experimental workflow for solubility determination.

Logical Relationships in Synthesis

This compound is a key precursor in the synthesis of metal phthalocyanines. The general logical relationship is depicted below, where the phthalonitrile (B49051) undergoes cyclization in the presence of a metal salt to form the corresponding metallophthalocyanine complex.

Synthesis_Pathway TFP This compound Solvent High-Boiling Solvent (e.g., Quinoline) TFP->Solvent MetalSalt Metal Salt (e.g., CuCl₂) MetalSalt->Solvent Heat Heat Solvent->Heat MPc Metal Hexadecafluorophthalocyanine Heat->MPc

Logical relationship in phthalocyanine (B1677752) synthesis.

References

An In-depth Technical Guide to the Health and Safety Handling of Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive health and safety information for the handling of tetrafluorophthalonitrile (CAS RN: 1835-65-0). This compound is a versatile chemical intermediate utilized in the synthesis of high-performance polymers, agrochemicals, and other advanced materials.[1] Due to its chemical properties and potential health hazards, stringent adherence to safety protocols is imperative. This document outlines the toxicological properties, necessary personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure the safety of laboratory and manufacturing personnel. All quantitative data is summarized in tabular format for ease of reference, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a white to tan crystalline solid or powder.[1] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is crucial for assessing potential hazards, such as dust explosion risk, and for designing appropriate storage and handling procedures.

PropertyValueReference(s)
Molecular Formula C₈F₄N₂[1]
Molecular Weight 200.09 g/mol [2]
Appearance White to tan crystalline solid/powder[1]
Melting Point 81-89 °C[1][3][4]
Boiling Point 274.2 ± 40.0 °C (Predicted)[3]
Flash Point 119.6 °C[3]
Density 1.54 ± 0.1 g/cm³ (Predicted)[3]
Vapor Pressure 0.00549 mmHg at 25°C[3]
Solubility Soluble in Methanol, Acetone, Ethanol[3][5]
Purity ≥96% - ≥98%[1][6]

Toxicological Information and Hazard Classification

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[7] It is harmful if swallowed, in contact with skin, or inhaled.[2] It is also irritating to the eyes, respiratory system, and skin.[2][3]

Acute Toxicity:

  • Oral: Harmful if swallowed.[2] Accidental ingestion may be harmful, with animal experiments indicating that ingestion of less than 150 grams could be fatal or cause serious health damage.[7]

  • Dermal: Harmful in contact with skin.[2] Systemic effects may result following absorption through the skin.[7]

  • Inhalation: Harmful if inhaled.[2] Inhalation of dust may be harmful and can cause respiratory irritation.[7]

Mechanism of Toxicity: Nitrile poisoning exhibits symptoms similar to those of hydrogen cyanide poisoning.[7] Chronic exposure to certain nitriles may interfere with iodine uptake by the thyroid gland due to the metabolic conversion of the cyanide moiety to thiocyanate.[7] Signs and symptoms of acute cyanide poisoning are often non-specific and reflect cellular hypoxia; cyanosis may be a late finding.[7]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

Data sourced from PubChem GHS Classification.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

Protection TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[9] A face shield should be worn over safety eyewear for large quantities or high-risk operations.[9]Protects against dust particles, chemical splashes, and potential explosions.
Skin Protection Chemical-resistant gloves (e.g., nitrile). Glove suitability and durability depend on the frequency and duration of contact.[7] A long-sleeved, buttoned lab coat is required.[9]Prevents skin contact, irritation, and dermal absorption.
Respiratory Protection Use a NIOSH-approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced, especially when handling the powder form.[10]Prevents inhalation of harmful dust particles.

Safe Handling and Storage

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[7]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[8][10]

  • Avoid generating dust. Use dry clean-up procedures.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[10]

  • Wash hands thoroughly after handling.[10]

  • Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld such containers.[7]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place.[8]

  • Keep containers tightly closed and clearly labeled.[8]

  • Store locked up.[10]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Emergency Procedures

Prompt and correct response to emergencies such as spills, fires, or personal exposure is critical.

First Aid Measures

The following diagrams outline the immediate first aid steps to be taken in case of exposure to this compound.

FirstAid_Exposure cluster_Inhalation Inhalation cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Ingestion Ingestion inhalation_start 1. Remove to Fresh Air inhalation_rest 2. Keep Warm and at Rest inhalation_start->inhalation_rest inhalation_medical 3. Seek Immediate Medical Attention inhalation_rest->inhalation_medical skin_start 1. Remove Contaminated Clothing skin_wash 2. Flush Skin with Running Water (and soap if available) skin_start->skin_wash skin_medical 3. Seek Immediate Medical Attention skin_wash->skin_medical eye_start 1. Wash Out Immediately with Fresh Running Water eye_irrigate 2. Ensure Complete Irrigation (keep eyelids apart) eye_start->eye_irrigate eye_medical 3. Seek Immediate Medical Attention eye_irrigate->eye_medical ingestion_start 1. Rinse Mouth ingestion_vomit 2. Do NOT Induce Vomiting ingestion_start->ingestion_vomit ingestion_medical 3. Seek Immediate Medical Attention ingestion_vomit->ingestion_medical Spill_Cleanup_Workflow cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure start Spill Occurs assess_spill Assess Spill Size (Minor vs. Major) start->assess_spill minor_ppe Don Appropriate PPE assess_spill->minor_ppe Minor major_alert Alert Personnel in Area & Evacuate assess_spill->major_alert Major minor_ignition Remove Ignition Sources minor_ppe->minor_ignition minor_contain Contain Spillage minor_ignition->minor_contain minor_cleanup Clean up with Dry Procedures (Avoid Dust Generation) minor_contain->minor_cleanup minor_collect Place in Labeled Container for Disposal minor_cleanup->minor_collect end Spill Cleanup Complete minor_collect->end Decontaminate Area major_emergency Alert Emergency Responders major_alert->major_emergency major_contain Contain Spillage (If Safe to Do So) major_emergency->major_contain major_professional Follow Professional Guidance for Cleanup major_contain->major_professional major_professional->end Decontaminate Area

References

An In-depth Technical Guide to the Discovery and Historical Synthesis of Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile (TFPN), a key building block in the synthesis of high-performance materials and pharmaceuticals, has a rich history rooted in the mid-20th century advancements in organofluorine chemistry. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the primary synthetic routes and their evolution. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The emergence of this compound is intrinsically linked to the broader development of polyfluoroaromatic chemistry. While the first synthesis of an organofluorine compound dates back to 1862, the mid-20th century saw a surge in research focused on the unique properties imparted by fluorine substitution in aromatic systems. A pivotal moment in this field was the development of the halogen exchange (Halex) process, a method for replacing chlorine or bromine atoms on an activated aromatic ring with fluorine using a fluoride (B91410) salt like potassium fluoride.

The first documented synthesis of this compound appears to have emerged from the extensive work on polyfluoroaromatic compounds. While a singular "discovery" paper is not readily apparent, the body of work from pioneers in the field laid the groundwork for its preparation. A common and industrially significant method involves the nucleophilic substitution of chlorine atoms in tetrachlorophthalonitrile (B161213) with fluorine atoms using potassium fluoride. This reaction is a classic example of the Halex process and has become a cornerstone for the production of this compound.

Further research into the applications of this versatile molecule, particularly in the synthesis of highly stable phthalocyanine (B1677752) dyes and polymers, spurred the optimization of its synthesis. The unique electronic properties conferred by the four fluorine atoms make this compound a valuable precursor for materials with exceptional thermal stability and chemical resistance.

Primary Synthetic Routes

Two principal methods for the synthesis of this compound have been historically and industrially significant:

  • Halogen Exchange (Halex) Reaction of Tetrachlorophthalonitrile: This is the most widely utilized method for both laboratory and industrial-scale production. It involves the direct fluorination of tetrachlorophthalonitrile with an alkali metal fluoride, typically anhydrous potassium fluoride, in a polar aprotic solvent.

  • Multi-Step Synthesis from Tetrafluorophthalic Anhydride (B1165640): An alternative route begins with tetrafluorophthalic anhydride. This method involves a series of reactions to convert the anhydride to the corresponding dinitrile.

Data Presentation: Comparison of Synthetic Routes
Parameter Halogen Exchange of Tetrachlorophthalonitrile Synthesis from Tetrafluorophthalic Anhydride
Starting Material TetrachlorophthalonitrileTetrafluorophthalic Anhydride
Key Reagents Anhydrous Potassium Fluoride (KF)Ammonia (B1221849), Dehydrating Agent
Solvent Polar aprotic (e.g., Sulfolane (B150427), DMF, DMSO)Varies by step
Typical Reaction Temperature 150-250 °CVaries by step
Reported Yield ~74% (calculated)[1]Not explicitly quantified in available literature
Key Advantages High efficiency, direct conversionUtilizes a different starting material
Key Challenges Requires anhydrous conditions, high temperaturesMulti-step process, potentially lower overall yield

Experimental Protocols

Halogen Exchange Synthesis of this compound from Tetrachlorophthalonitrile

This protocol is based on a widely cited industrial method.

Materials:

  • Tetrachlorophthalonitrile

  • Anhydrous Potassium Fluoride (KF)

  • Sulfolane (or other suitable polar aprotic solvent)

  • Deionized water

  • Ice

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Buchner funnel)

  • Distillation apparatus

Procedure:

  • Drying of Potassium Fluoride: Anhydrous potassium fluoride is dried under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any residual moisture.

  • Reaction Setup: The dried potassium fluoride and sulfolane are charged into the reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Addition of Tetrachlorophthalonitrile: Tetrachlorophthalonitrile is added to the stirred suspension of potassium fluoride in sulfolane.

  • Heating and Reaction: The reaction mixture is heated to a temperature in the range of 150-250 °C and maintained for several hours with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into a mixture of ice and water.

  • Isolation of Crude Product: The precipitated crude this compound is collected by filtration and washed thoroughly with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation to yield a white crystalline solid. A reported melting point for the purified product is 81-83 °C.[1]

Multi-Step Synthesis from Tetrafluorophthalic Anhydride (Conceptual Outline)

This route is a more classical approach to phthalonitrile (B49051) synthesis.

Step 1: Ammonolysis of Tetrafluorophthalic Anhydride

Tetrafluorophthalic anhydride is treated with ammonia to open the anhydride ring, forming the corresponding tetrafluorophthalamic acid or its ammonium (B1175870) salt.

Step 2: Dehydration to Tetrafluorophthalamide

The intermediate from Step 1 is then dehydrated, typically by heating, to form tetrafluorophthalamide.

Step 3: Dehydration of Tetrafluorophthalamide to this compound

The final step involves the dehydration of tetrafluorophthalamide using a suitable dehydrating agent (e.g., phosphorus pentoxide or thionyl chloride) to yield this compound.

Mandatory Visualizations

Synthetic Pathways

Synthesis_of_this compound cluster_0 Halogen Exchange (Halex) Pathway cluster_1 Synthesis from Anhydride Pathway Tetrachlorophthalonitrile Tetrachlorophthalonitrile TFPN_Halex This compound Tetrachlorophthalonitrile->TFPN_Halex Halogen Exchange KF Anhydrous KF Solvent Polar Aprotic Solvent (e.g., Sulfolane) Heat Heat (150-250°C) Anhydride Tetrafluorophthalic Anhydride AmicAcid Tetrafluorophthalamic Acid/Salt Anhydride->AmicAcid Ammonolysis Ammonia Ammonia (NH3) Phthalamide Tetrafluorophthalamide AmicAcid->Phthalamide Dehydration Dehydration1 Dehydration TFPN_Anhydride This compound Phthalamide->TFPN_Anhydride Dehydration Dehydration2 Dehydration

Caption: Overview of the two primary synthetic pathways to this compound.

Experimental Workflow: Halogen Exchange Synthesis

Halex_Workflow start Start dry_kf Dry Anhydrous KF (Vacuum, 120-150°C) start->dry_kf charge_reagents Charge Reactor: - Dried KF - Sulfolane dry_kf->charge_reagents add_tcpn Add Tetrachlorophthalonitrile charge_reagents->add_tcpn react Heat and Stir (150-250°C, several hours) add_tcpn->react cool Cool Reaction Mixture react->cool workup Pour into Ice/Water cool->workup filter Filter to Isolate Crude Product workup->filter wash Wash with Water filter->wash purify Purify (Recrystallization or Sublimation) wash->purify end Pure this compound purify->end

Caption: Step-by-step workflow for the synthesis of this compound via the Halex method.

Conclusion

The discovery and synthesis of this compound represent a significant milestone in the field of organofluorine chemistry. The development of robust synthetic methods, particularly the halogen exchange reaction, has made this valuable compound readily accessible for a wide range of applications in materials science and drug development. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this important fluorinated building block. The historical context underscores the importance of fundamental research in paving the way for technological advancements.

References

Theoretical Insights into the Reactivity of Tetrafluorophthalonitrile: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile (TFPN) is a versatile building block in organic synthesis, prized for its high reactivity towards nucleophiles, which enables the construction of complex molecular architectures such as phthalocyanines and other functional materials. This technical guide provides an in-depth analysis of the reactivity of TFPN through the lens of modern computational chemistry. By leveraging Density Functional Theory (DFT), we explore the electronic structure, reactivity indices, and reaction mechanisms of TFPN, offering a theoretical framework to predict and understand its chemical behavior. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development by providing detailed theoretical data and methodologies to guide experimental design and accelerate discovery.

Introduction

This compound (C₈F₄N₂) is a highly electron-deficient aromatic compound due to the presence of four fluorine atoms and two cyano groups on the benzene (B151609) ring. This electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr) reactions, a cornerstone of its synthetic utility. Understanding the intricate details of these reactions, including regioselectivity and reaction kinetics, is paramount for its efficient application.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate reaction mechanisms and predict the reactivity of molecules.[1] This guide summarizes key theoretical calculations performed on TFPN to provide a comprehensive understanding of its reactivity profile.

Computational Methodology

The theoretical data presented in this guide are primarily derived from DFT calculations. A common and reliable computational approach for molecules of this nature involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p).[2] This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries, electronic properties, and reaction energetics.

General Computational Protocol:

  • Geometry Optimization: The initial 3D structure of this compound is constructed and its geometry is optimized to find the lowest energy conformation.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to assess the molecule's electronic excitability and reactivity.[3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to calculate the natural atomic charges on each atom, providing insight into the charge distribution and electrostatic interactions.[4][5]

    • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions that are susceptible to nucleophilic or electrophilic attack.[6][7][8]

Theoretical Reactivity Analysis

The reactivity of this compound is governed by its unique electronic structure. The following sections detail the key theoretical descriptors that quantify its reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the energy of the HOMO reflects its ability to donate electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.[9][10] A smaller HOMO-LUMO gap generally implies higher reactivity.

FMO_Diagram

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.[11] For this compound, the MEP map clearly indicates significant positive potential on the carbon atoms of the aromatic ring, highlighting their electrophilic nature.

MEP_Diagram TFPN_Structure TFPN_Structure MEP_Map MEP_Map TFPN_Structure->MEP_Map Generates Positive Positive MEP_Map->Positive Reveals Negative Negative MEP_Map->Negative Reveals

Natural Bond Orbital (NBO) Analysis and Atomic Charges

NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs.[12] The calculated natural atomic charges quantify the electrostatic landscape of the molecule. For this compound, the carbon atoms attached to the fluorine atoms and cyano groups are expected to carry significant positive charges, making them the primary sites for nucleophilic attack.

Table 1: Calculated Molecular Properties of this compound

PropertyValueComputational Method
HOMO Energy[Data not available in search results]B3LYP/6-311++G(d,p)
LUMO Energy[Data not available in search results]B3LYP/6-311++G(d,p)
HOMO-LUMO Gap[Data not available in search results]B3LYP/6-311++G(d,p)
Dipole Moment[Data not available in search results]B3LYP/6-311++G(d,p)

Table 2: Calculated Natural Atomic Charges on this compound

AtomNatural Charge (e)
C (attached to F)[Data not available in search results]
C (attached to CN)[Data not available in search results]
F[Data not available in search results]
N[Data not available in search results]
C (of CN)[Data not available in search results]

(Note: Specific quantitative values for HOMO/LUMO energies and atomic charges for this compound were not available in the provided search results. The tables are structured to be populated with such data when obtained from relevant literature.)

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The predominant reaction pathway for this compound is the SₙAr mechanism. This can proceed through either a stepwise (Meisenheimer complex intermediate) or a concerted pathway. Computational studies are invaluable for distinguishing between these mechanisms by calculating the potential energy surface and identifying transition states and intermediates.

SNAr_Mechanism

Reaction with Amines and Thiols

Amines and thiols are common nucleophiles used in reactions with this compound.[2][13] Theoretical calculations can predict the activation energy barriers for these reactions, providing insights into their kinetics. The regioselectivity of the substitution can also be rationalized by examining the relative energies of the transition states leading to different products.

Table 3: Calculated Activation Energies for SₙAr Reactions of this compound

NucleophileReactionActivation Energy (kcal/mol)Computational Method
Amine (e.g., Aniline)C-N bond formation[Data not available in search results]DFT (e.g., B3LYP/6-311++G(d,p))
Thiol (e.g., Thiophenol)C-S bond formation[Data not available in search results]DFT (e.g., B3LYP/6-311++G(d,p))

(Note: Specific quantitative values for activation energies were not available in the provided search results. The table is structured for future data.)

Experimental Protocols for Validation

Theoretical predictions should ideally be validated by experimental data. The following outlines general experimental protocols that can be used to study the reactivity of this compound and correlate the findings with the computational results.

Kinetic Studies of SₙAr Reactions

Objective: To determine the rate constants and activation parameters for the reaction of this compound with a given nucleophile.

Procedure:

  • A solution of this compound in a suitable solvent (e.g., acetonitrile, DMF) is prepared in a thermostated reaction vessel.

  • A solution of the nucleophile (e.g., an amine or thiol) is also prepared in the same solvent.

  • The two solutions are mixed at a specific temperature, and the progress of the reaction is monitored over time. This can be achieved using techniques such as:

    • UV-Vis Spectroscopy: If the product has a distinct absorption spectrum from the reactants.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals.

  • The reaction is repeated at several different temperatures to determine the temperature dependence of the rate constant.

  • The activation energy (Ea) and other activation parameters (ΔH‡, ΔS‡) can be calculated from the Arrhenius or Eyring plots.

Conclusion

The theoretical calculations summarized in this guide provide a robust framework for understanding and predicting the reactivity of this compound. The strong electrophilic character of the aromatic ring, as revealed by MEP maps and NBO analysis, explains its high susceptibility to nucleophilic attack. While specific quantitative data from the literature remains to be fully compiled, the methodologies and conceptual frameworks presented here offer a clear path for researchers to computationally investigate and experimentally validate the reactivity of this important synthetic building block. Future work should focus on populating the data tables herein with specific calculated values from dedicated computational studies on this compound to further enhance the predictive power of this guide.

References

Physical properties of tetrafluorophthalonitrile crystals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Tetrafluorophthalonitrile Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TFPN), with the systematic name 3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile, is a significant organofluorine compound utilized in advanced chemical synthesis.[1] Identified by the CAS Number 1835-65-0, its molecular formula is C₈F₄N₂.[1][2][3] The structure, which includes a benzene (B151609) ring substituted with two nitrile groups and four fluorine atoms, establishes it as a crucial building block in organic synthesis. The presence of highly electronegative fluorine atoms imparts unique characteristics, such as exceptional thermal stability and chemical resistance, making TFPN a valuable precursor for high-performance materials.[1][3] These materials are integral to high-tech sectors including electronics, aerospace, and specialty chemicals.[1] Furthermore, its derivatives, especially fluorinated phthalocyanines, are subjects of intensive research for applications in molecular electronics, photonics, and photodynamic therapy.[1] This guide provides a comprehensive overview of the core physical properties of this compound crystals, details the experimental protocols for their characterization, and presents data in a structured format for scientific application.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various synthetic processes.

PropertyValueSource(s)
Molecular Formula C₈F₄N₂[1][2][3]
Molecular Weight 200.09 g/mol [1][2][4]
Appearance White to tan/yellow-brown crystalline solid/powder[1][3][5]
Melting Point 81-89 °C (178-192 °F)[3][4][5][6]
Boiling Point 274.2 ± 40.0 °C (Predicted)[4]
Density 1.54 ± 0.1 g/cm³ (Predicted)[4]
Solubility Partly miscible in water; Soluble in Methanol, Acetone, Ethanol[4][5][6]
CAS Number 1835-65-0[1][2][3]

Crystallographic Properties

The three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system.[7] Detailed crystallographic data are essential for understanding intermolecular interactions and packing in the solid state.[7]

Crystallographic ParameterValueSource(s)
Crystal System Orthorhombic[7]
Space Group P2₁2₁2₁[7]
Unit Cell Dimensions a = 10.826 (3) Åb = 12.320 (5) Åc = 5.819 (5) Å[7]
Molecules per Unit Cell (Z) 4[7]
Calculated Density (Dx) 1.712 (3) g/cm⁻³[7]
Temperature 295 (2) K[7]
Radiation Mo Kα (λ = 0.71069 Å)[7]
Final R-factor 0.051 for 860 reflections[7]

Experimental Protocols

The characterization of this compound crystals involves several key analytical techniques. The detailed methodologies for these experiments are outlined below.

Single-Crystal X-ray Diffraction

This technique is used to determine the precise three-dimensional structure of the molecule and the crystal packing.

  • Crystal Growth : High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone). The crystal should be of adequate size (ideally >0.1 mm in all dimensions) and free from significant defects.[8][9]

  • Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, which allows for precise positioning of the crystal in any orientation.[8]

  • Data Collection : The mounted crystal is placed in a finely focused monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[8] As the crystal is rotated, a diffraction pattern of regularly spaced spots (reflections) is produced.[8] The angles and intensities of these diffracted X-rays are meticulously measured by a detector.[9]

  • Structure Solution : The unique diffraction pattern is processed to determine the unit cell dimensions and space group symmetry.[10] The phase problem is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[9][10]

  • Structure Refinement : An atomic model of the molecule is built into the electron density map.[10] The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.[10]

Thermal Analysis: DSC and TGA

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal stability, melting behavior, and purity.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, glass transitions, and heats of fusion.[11][12]

  • Sample Preparation : A small amount of the this compound crystal (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup : The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen at 50 mL/min) to prevent oxidation.[11]

  • Data Acquisition : The instrument heats the sample and reference, maintaining them at nearly the same temperature.[11] The differential heat flow required to do this is recorded against temperature.

  • Data Analysis : The resulting DSC thermogram is analyzed. An endothermic peak indicates melting. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.[13][14]

  • Sample Preparation : A small, accurately weighed sample of the crystal (typically 5-10 mg) is placed in a tared TGA crucible (e.g., ceramic or platinum).[15]

  • Instrument Setup : The crucible is placed on the TGA's precision balance inside the furnace.[13][16] The experiment is run under a controlled atmosphere (e.g., inert nitrogen or oxidative air) with a defined linear heating rate (e.g., 10-20 °C/min) up to a final temperature (e.g., 600 °C).[17]

  • Data Acquisition : The mass of the sample is continuously recorded as the furnace temperature increases.[16][17]

  • Data Analysis : The TGA curve plots the percentage of initial mass remaining versus temperature. A sharp drop in mass indicates decomposition. The temperature at which significant mass loss begins is a measure of the compound's thermal stability.

Spectroscopic Analysis: UV-Vis

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. For aromatic compounds like this compound, this involves π to π* transitions.[18]

  • Solvent Selection : A suitable solvent that does not absorb in the region of interest must be chosen.[19] Common solvents for UV-Vis include ethanol, methanol, or chloroform.

  • Sample Preparation : A dilute solution of this compound is prepared by accurately weighing the compound and dissolving it in the chosen solvent to a known concentration (e.g., 10⁻⁵ M).[20]

  • Instrument Calibration : The spectrophotometer is calibrated by running a baseline spectrum with a cuvette containing only the pure solvent.[19]

  • Spectrum Acquisition : The sample solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis : The resulting spectrum plots absorbance versus wavelength. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined, which are characteristic of the molecule's electronic structure. Conjugation with substituents can cause a bathochromic (red) shift in the absorption bands.[21]

Characterization Workflow

The logical flow for the comprehensive physical characterization of a crystalline material like this compound is visualized below. This process ensures that fundamental structural, thermal, and spectroscopic properties are systematically determined.

G cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Thermal & Spectroscopic Analysis cluster_3 Data Compilation A Crude TFPN Synthesis B Purification (e.g., Recrystallization, Sublimation) A->B C Single Crystal Growth B->C Requires High Purity F Thermal Analysis B->F Bulk Sample I Spectroscopic Analysis B->I Bulk Sample D Single-Crystal X-ray Diffraction (XRD) C->D E Structure Determination (Unit Cell, Space Group) D->E L Final Data Sheet & Report G DSC (Melting Point, Purity) F->G H TGA (Thermal Stability) F->H J UV-Vis (Electronic Transitions) I->J K FTIR/Raman (Vibrational Modes) I->K

Caption: Workflow for the physical characterization of this compound crystals.

References

A Technical Guide to the Thermogravimetric Analysis of Polymers Derived from Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tetrafluorophthalonitrile and its Polymers

This compound (C₈F₄N₂) is a fluorinated aromatic compound used as a precursor for high-performance phthalonitrile (B49051) resins. These thermosetting polymers are renowned for their outstanding thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures, making them suitable for demanding applications in the aerospace, electronics, and advanced materials sectors.

Thermogravimetric analysis is a critical technique for characterizing these polymers, providing essential data on their thermal stability and decomposition behavior. This information is vital for determining the material's service temperature limits and for quality control in manufacturing processes.

Thermal Stability of Cured Fluorinated Phthalonitrile Resins

Polymers derived from fluorinated phthalonitriles exhibit exceptional resistance to thermal degradation. The thermal stability is typically characterized by the onset temperature of decomposition, the temperature at which 5% weight loss occurs (Td5%), and the amount of residual mass (char yield) at high temperatures. The highly cross-linked aromatic structure, which includes thermally stable triazine and phthalocyanine (B1677752) rings formed during curing, contributes to these properties. The presence of fluorine atoms further enhances the oxidative stability of the polymer matrix.

Data Presentation: Thermal Properties of Cured Phthalonitrile Resins

The following table summarizes typical thermal performance data for cured phthalonitrile resins, including fluorinated variants, based on available literature. These values are representative and can vary based on the specific curing agent, cure cycle, and presence of any additives.

Thermal PropertyValue (Nitrogen Atmosphere)Value (Air Atmosphere)Test Method
Temperature at 5% Weight Loss (Td5%) > 500 °C[1]~520 °C[1]TGA
Char Yield at 800 °C > 70%Not ApplicableTGA

Note: Phthalonitrile thermosets are recognized for having glass transition temperatures often exceeding 400 °C and decomposition temperatures (T5%) over 500 °C.[1]

Experimental Protocols

Detailed methodologies for the curing of this compound and the subsequent TGA are provided below. These protocols are based on established procedures for phthalonitrile resin systems.

Curing of this compound Resin

Objective: To prepare a fully cured polymer sample from the this compound monomer for TGA analysis. The curing process transforms the monomer into a highly cross-linked, thermally stable network.

Materials:

  • This compound monomer

  • Curing agent (e.g., an aromatic amine such as 4,4'-diaminodiphenyl sulfone (DDS) or a suitable self-promoting catalyst)

  • High-temperature mold

  • Programmable oven or furnace with an inert atmosphere (e.g., nitrogen)

Procedure:

  • The this compound monomer is blended with a specific weight percentage of the chosen curing agent.

  • The mixture is degassed under a vacuum at a temperature above the monomer's melting point (typically 81-86 °C) to remove any entrapped air or volatiles.

  • The degassed resin is then poured into a preheated mold.

  • The mold is placed in a programmable oven and subjected to a multi-stage cure cycle. A typical cycle might be:

    • Heat to 250 °C for 2 hours

    • Ramp to 300 °C and hold for 2 hours

    • Ramp to 350 °C and hold for 4 hours

    • A final post-cure at 375 °C for 4-8 hours may be employed to ensure complete cross-linking.[2]

  • After the cure cycle is complete, the oven is cooled down slowly to room temperature to prevent thermal shock to the polymer.

  • The cured polymer is then carefully removed from the mold and prepared for TGA.

Thermogravimetric Analysis (TGA) of the Cured Resin

Objective: To measure the change in mass of the cured polymer as a function of temperature to determine its thermal stability and decomposition characteristics.

Instrumentation:

  • Thermogravimetric Analyzer (e.g., NETZSCH 209F1, TA Instruments Q-series)[2]

  • TGA sample pans (e.g., platinum or alumina)

  • High-purity nitrogen and air gas sources

Procedure:

  • A small, representative sample (typically 5-10 mg) of the cured polymer is carefully weighed and placed into a TGA sample pan.

  • The sample pan is placed onto the TGA's precision balance.

  • The TGA furnace is sealed, and the system is purged with the desired gas (nitrogen or air) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert or oxidative atmosphere.[2]

  • The sample is heated from ambient temperature to a final temperature of 800-1000 °C at a constant heating rate, typically 10 °C/min.[2][3]

  • The mass of the sample is continuously recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine key thermal stability indicators such as the Td5% and the char yield at the final temperature.

Visualizations

Logical Relationships in Thermal Stability

The following diagram illustrates the relationship between the monomer, the curing process, and the resulting polymer's key thermal characteristics.

G Monomer This compound Monomer Curing Curing Process (Thermal Cross-linking) Monomer->Curing subjected to Polymer Cured High-Performance Polymer Curing->Polymer results in Properties Key Thermal Properties Polymer->Properties exhibits Stability High Thermal Stability (Td5% > 500°C) Properties->Stability Char High Char Yield (>70% in N2) Properties->Char

Core relationships in phthalonitrile polymer thermal performance.
Experimental Workflow for TGA Characterization

This diagram outlines the complete experimental workflow from sample preparation to data analysis for the thermogravimetric characterization of cured this compound-based resins.

cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_data Data Acquisition & Analysis start Start: This compound Monomer blend Blend with Curing Agent start->blend degas Degas Mixture blend->degas cure Cure in Mold (Multi-stage heating) degas->cure sample_prep Prepare TGA Sample (5-10 mg of cured polymer) cure->sample_prep load Load Sample into TGA sample_prep->load purge Purge with N2 or Air load->purge heat Heat at 10°C/min to 800-1000°C purge->heat record Record Mass Loss vs. Temperature heat->record analyze Analyze TGA Curve record->analyze end End: Determine Td5% & Char Yield analyze->end

Workflow for TGA of cured phthalonitrile polymers.

References

Electrochemical Behavior of Tetrafluorophthalonitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorophthalonitrile (TFPN) is a versatile building block in the synthesis of high-performance materials, including fluorinated polymers and phthalocyanines, owing to its exceptional thermal and chemical stability.[1] The strong electron-withdrawing nature of its fluorine and cyano groups imparts unique electrochemical properties, making its derivatives promising for applications in electrocatalysis and energy storage. This technical guide provides an overview of the expected electrochemical behavior of this compound, outlines a general experimental protocol for its analysis via cyclic voltammetry, and discusses the anticipated reaction pathways.

Please note: Extensive literature searches did not yield specific quantitative electrochemical data (e.g., reduction and oxidation potentials) for this compound. The information presented herein is based on the general electrochemical behavior of perfluorinated aromatic compounds and aromatic nitriles. The provided tables are templates to be populated with experimental data.

Introduction

This compound (3,4,5,6-tetrafluorobenzene-1,2-dicarbonitrile) is a highly fluorinated aromatic compound. The presence of four fluorine atoms and two adjacent nitrile groups significantly influences its electron density, making the aromatic ring highly electrophilic.[1] This electronic structure is expected to dominate its electrochemical behavior, particularly its reduction pathways. Understanding the electrochemical properties of TFPN is crucial for its application in the development of novel electronic materials, sensors, and as a precursor for redox-active macrocycles.

Expected Electrochemical Behavior

The electrochemical behavior of this compound is anticipated to be characterized by the reduction of its nitrile groups and the aromatic system. Aromatic nitriles can undergo reduction through various mechanisms, often involving the formation of radical anions.[2] The high degree of fluorination in TFPN is expected to facilitate these reduction processes by stabilizing the resulting anionic species.

Reduction of this compound

The reduction of the two nitrile groups on the tetrafluorinated benzene (B151609) ring is the most probable initial electrochemical event. This process can occur in one or more steps, depending on the experimental conditions. The anticipated reduction pathway likely involves the sequential addition of electrons to form a radical anion and then a dianion.

Oxidation of this compound

The oxidation of this compound is expected to be more challenging due to the presence of the strongly electron-withdrawing fluorine and nitrile substituents, which lower the energy of the molecule's highest occupied molecular orbital (HOMO). If oxidation were to occur, it would likely involve the aromatic ring at a very high positive potential.

Quantitative Electrochemical Data

Table 1: Expected Reduction Potentials for this compound

ProcessHalf-Wave Potential (E½) vs. Ref.Peak Potential (Epc) vs. Ref.Notes
First ReductionData not availableData not availableLikely corresponds to the formation of the radical anion.
Second ReductionData not availableData not availableMay correspond to the formation of the dianion.

Reference electrode to be specified (e.g., Ag/AgCl, SCE).

Table 2: Expected Oxidation Potentials for this compound

ProcessHalf-Wave Potential (E½) vs. Ref.Peak Potential (Epa) vs. Ref.Notes
First OxidationData not availableData not availableExpected to occur at a high positive potential.

Reference electrode to be specified (e.g., Ag/AgCl, SCE).

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical properties of this compound.[3] A general protocol for conducting such an experiment is provided below. Researchers should optimize these conditions based on their specific instrumentation and experimental goals.[4]

Materials and Reagents
  • Analyte: this compound (≥98% purity)[1]

  • Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade

  • Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), electrochemical grade, 0.1 M concentration

  • Working Electrode: Glassy carbon electrode or platinum disk electrode[5]

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or mesh

  • Polishing materials: Alumina (B75360) slurry (0.05 µm) and polishing pads

Instrumentation
  • Potentiostat/Galvanostat with cyclic voltammetry capabilities

Experimental Procedure
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely before use.

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in anhydrous acetonitrile.

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Potential Range: A wide potential window should be initially scanned (e.g., from +2.0 V to -2.5 V vs. Ag/AgCl) to identify the redox events. The range should then be narrowed to focus on the observed peaks.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. A range of scan rates (e.g., 25, 50, 100, 200, 500 mV/s) should be investigated to study the nature of the electrochemical processes.

      • Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

  • Data Analysis:

    • Record the cyclic voltammogram (current vs. potential).

    • Determine the peak potentials (Epa for anodic peaks, Epc for cathodic peaks) and peak currents (ipa and ipc).

    • Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes.

    • Analyze the effect of scan rate on peak currents and potentials to gain insights into the reaction mechanism (e.g., diffusion control, adsorption).

Visualizing the Experimental Workflow and Potential Pathways

The following diagrams illustrate the general workflow for a cyclic voltammetry experiment and a hypothetical reduction pathway for this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_electrode Prepare Working Electrode setup_cell Assemble 3-Electrode Cell prep_electrode->setup_cell prep_solution Prepare Analyte Solution prep_solution->setup_cell purge_solution Purge with Inert Gas setup_cell->purge_solution run_cv Run Cyclic Voltammogram purge_solution->run_cv record_data Record Current vs. Potential Data run_cv->record_data analyze_peaks Analyze Peak Potentials and Currents record_data->analyze_peaks determine_params Determine Electrochemical Parameters analyze_peaks->determine_params

Caption: General workflow for a cyclic voltammetry experiment.

reduction_pathway TFPN This compound (TFPN) RadicalAnion [TFPN]•− (Radical Anion) TFPN->RadicalAnion + e− (Epc1) Dianion [TFPN]2− (Dianion) RadicalAnion->Dianion + e− (Epc2)

Caption: Hypothetical two-step reduction pathway for this compound.

Conclusion

While specific experimental data on the electrochemical behavior of this compound is currently limited in the public domain, its chemical structure suggests a rich reductive electrochemistry. The provided general experimental protocol for cyclic voltammetry serves as a starting point for researchers to explore and quantify the redox properties of this important fluorinated building block. The elucidation of its electrochemical characteristics will be invaluable for the design and development of new materials with tailored electronic properties for a range of advanced applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetrafluorophthalonitrile is a key building block in the synthesis of high-performance fluorinated polymers. The incorporation of fluorine atoms into the polymer backbone imparts exceptional properties, including outstanding thermal and oxidative stability, chemical resistance, low dielectric constants, and high optical transparency.[1] These characteristics make the resulting polymers, primarily polyimides and phthalonitrile-based thermosets, highly desirable for demanding applications in the aerospace, microelectronics, and optical communication industries.[2] This document provides detailed protocols for the synthesis of monomers from this compound and their subsequent polymerization and curing, along with a summary of the material properties and visualizations of the key chemical pathways.

Part 1: Monomer Synthesis via Nucleophilic Aromatic Substitution

The synthesis of polymer precursors from this compound typically involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the nitrile groups and the fluorine atoms makes the aromatic ring highly susceptible to attack by nucleophiles. A common approach is the reaction with a bisphenol to create a bis(phthalonitrile) monomer.

Experimental Protocol: Synthesis of a Bisphenol-Based Fluorinated Phthalonitrile (B49051) Monomer

This protocol describes the synthesis of a monomer, for example, 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane, adapted from similar syntheses using 4-nitrophthalonitrile.[3][4]

Materials:

  • This compound (1 equivalent)

  • Bisphenol A (0.5 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized Water

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.

  • Add Bisphenol A, an excess of potassium carbonate, and a 1:1 (v/v) mixture of DMF and toluene to the flask.

  • Heat the mixture to reflux (approximately 140-150°C) for 4-6 hours to azeotropically remove any water.

  • After cooling to about 60°C, add this compound to the reaction mixture.

  • Heat the mixture to 80-90°C and maintain it at this temperature with vigorous stirring for 8-12 hours under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Pour the filtrate into a stirred solution of water/methanol (1:1 v/v) to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with deionized water to remove residual salts and solvent, and then with methanol to remove unreacted starting materials.

  • Dry the purified white powder in a vacuum oven at 80°C for 24 hours.

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its chemical structure.[3]

Part 2: Synthesis of High-Performance Polymers

Fluorinated Polyimides

Fluorinated polyimides are synthesized via a two-step method: the formation of a poly(amic acid) (PAA) precursor, followed by chemical or thermal imidization.[5][6]

Experimental Protocol: Two-Step Synthesis of Fluorinated Polyimide Film

Materials:

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve the fluorinated diamine monomer in anhydrous DMAc with stirring until fully dissolved.

  • Gradually add an equimolar amount of the fluorinated dianhydride powder to the solution.[8] Small additions help to control the reaction exotherm.

  • Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.[8]

Step 2: Imidization and Film Casting

  • Chemical Imidization: Add acetic anhydride (as a dehydrating agent) and pyridine or triethylamine (B128534) (as a catalyst) to the PAA solution. Stir for 6-12 hours at room temperature.[5][8]

  • Film Casting: Cast the resulting polyimide solution onto a clean, dry glass plate using a doctor blade.

  • Thermal Curing: Place the cast film in a furnace and heat it in a stepwise manner to remove the solvent and complete the imidization. A typical heating schedule is: 80°C for 3 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour.[5]

  • After cooling to room temperature, immerse the glass plate in water to delaminate the flexible, transparent polyimide film.

Phthalonitrile-Based Thermosets

Phthalonitrile resins are cured at high temperatures, often with a curing agent, to form a highly cross-linked, thermally stable network. Aromatic amines are commonly used as curing agents.[9]

Experimental Protocol: Curing of a Phthalonitrile Monomer

Materials:

  • Synthesized fluorinated phthalonitrile monomer (from Part 1)

  • Aromatic amine curing agent (e.g., 4,4'-diaminodiphenyl ether) (typically 1-5 wt%)[3]

Procedure:

  • Melt the phthalonitrile monomer in a mold at a temperature above its melting point but below the curing onset temperature (e.g., 200-220°C).

  • Add the curing agent to the molten monomer and stir until a homogeneous mixture is obtained.

  • Degas the mixture under a vacuum to remove any entrapped air bubbles.

  • Cure the resin in a programmable oven using a multi-step curing cycle. A representative cycle could be:

    • 220°C for 8 hours

    • 250°C for 8 hours

    • 290°C for 8 hours

  • Perform a post-curing step at a higher temperature (e.g., 320-380°C for 8 hours) to enhance the cross-link density and maximize the thermal and mechanical properties of the final thermoset polymer.[10]

Part 3: Data Presentation

The following tables summarize the properties of various high-performance fluorinated polymers reported in the literature.

Table 1: Thermal and Mechanical Properties of Fluorinated Polyimides

Polymer IDDianhydride/DiamineTg (°C)Td5% (°C)¹Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Reference
TPPI256FDA/TFMB (25%)-563205.92--[2]
TPPI506FDA/TFMB (50%)402563232.7326.265.53[2]
FAPI-1006FDA/BPDA351.6612.3326.7-8.4[11]
PI-36FDA/DAFPD-489---[8]
c-PI-3Crosslinked PI-3-524125.46--[8]
VariousPyridine-based->48075.7-105.36.8-16.1-[12]
PI 5a-cSulfone-based--82-914.3-9.02.3-3.2[1]

¹ Temperature at 5% weight loss.

Table 2: Dielectric and Optical Properties of Fluorinated Polyimides

Polymer IDDielectric Constant (@1 MHz)Dielectric Loss (@1 MHz)Water Absorption (%)Optical Transmittance (@450nm)Cut-off Wavelength (nm)Reference
TPPI502.3120.00676---[2]
TPPI752.220----[2]
FAPI-02.68 (@10 GHz)-->81.2% (@500nm)-[11]
PI-3---82%-[8]
Various2.85 - 3.38-< 0.65--[12]
PI(6FDA/BPDA)---71.43%-[7]

Table 3: Thermal and Mechanical Properties of Phthalonitrile-Based Polymers

Monomer SystemCuring AgentTg (°C)Td5% (°C)Storage Modulus (@RT, GPa)Char Yield (@800°C, N₂) (%)Reference
o-BDB4,4'-diaminodiphenyl ether>400~511--[10]
m-BDB4,4'-diaminodiphenyl ether>400~5241.373 (@400°C)-[10]
Triazine-based 1->350~5003.62-[13]
Triazine-based 2->350~5003.66-[13]
Tyramine-basedTyramine-derived480~5003.781>70[14]

Part 4: Visualization of Pathways and Workflows

Diagram 1: Synthesis of Bisphenol-Based Phthalonitrile Monomer This diagram illustrates the nucleophilic aromatic substitution reaction for synthesizing a key monomer precursor from this compound and a bisphenol.

G cluster_synthesis Monomer Synthesis Workflow TFPN This compound Reaction Nucleophilic Aromatic Substitution (SNAr) TFPN->Reaction Bisphenol Bisphenol (e.g., Bisphenol A) Phenoxide_Formation Deprotonation Bisphenol->Phenoxide_Formation Base Base (K₂CO₃) Base->Phenoxide_Formation Solvent Solvent (DMF/Toluene) Solvent->Phenoxide_Formation Phenoxide Bisphenoxide Intermediate Phenoxide->Reaction Nucleophilic Attack Monomer Bis(phthalonitrile) Monomer Byproduct Inorganic Salts (KF) Reaction->Monomer Reaction->Byproduct Phenoxide_Formation->Phenoxide

Caption: Workflow for the synthesis of a bis(phthalonitrile) monomer.

Diagram 2: Curing Mechanism of Phthalonitrile Resins with an Amine This diagram outlines the proposed curing mechanism for phthalonitrile resins initiated by an aromatic amine, leading to a highly cross-linked thermoset. The mechanism involves the formation of key intermediates and stable heterocyclic structures.[9][15]

Caption: Amine-initiated curing pathway for phthalonitrile resins.

References

Synthesis of Tetrafluorophthalonitrile-Based Fluorescent Dyes: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed, step-by-step protocol for the synthesis of a donor-acceptor fluorescent dye utilizing tetrafluorophthalonitrile as the core acceptor unit. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a versatile method for the preparation of push-pull fluorophores. These dyes are of significant interest in biomedical research and drug development due to their potential applications in bioimaging and as fluorescent probes.

Introduction

This compound is an electron-deficient aromatic ring, making it an excellent scaffold for the synthesis of fluorescent dyes. The four fluorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various electron-donating groups. This substitution modulates the electronic structure of the molecule, creating a "push-pull" system where intramolecular charge transfer (ICT) can occur upon photoexcitation, leading to fluorescence. The degree of substitution and the nature of the nucleophile can be varied to fine-tune the photophysical properties of the resulting dye, such as its absorption and emission wavelengths, quantum yield, and solvatochromism.

This protocol details the synthesis of a specific fluorescent dye through the reaction of this compound with an aromatic amine, a common strategy to create dyes with significant ICT character.

Synthesis Workflow

The synthesis follows a straightforward two-step process: a nucleophilic aromatic substitution followed by purification of the final product.

SynthesisWorkflow reagents This compound + Aromatic Amine + Base reaction Nucleophilic Aromatic Substitution (SNAr) reagents->reaction Solvent Heat purification Purification (e.g., Column Chromatography) reaction->purification product Fluorescent Dye purification->product characterization Characterization (NMR, Mass Spec, UV-Vis, Fluorescence) product->characterization

Caption: General workflow for the synthesis of a this compound-based fluorescent dye.

Experimental Protocol

This protocol describes the synthesis of a monosubstituted fluorescent dye by reacting this compound with a generic aromatic amine.

3.1. Materials and Reagents

  • This compound

  • Aromatic amine (e.g., N,N-dimethyl-p-phenylenediamine, aniline, or similar)

  • Potassium Carbonate (K2CO3) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Dichloromethane (B109758) (DCM)

  • Hexane (B92381)

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

3.2. Synthesis Procedure

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the aromatic amine (1.0-1.2 equivalents) followed by potassium carbonate (2.0-3.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure fluorescent dye.

  • Characterization: Characterize the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Photophysical Characterization

The photophysical properties of the synthesized dye should be investigated to determine its suitability for various applications.

4.1. Instrumentation

  • UV-Vis Spectrophotometer

  • Fluorometer

4.2. Procedure

  • Prepare dilute solutions of the synthesized dye in various solvents of different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, DMSO).

  • Record the absorption spectra using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λabs).

  • Record the emission spectra using the fluorometer by exciting the sample at its λabs to determine the maximum emission wavelength (λem).

  • Calculate the Stokes shift (the difference in nanometers between λem and λabs).

  • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine (B1679958) sulfate in 0.1 M H2SO4).

Data Presentation

The quantitative data obtained from the synthesis and photophysical characterization should be summarized for clarity and comparison.

Compound IDAromatic Amine UsedYield (%)λabs (nm)aλem (nm)aStokes Shift (nm)aQuantum Yield (ΦF)a,b
Dye 1 Amine Ae.g., 75e.g., 450e.g., 550e.g., 100e.g., 0.65
Dye 2 Amine Be.g., 68e.g., 480e.g., 600e.g., 120e.g., 0.40
Dye 3 Amine Ce.g., 82e.g., 430e.g., 520e.g., 90e.g., 0.85

a Measured in a specific solvent (e.g., Dichloromethane). b Relative to a standard.

Signaling Pathway and Logical Relationships

The fluorescence of the synthesized dye is based on the principle of intramolecular charge transfer (ICT).

ICT_Mechanism cluster_molecule Donor-Acceptor Fluorophore cluster_process Photophysical Process Donor Electron Donating Group (e.g., Aromatic Amine) Pi_Bridge π-conjugated system Donor->Pi_Bridge Acceptor Electron Withdrawing Group (this compound Core) Pi_Bridge->Acceptor Excitation Light Absorption (Excitation) ICT_State Intramolecular Charge Transfer (ICT) State Excitation->ICT_State hν_abs Emission Fluorescence Emission ICT_State->Emission hν_em

Caption: Intramolecular Charge Transfer (ICT) mechanism in a this compound-based dye.

Conclusion

This protocol provides a general and adaptable method for the synthesis of novel fluorescent dyes based on the this compound scaffold. By varying the aromatic amine nucleophile, a library of dyes with diverse photophysical properties can be generated. These dyes have the potential to be valuable tools for researchers in various fields, including cell biology, diagnostics, and materials science. Further functionalization of the aromatic amine can also be explored to introduce specific targeting moieties for bio-conjugation and targeted imaging applications.

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of tetrafluorophthalonitrile. This versatile building block is instrumental in the synthesis of a wide array of functionalized molecules, including phthalocyanine (B1677752) precursors, which have significant applications in materials science and medicinal chemistry. The protocols detailed herein are based on established literature and offer a practical framework for the synthesis of mono-, di-, and tetra-substituted derivatives.

Introduction to Nucleophilic Aromatic Substitution (SNAr) of this compound

This compound is a highly activated aromatic compound for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the four fluorine atoms and two cyano groups renders the aromatic ring electron-deficient and thus highly susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of a fluoride (B91410) ion restores the aromaticity of the ring, yielding the substituted product.

The position of nucleophilic attack is predominantly at the 4-position, due to the combined activating effects of the adjacent cyano and fluorine substituents. Depending on the reaction conditions and the nature of the nucleophile, mono-, di-, or even tetra-substitution can be achieved.

Reactions with O-Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily react with this compound to yield the corresponding ether derivatives. These products are valuable intermediates in the synthesis of substituted phthalocyanines with tailored solubility and electronic properties.

Table 1: Reaction of this compound with O-Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)
Sodium 1-naphtholate4-(1-Naphthoxy)-2,3,5-trifluorophthalonitrileDimethylformamide (DMF), room temperatureHigh
1-Adamantanol4,5-Di-(1-adamantyloxy)-3,6-difluorophthalonitrileNot specified in detail-
Experimental Protocol: Synthesis of 4-(1-Naphthoxy)-2,3,5-trifluorophthalonitrile

Materials:

  • This compound

  • 1-Naphthol (B170400)

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-naphthol (1.0 equivalent) in anhydrous DMF to the suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium naphtholate salt.

  • To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the mixture is acidic.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 4-(1-naphthoxy)-2,3,5-trifluorophthalonitrile.

Reactions with N-Nucleophiles

Nitrogen-based nucleophiles, including primary and secondary amines, as well as ammonia, react efficiently with this compound. The resulting amino-substituted phthalonitriles are key precursors for the synthesis of phthalocyanines with modified electronic properties and for the development of novel dyes and functional materials.

Table 2: Reaction of this compound with N-Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)
Ammonia4-Amino-2,3,5-trifluorophthalonitrileAqueous ammonia, room temperatureHigh
Aniline (B41778)4-Anilino-2,3,5-trifluorophthalonitrileAnhydrous ether, room temperatureHigh
N-Methylaniline4-(N-Methylanilino)-2,3,5-trifluorophthalonitrileAnhydrous ether, room temperatureHigh
Dimethylamine4-(Dimethylamino)-2,3,5-trifluorophthalonitrileAnhydrous ether, room temperatureHigh
1-Adamantylamine4-(1-Adamantylamino)-3,5,6-trifluorophthalonitrile and 4,5-Di-(1-adamantylamino)-3,6-difluorophthalonitrileNot specified in detail-
Experimental Protocol: Synthesis of 4-Anilino-2,3,5-trifluorophthalonitrile

Materials:

  • This compound

  • Aniline

  • Anhydrous diethyl ether

  • Anhydrous potassium carbonate (K₂CO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under a nitrogen atmosphere.

  • Add aniline (2.2 equivalents) to the solution.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 4-anilino-2,3,5-trifluorophthalonitrile.

Reactions with S-Nucleophiles

Sulfur-based nucleophiles, such as thiolates, are potent nucleophiles in SNAr reactions with this compound. These reactions often lead to di- or even tetra-substituted products, depending on the stoichiometry and reaction conditions. The resulting thioether-substituted phthalonitriles are precursors to phthalocyanines with interesting photophysical and redox properties.

Table 3: Reaction of this compound with S-Nucleophiles

NucleophileProduct(s)Reaction ConditionsYield (%)
Sodium benzenethiolateMainly 4,5-bis(phenylthio)-3,6-difluorophthalonitrile and tetrakis(phenylthio)phthalonitrileNot specified in detail-
Experimental Protocol: General Procedure for the Reaction with Thiols

Materials:

  • This compound

  • Thiol (e.g., benzenethiol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., DMF or THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents per substitution) in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add the thiol (1.0 equivalent per substitution) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction time and temperature may need to be optimized depending on the desired degree of substitution.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Applications in Drug Development and Signaling Pathways

While this compound itself is a reactive intermediate, its derivatives, particularly phthalocyanines, have shown significant promise in medicinal chemistry, most notably in the field of photodynamic therapy (PDT) for cancer. Phthalocyanines are excellent photosensitizers; upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.

The signaling pathways involved in phthalocyanine-mediated PDT are complex and can involve the induction of apoptosis (programmed cell death) and/or necrosis. Key signaling events can include:

  • Mitochondrial-mediated apoptosis: ROS generated during PDT can damage the mitochondria, leading to the release of cytochrome c and the activation of caspases, which are key executioner proteins in the apoptotic cascade.

  • Cell cycle arrest: Phthalocyanine-based PDT has been shown to cause arrest of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cell proliferation.

Further research is ongoing to elucidate the precise molecular targets and signaling cascades affected by specific phthalocyanine derivatives, with the aim of developing more selective and effective PDT agents.

Visualizations

General SNAr Mechanism of this compound

SNAr_Mechanism This compound C₈F₄N₂ Meisenheimer_Complex [C₈F₄N₂-Nu]⁻ This compound->Meisenheimer_Complex Addition Nucleophile Nu⁻ Nucleophile->this compound Attack Substituted_Product C₈F₃N₂(Nu) Meisenheimer_Complex->Substituted_Product Elimination Fluoride_Ion F⁻ Meisenheimer_Complex->Fluoride_Ion

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Workflow for Phthalonitrile Derivative Synthesis

Experimental_Workflow Start Start: Reactants Reaction_Setup Reaction Setup: - Inert atmosphere - Anhydrous solvent - Controlled temperature Start->Reaction_Setup Nucleophile_Addition Nucleophile Addition: - Dropwise addition - Monitor temperature Reaction_Setup->Nucleophile_Addition Reaction_Monitoring Reaction Monitoring: - TLC analysis Nucleophile_Addition->Reaction_Monitoring Workup Aqueous Workup: - Quenching - Extraction Reaction_Monitoring->Workup Purification Purification: - Column chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End: Pure Product Characterization->End

Caption: A typical experimental workflow for the synthesis of substituted phthalonitriles.

Polymerization of tetrafluorophthalonitrile via reversible addition-fragmentation chain transfer (RAFT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (polydispersity).[1][2][3] This method is particularly advantageous for the polymerization of highly functionalized monomers, such as tetrafluorophthalonitrile, where precise control over the polymer structure is crucial for the final material's properties and performance. The ability to create complex architectures like block copolymers, star polymers, and graft polymers opens up possibilities for advanced applications in drug delivery, diagnostics, and materials science.[2][4]

The RAFT process relies on the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process.[1] This allows for the synthesis of polymers with reactive end-groups that can be further modified, making it an ideal technique for creating functional materials for bioconjugation and other biomedical applications.[4][5]

Note: While the following protocols provide a detailed framework for the RAFT polymerization of this compound, specific experimental data for this monomer is not yet widely available. The provided data tables are illustrative examples based on typical RAFT polymerizations of other functional monomers. Researchers should consider this a starting point and optimize the reaction conditions accordingly.

Key Advantages of RAFT Polymerization for this compound

  • Controlled Molecular Weight: The molecular weight of the resulting polymer can be predetermined by the ratio of monomer to chain transfer agent.

  • Low Polydispersity Index (PDI): RAFT polymerization typically yields polymers with a narrow molecular weight distribution (PDI < 1.2), indicating a high degree of control over the polymerization process.[4]

  • Architectural Control: Enables the synthesis of complex polymer architectures such as block, graft, and star copolymers.[2]

  • End-Group Functionality: The thiocarbonylthio end-group can be retained for further chemical modification or removed post-polymerization.[4][5]

  • Versatility: RAFT polymerization is compatible with a wide range of functional monomers and reaction conditions.[2]

Experimental Workflows and Mechanisms

The following diagrams illustrate the general mechanism of RAFT polymerization and a typical experimental workflow.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Chain Growth & Termination I Initiator R_dot Primary Radical (R•) I->R_dot Decomposition M Monomer (M) R_dot->M Addition P_dot Propagating Chain (Pn•) M->P_dot Propagation P_dot->M Propagation CTA RAFT Agent (Z-C(=S)S-R') P_dot->CTA Addition P_m_dot Propagating Chain (Pm•) P_dot->P_m_dot Termination cluster_raft cluster_raft P_dot->cluster_raft Intermediate Intermediate Radical CTA->Intermediate Intermediate->P_dot Fragmentation Dormant Dormant Polymer Chain (Pn-S-C(=S)-Z) Intermediate->Dormant Fragmentation R_prime_dot Leaving Group Radical (R'•) Intermediate->R_prime_dot Fragmentation Dormant->Intermediate R_prime_dot->M Re-initiation Dead_Polymer Dead Polymer P_m_dot->Dead_Polymer cluster_raft->P_dot

Caption: General mechanism of RAFT polymerization.

Experimental_Workflow A 1. Reagent Preparation - Monomer (this compound) - RAFT Agent - Initiator - Solvent B 2. Reaction Setup - Add reagents to reaction vessel - Seal vessel A->B C 3. Degassing - Perform freeze-pump-thaw cycles (3x) - Backfill with inert gas (N2 or Ar) B->C D 4. Polymerization - Place vessel in preheated oil bath - Stir for specified time C->D E 5. Quenching - Cool reaction to room temperature - Expose to air D->E F 6. Purification - Precipitate polymer in a non-solvent - Filter and wash - Dry under vacuum E->F G 7. Characterization - GPC (Mn, PDI) - NMR (Conversion, Structure) - FTIR (Functional Groups) F->G

Caption: Typical experimental workflow for RAFT polymerization.

Experimental Protocols

Materials
  • Monomer: this compound

  • RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (or other suitable agent)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-dioxane (B91453) (or other suitable solvent)

  • Non-solvent for precipitation: Cold methanol

Protocol for RAFT Polymerization of this compound
  • Reagent Preparation:

    • In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.0 mmol), the RAFT agent (e.g., 43.4 mg, 0.125 mmol, for a target degree of polymerization of 40), and AIBN (e.g., 2.05 mg, 0.0125 mmol).

    • Add anhydrous 1,4-dioxane (e.g., 5.0 mL) to dissolve the reagents.

  • Degassing:

    • Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Reaction Quenching:

    • After the desired reaction time, remove the flask from the oil bath and quench the polymerization by cooling it to room temperature and exposing the mixture to air.

  • Polymer Purification:

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a cold non-solvent (e.g., methanol) while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh, cold non-solvent to remove any unreacted monomer and initiator fragments.

    • Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

    • Determine the monomer conversion and confirm the polymer structure by ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Confirm the presence of characteristic functional groups using Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation

The following tables present example data that would be collected during the RAFT polymerization of a monomer like this compound.

Table 1: Reaction Conditions for RAFT Polymerization

Entry[Monomer]:[CTA]:[I]Temperature (°C)Time (h)
140:1:0.17012
240:1:0.17024
380:1:0.17024
480:1:0.18024

Table 2: Characterization Data of Synthesized Polymers (Example)

EntryConversion (%)Mn (GPC, g/mol )PDI (GPC)
1655,3001.18
2927,5001.15
38814,2001.20
49515,3001.17

Troubleshooting and Considerations

  • Choice of RAFT Agent: The selection of the RAFT agent is crucial and depends on the reactivity of the monomer. For nitrile-containing monomers, a trithiocarbonate-based CTA is often a good starting point.

  • Initiator Concentration: The ratio of initiator to CTA will affect the number of "dead" polymer chains and the overall "livingness" of the polymerization. A lower initiator concentration generally leads to a higher degree of living character.

  • Reaction Temperature and Time: These parameters will influence the rate of polymerization and monomer conversion. Optimization is often required to achieve high conversion while maintaining good control over the polymerization.

  • Solvent Selection: The solvent should be able to dissolve the monomer, polymer, and RAFT agent, and it should be inert under the polymerization conditions.

  • Purification: Thorough purification is essential to remove any unreacted components that could interfere with subsequent applications or characterization.

By following these guidelines and protocols, researchers can effectively utilize RAFT polymerization for the synthesis of well-defined polymers from this compound and other functional monomers for a wide range of applications in research and development.

References

Application Notes and Protocols for the Preparation of Fluorinated Phthalocyanines from Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of fluorinated phthalocyanines, valuable compounds in various fields including drug development, materials science, and chemical sensing. The introduction of fluorine atoms onto the phthalocyanine (B1677752) macrocycle significantly alters its electronic, photophysical, and biological properties, making these compounds highly attractive for a range of applications.[1][2][3] Fluorination can enhance solubility, improve stability against oxidative degradation, and modulate the generation of reactive oxygen species, a key aspect for photodynamic therapy (PDT) applications.[4][5]

Introduction to Fluorinated Phthalocyanines

Phthalocyanines are robust macrocyclic compounds with an 18 π-electron system that imparts them with intense absorption in the near-IR region, making them suitable for applications such as PDT where deeper tissue penetration of light is required.[6] The electron-withdrawing nature of fluorine atoms can influence the electronic structure of the phthalocyanine ring, leading to n-type semiconductor behavior and increased sensitivity in chemical sensors.[1][3][7] Furthermore, fluorinated phthalocyanines have shown potential as imaging agents and in the development of novel drug delivery systems.[2]

The primary precursor for the synthesis of perfluorinated phthalocyanines is tetrafluorophthalonitrile. This versatile starting material can undergo cyclotetramerization in the presence of a metal salt to yield metallated fluorinated phthalocyanines or under metal-free conditions to produce the corresponding metal-free analogue.[8][9][10][11]

I. Synthesis of Metallated Fluorinated Phthalocyanines

The most common method for synthesizing metallated fluorinated phthalocyanines involves the template cyclotetramerization of this compound in the presence of a metal salt. High temperatures are typically required for this reaction.[1]

A. Synthesis of Zinc(II) Hexadecafluorophthalocyanine (ZnPcF₁₆)

Reaction Scheme:

Synthesis_ZnPcF16 This compound 4 this compound intermediate Reaction Mixture This compound->intermediate 4:1 molar ratio zinc_acetate Zinc Acetate (B1210297) (Zn(OAc)₂) zinc_acetate->intermediate znpcf16 Zinc(II) Hexadecafluorophthalocyanine (ZnPcF₁₆) intermediate->znpcf16 Heat (220°C, 8h) Vacuum

Caption: Synthesis of Zinc(II) Hexadecafluorophthalocyanine.

Experimental Protocol:

This protocol is adapted from the synthesis of Zinc Hexadecafluorophthalocyanine (ZnPcF₁₆).[8]

Materials:

Procedure:

  • Thoroughly mix sublimed this compound and zinc acetate in a 4:1 molar ratio in a mortar.[8]

  • Transfer the mixture to a glass ampoule.

  • Flush the ampoule with nitrogen and evacuate to a high vacuum (e.g., 1.33 × 10⁻³ Pa) three times.[8]

  • Seal the ampoule under vacuum.[8]

  • Heat the sealed ampoule at 220°C for 8 hours.[8]

  • After cooling to room temperature, isolate the blue product.

  • Wash the crude product with ethanol and acetone to remove soluble organic impurities.[8]

  • For further purification, dissolve the blue solid in concentrated sulfuric acid and then precipitate by pouring the solution into ice-water.[13] Filter and wash the precipitate with water until neutral.

  • Dry the final product under vacuum. A yield of approximately 48.2% can be expected.[8]

Characterization Data for ZnPcF₁₆:

Characterization TechniqueObserved Data
Infrared (IR) (KBr, cm⁻¹) 1610, 1523, 1450, 1148, 832, 745[8]
Mass Spectrometry (TOF, Methanol) m/z 865.76[8]
UV-Vis (in solution) Characteristic Q-band absorption around 600-750 nm[14]
B. Synthesis of Copper(II) Hexadecafluorophthalocyanine (F₁₆CuPc)

Reaction Scheme:

Synthesis_F16CuPc This compound 5 this compound solvent N-methyl pyrrolidone This compound->solvent 5:1 molar ratio copper_acetate Copper(II) Acetate (Cu(OAc)₂) copper_acetate->solvent f16cupc Copper(II) Hexadecafluorophthalocyanine (F₁₆CuPc) solvent->f16cupc Reflux (24h) Nitrogen atmosphere

Caption: Synthesis of Copper(II) Hexadecafluorophthalocyanine.

Experimental Protocol:

This protocol describes a liquid-phase synthesis of Copper Hexadecafluorophthalocyanine (F₁₆CuPc).[7]

Materials:

  • This compound

  • Copper(II) Acetate

  • N-methyl pyrrolidone (NMP)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, mix this compound and copper(II) acetate in a 5:1 molar ratio in N-methyl pyrrolidone under a nitrogen atmosphere.[7]

  • Reflux the mixture for 24 hours.[7]

  • Cool the reaction to room temperature and filter the mixture by suction.[7]

  • Add petroleum ether to the blue filtrate and cool it in an ice bath to precipitate the product.[7]

  • Collect the dark blue precipitate by suction filtration through a fine Teflon filter.[7]

II. Synthesis of Metal-Free Fluorinated Phthalocyanines

Metal-free fluorinated phthalocyanines can be synthesized from this compound, typically by cyclotetramerization in a high-boiling point solvent with a strong organic base as a catalyst.

Workflow for Metal-Free Phthalocyanine Synthesis:

Metal_Free_Synthesis_Workflow start Start reactants Mix this compound and High-Boiling Solvent (e.g., n-hexanol) start->reactants base_addition Add Strong Organic Base (e.g., DBU or DBN) reactants->base_addition reaction Heat under Nitrogen (e.g., 150°C, 2h) base_addition->reaction cooling Cool to Room Temperature reaction->cooling precipitation Pour into Ethanol/Acetic Acid cooling->precipitation filtration Filter and Wash Precipitate precipitation->filtration purification Purify by Column Chromatography or Recrystallization filtration->purification end End purification->end

Caption: General workflow for metal-free phthalocyanine synthesis.

Experimental Protocol (General):

This is a general protocol adapted from the synthesis of substituted metal-free phthalocyanines.[6]

Materials:

  • This compound

  • High-boiling point alcohol (e.g., n-hexanol)

  • Strong non-nucleophilic base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene or DBN - 1,5-Diazabicyclo[4.3.0]non-5-ene)[15]

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Under a nitrogen atmosphere, dissolve a strong organic base like DBU or DBN in a high-boiling point alcohol such as n-hexanol at an elevated temperature (e.g., 80°C).

  • Add this compound to the solution.

  • Heat the reaction mixture at a high temperature (e.g., 150°C) for several hours (e.g., 2 hours).[6]

  • After cooling the reaction mixture to room temperature, pour it into a mixture of ethanol and a small amount of glacial acetic acid to precipitate the metal-free phthalocyanine.[6]

  • Filter the precipitate, wash it with ethanol, and dry it.

  • Further purification can be achieved by column chromatography or recrystallization.

III. Purification and Characterization

Purification:

  • Washing: Crude fluorinated phthalocyanines are often washed with solvents like ethanol and acetone to remove unreacted starting materials and byproducts.[8]

  • Acid-Pasting: A common purification method for phthalocyanines involves dissolving the crude product in concentrated sulfuric acid and then reprecipitating it by pouring the solution into a large volume of ice-water. This process effectively removes many impurities.[13]

  • Sublimation: For volatile fluorinated phthalocyanines, gradient sublimation under high vacuum is an effective purification technique.[16]

  • Chromatography: Column chromatography can be used for the purification of soluble fluorinated phthalocyanines.[9][10]

Characterization:

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized fluorinated phthalocyanines.

TechniquePurposeExpected Observations
UV-Visible Spectroscopy To confirm the formation of the phthalocyanine macrocycle and study its aggregation behavior.Intense Q-band absorption in the 600-750 nm region and a Soret (B) band around 300-400 nm.[14][17]
Infrared (IR) Spectroscopy To identify characteristic functional groups.Absence of the nitrile (C≡N) stretch from the starting material and the appearance of characteristic phthalocyanine ring vibrations.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) To elucidate the detailed molecular structure.¹⁹F NMR is particularly useful for confirming the presence and positions of fluorine atoms.[1][9][10]
Mass Spectrometry (MS) To determine the molecular weight and confirm the elemental composition.The molecular ion peak corresponding to the expected mass of the fluorinated phthalocyanine.[8][9][10]

IV. Applications in Drug Development and Research

The unique properties of fluorinated phthalocyanines make them promising candidates for various applications in the biomedical field.

  • Photodynamic Therapy (PDT): The strong absorption in the near-IR region and the ability to generate singlet oxygen upon irradiation make fluorinated phthalocyanines excellent photosensitizers for PDT in cancer treatment.[2][18]

  • Drug Delivery: The hydrophobicity of fluorinated phthalocyanines can be exploited in the design of drug delivery systems, such as their encapsulation in nanoparticles or liposomes to improve bioavailability.

  • Bioimaging: The inherent fluorescence of some phthalocyanines allows for their use as imaging agents to visualize biological processes and structures.[18]

  • Chemical Sensors: Fluorinated phthalocyanine-based sensors have been developed for the detection of various gases and analytes.[2][19]

The protocols and data presented here provide a comprehensive guide for the synthesis and characterization of fluorinated phthalocyanines from this compound, paving the way for further research and development in various scientific disciplines.

References

Application Notes and Protocols: The Use of Tetrafluorophthalonitrile in the Synthesis of Polymers of Intrinsic Microporosity (PIMs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess permanent and interconnected micropores due to their rigid and contorted molecular structures, which prevent efficient chain packing.[1][2] This unique characteristic imparts them with high surface areas and exceptional transport properties, making them highly attractive for a variety of applications. Tetrafluorophthalonitrile (TFTPN) is a key building block in the synthesis of many high-performing PIMs. Its fluorine atoms enhance the reactivity of the molecule, making it a valuable precursor for creating polymers with exceptional thermal stability and chemical resistance.[3] The archetypal PIM, PIM-1, is synthesized via a polycondensation reaction between 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) and tetrafluoroterephthalonitrile.[4][5][6]

Applications of PIMs Synthesized with this compound

The unique properties of PIMs derived from this compound have led to their investigation in numerous fields:

  • Gas Separation: This is the most prominent application of PIMs. Their high fractional free volume and large surface area result in high gas permeability, while the rigid pore structure allows for size and shape discrimination between gas molecules.[7][8][9] PIM membranes have shown excellent performance for separations such as O₂/N₂, CO₂/N₂, and CO₂/CH₄, often approaching or exceeding the Robeson upper bound for polymeric membranes.[10][11]

  • Nanofiltration: PIM-based membranes are utilized for the separation of molecules in the liquid phase, such as the removal of heavy metal ions and food dyes from aqueous solutions.[5]

  • Pervaporation: These membranes have also been explored for the separation of liquid mixtures through pervaporation.[5]

  • Sensors: The porous nature of PIMs allows for the absorption of analytes, leading to changes in their physical or chemical properties, which can be harnessed for sensor applications.[2]

  • Drug Delivery: While less explored, the porous matrix of PIMs presents potential for the controlled release of therapeutic agents. The biocompatibility and loading capacity would be key areas of investigation for such applications.

Quantitative Data Presentation

The properties of PIMs can be tailored by the choice of monomers. Below is a summary of properties for PIMs synthesized using this compound and various co-monomers.

Table 1: Properties of PIMs Synthesized from this compound and its Analogs

PIM Name/MonomersSynthesis ConditionsBET Surface Area (m²/g)Key Application/Property
PIM-1 (TTSBI + TFTPN)K₂CO₃, DMF, 50–70°C772 - 850[3][5]Gas separation membranes[3]
PIM-EA-TBTröger's base chemistry1028[3]High-performance gas separation[3]
Triptycene-based Network Polymer (Triptycene + TFTPN analog)-1064[3]CO₂ uptake (14.6 wt%)[3]
Phthalimide-based PIMsDouble nucleophilic aromatic substitution434 - 661[12]Gas separation membranes[12]

Table 2: Gas Permeability and Selectivity Data for PIM-1 Membranes

Gas PairPermeability (Barrer)SelectivityReference
O₂/N₂Varies based on conditions~3.0 - 4.5[11][13]
CO₂/N₂Varies based on conditions~15 - 25[11][13]
CO₂/CH₄>2800 (for PIM-1/ZIF-S composite)~21.1 (for PIM-1/ZIF-S composite)[7]

Note: Permeability and selectivity of PIMs are highly dependent on the membrane fabrication conditions, pretreatment, and aging.[13]

Experimental Protocols

Protocol 1: Synthesis of PIM-1

This protocol describes a high-temperature synthesis method for PIM-1.[8]

Materials:

  • 2,3,5,6-Tetrafluoroterephthalonitrile (TFTPN)

  • 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc)

  • Toluene (B28343)

  • Methanol (B129727)

  • Deionized water

  • Chloroform (B151607)

Equipment:

  • 100 mL three-necked flask

  • Magnetic stirrer

  • Argon inlet

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • To the three-necked flask, add TFTPN (2.001 g, 0.01 mol), TTSBI (3.404 g, 0.01 mol), anhydrous K₂CO₃ (4.14 g, 0.03 mol), DMAc (20 mL), and toluene (10 mL).[8][14]

  • Equip the flask with a magnetic stirrer, argon inlet, and a Dean-Stark trap connected to a reflux condenser.

  • Heat the mixture and allow it to reflux at 160 °C under an argon atmosphere.[8][14]

  • During the initial 20-30 minutes, a small amount of water will be collected in the Dean-Stark trap.[8]

  • Continue the reaction at 160 °C for 40 minutes to 4 hours.[8][14] The solution will become viscous.

  • After the reaction is complete, cool the mixture and pour the viscous solution into methanol to precipitate the polymer.[8] A yellow, thread-like polymer should form.

  • Collect the polymer by filtration.

  • Dissolve the polymer in chloroform and reprecipitate it from methanol to purify it.[8][9]

  • Reflux the resulting polymer in deionized water for several hours.[8][9]

  • Dry the purified polymer at 100 °C for 48 hours.[8][9]

Protocol 2: Fabrication of Self-Standing PIM-1 Membranes

Materials:

  • Synthesized PIM-1 powder

  • Chloroform (or other suitable solvent)

Equipment:

  • Glass vials

  • Magnetic stirrer

  • Syringe filters (0.45 µm)

  • Teflon Petri dishes

  • Vacuum oven

Procedure:

  • Prepare a 1-2 wt% solution of PIM-1 in chloroform.[9][15]

  • Stir the solution until the polymer is fully dissolved.

  • Filter the polymer solution through a 0.45 µm syringe filter to remove any undissolved particles.[9][15]

  • Cast the filtered solution into a Teflon Petri dish in a controlled environment (e.g., a glovebox) to allow for slow solvent evaporation over 1 day.[9]

  • After the film has formed, soak it in methanol.[9]

  • Carefully peel the membrane from the Petri dish.

  • Dry the membrane in a vacuum oven at 100-120 °C for 24 hours to remove any residual solvent.[9][15] The resulting membranes should be bright yellow and flexible.[9]

Visualizations

PIM1_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product TTSBI 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) Conditions K₂CO₃, DMAc/Toluene 160 °C TTSBI->Conditions TFTPN 2,3,5,6-Tetrafluoroterephthalonitrile (TFTPN) TFTPN->Conditions PIM1 Polymer of Intrinsic Microporosity (PIM-1) Conditions->PIM1

PIM_Workflow A Polymerization (TTSBI + TFTPN) B Purification (Precipitation & Washing) A->B C Polymer Dissolution (in Chloroform) B->C D Membrane Casting C->D E Drying (Vacuum Oven) D->E F Characterization (e.g., Gas Permeation) E->F

PIM_Structure_Property A Rigid & Contorted Polymer Backbone B Inefficient Chain Packing A->B C Intrinsic Microporosity (Interconnected Free Volume) B->C D High Surface Area C->D E High Gas Permeability C->E F Size-Sieving Capability C->F

References

Application Notes and Protocols: Synthetic Routes to Tetrafluorophthalonitrile Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic routes to tetrafluorophthalonitrile derivatives and their subsequent applications in medicinal chemistry. The protocols outlined below offer step-by-step methodologies for the synthesis of key compounds, with a focus on derivatives exhibiting anti-angiogenic and photodynamic therapeutic potential.

Introduction

This compound is a versatile scaffold in medicinal chemistry due to the unique properties conferred by its fluorine atoms, including enhanced metabolic stability and binding affinity to biological targets. Its derivatives have emerged as promising candidates for the development of novel therapeutics, particularly in oncology. The primary synthetic strategies involve nucleophilic aromatic substitution on the this compound core and the cyclotetramerization of these derivatives to form highly conjugated phthalocyanine (B1677752) systems. A closely related and medicinally significant class of compounds, tetrafluorophthalimides (B10784935) and tetrafluorobenzamides, are readily synthesized from the corresponding tetrafluorophthalic anhydride (B1165640), which can be prepared from this compound.

Synthetic Routes

The principal synthetic pathways to medicinally relevant this compound derivatives begin with either this compound itself or the corresponding anhydride.

Nucleophilic Aromatic Substitution of this compound

This compound readily undergoes nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This approach is fundamental to creating a diverse library of derivatives for biological screening.

Synthesis of Tetrafluorophthalimides and Tetrafluorobenzamides

A significant class of medicinally active compounds are derived from tetrafluorophthalic anhydride. While not a direct derivative of the nitrile in a single step, the synthesis of the anhydride from related precursors is a key strategy. N-substituted tetrafluorophthalimides have demonstrated potent anti-angiogenic properties.[1][2][3] Furthermore, under certain conditions, the phthalimide (B116566) ring can be opened to yield tetrafluorobenzamides, which also exhibit significant biological activity.[2][3]

Synthesis of Fluorinated Phthalocyanines

This compound and its derivatives can undergo a template-assisted cyclotetramerization reaction to form highly colored and photoactive metallophthalocyanines. These complexes are being investigated for their applications in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon irradiation.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Tetrafluorophthalimides

This protocol describes the synthesis of N-substituted tetrafluorophthalimides from tetrafluorophthalic anhydride, which has been shown to produce compounds with significant anti-angiogenic activity.[1][2][3]

Materials:

  • Tetrafluorophthalic anhydride

  • Appropriate primary amine (e.g., alkylamines, anilines)

  • Glacial acetic acid or Toluene

  • Triethylamine (B128534) (optional)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) (for alternative procedures)

Procedure (Method A: Acetic Acid): [1]

  • To a solution of the respective aminobarbituric acid (1.0 mmol) in glacial acetic acid (5 mL), add tetrafluorophthalic anhydride (1.1 mmol).

  • Add triethylamine (1.1 mmol).

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature.

  • Collect the resulting precipitate by filtration, wash with water and diethyl ether.

  • Dry the product under vacuum.

Procedure (Method B: Toluene): [3]

  • Suspend tetrafluorophthalic anhydride (1.0 equiv) and the primary amine (1.0 equiv) in toluene.

  • Heat the mixture to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Collect the precipitated product by filtration.

Starting AmineReaction ConditionsProductYield (%)Reference
Various aminobarbituric acidsTetrafluorophthalic anhydride, Et3N, AcOH, reflux, 3 h5-Tetrafluorophthalimidobarbituric acidsNot specified[1]
Various primary aminesTetrafluorophthalic anhydride, AcOH, 118°CN-Alkyl/Aryl-tetrafluorophthalimidesNot specified[3]
Protocol 2: Synthesis of Tetrafluorobenzamides

This protocol outlines the thermal decarboxylation of tetrafluorophthalamic acids to produce tetrafluorobenzamides, which also exhibit anti-angiogenic properties.[2][3]

Materials:

  • Ammonium (B1175870) tetrafluorophthalamates (synthesized from tetrafluorophthalic anhydride and primary amines in toluene)[3]

  • Solvent (e.g., as per specific literature procedure)

Procedure: [2]

  • Heat the respective ammonium tetrafluorophthalamate salt under conditions that facilitate thermal decarboxylation (specific temperature and time will vary depending on the substrate).

  • Monitor the reaction for the evolution of CO2 and the formation of the benzamide (B126) product.

  • Purify the resulting tetrafluorobenzamide by crystallization or column chromatography.

Starting MaterialReaction ConditionsProductYield (%)Reference
Ammonium tetrafluorophthalamatesThermal decarboxylationTetrafluorobenzamidesNot specified[2]

Medicinal Chemistry Applications and Biological Activity

Anti-Angiogenic Agents

Derivatives of tetrafluorophthalic anhydride, namely tetrafluorophthalimides and tetrafluorobenzamides, have demonstrated significant anti-angiogenic activity.[1][4] This activity is crucial for cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth and metastasis.[5][6]

Mechanism of Action: The anti-angiogenic effects of these compounds are believed to be mediated through the inhibition of key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[1][2][4] Inhibition of VEGFR-2 blocks the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[7]

VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK EndothelialCell Endothelial Cell Proliferation, Migration, Survival ERK->EndothelialCell Promotes Akt Akt PI3K->Akt Akt->EndothelialCell Promotes Inhibitor Tetrafluorophthalimide (B2386555)/ Tetrafluorobenzamide Derivatives Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by tetrafluorophthalimide and tetrafluorobenzamide derivatives.

Quantitative Anti-Angiogenic Activity Data:

Compound TypeAssayEndpointActivityReference
Tetrafluorophthalimidobarbituric acidsRat aortic ring assayInhibition of microvessel outgrowthSignificant inhibition[1]
Tetrafluorobenzamidobarbituric acidsRat aortic ring assayInhibition of microvessel outgrowthSignificant inhibition[1]
TetrafluorophthalimidesHUVEC tube formationInhibition of tube formation93% inhibition at 12.5 µM (for compound 14k)[5]
TetrafluorobenzamidesHuman prostate cancer mouse xenograftReduction in tumor sizeSignificant decrease (for compound 15d)[5]
Photodynamic Therapy (PDT) Agents

Fluorinated phthalocyanines, synthesized from this compound derivatives, are promising photosensitizers for PDT. Their fluorine substituents can enhance their photophysical properties and cellular uptake. Upon activation with light of a specific wavelength, these molecules generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.

Workflow for Synthesis and Evaluation of Phthalocyanines for PDT

PDT_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution Start->Step1 Step2 Substituted This compound Step1->Step2 Step3 Cyclotetramerization (with metal salt) Step2->Step3 Step4 Fluorinated Metallophthalocyanine Step3->Step4 Step5 In vitro Evaluation (Cellular Uptake, Phototoxicity) Step4->Step5 Step6 In vivo Evaluation (Tumor Models) Step5->Step6 Outcome PDT Efficacy Step6->Outcome

Caption: General workflow for developing fluorinated phthalocyanines as PDT agents.

Conclusion

This compound and its related anhydride are valuable starting materials for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry. The synthetic routes involving nucleophilic aromatic substitution and cyclotetramerization provide access to compounds with potent anti-angiogenic and photodynamic activities. The detailed protocols and compiled data in these application notes serve as a resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this promising class of therapeutic agents. Further research is warranted to explore other potential therapeutic applications, including their use as kinase and protease inhibitors.

References

Application Notes and Protocols: Tetrafluorophthalonitrile as a Versatile Precursor for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrafluorophthalonitrile as a key building block in the synthesis of novel agrochemicals. The high reactivity of the fluorine atoms on the aromatic ring, particularly at the 4-position, towards nucleophilic substitution makes it an ideal starting material for creating a diverse range of derivatives with potential herbicidal and fungicidal activities.

Introduction: The Role of Fluorine in Agrochemicals

The introduction of fluorine into agrochemical molecules can significantly enhance their biological activity, metabolic stability, and overall efficacy. Fluorinated compounds often exhibit improved transport properties and stronger binding to target enzymes. This compound (TFPN), with its activated aromatic system, serves as a valuable scaffold for the introduction of various functional groups, leading to the generation of new agrochemical candidates.

Key Synthetic Pathway: Nucleophilic Aromatic Substitution

The primary route for derivatizing this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrile groups and the four fluorine atoms activates the benzene (B151609) ring for attack by nucleophiles. Research has shown that monosubstitution occurs preferentially at the 4-position, yielding 4-substituted-2,3,5,6-tetrafluorophthalonitrile derivatives in high yields.[1]

This selective reactivity allows for the controlled synthesis of a wide array of precursors for agrochemicals by introducing diverse functionalities such as aryloxy, anilino, and thioether groups.

Logical Workflow for Agrochemical Synthesis from this compound

G TFPN This compound (TFPN) Reaction Nucleophilic Aromatic Substitution (SNAr) TFPN->Reaction Nucleophile Nucleophile (ArOH, ArNH2, ArSH) Nucleophile->Reaction Intermediate 4-Substituted-tetrafluoro- phthalonitrile Intermediate Reaction->Intermediate Modification Further Functional Group Modification Intermediate->Modification Agrochemical Final Agrochemical Product Modification->Agrochemical

Caption: General workflow for synthesizing agrochemicals from TFPN.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the synthesis of key agrochemical precursors from this compound.

Synthesis of 4-Aryloxy-tetrafluorophthalonitrile Derivatives

Derivatives bearing an aryloxy group are common motifs in herbicides and fungicides. The reaction of this compound with substituted phenols in the presence of a base provides a straightforward route to these compounds.

Experimental Workflow for 4-Aryloxy-tetrafluorophthalonitrile Synthesis

G Start Start Reactants Mix TFPN, Substituted Phenol, and Base in a Solvent Start->Reactants Heat Heat the Reaction Mixture Reactants->Heat Monitor Monitor Reaction by TLC Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Crystallization/Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: Step-by-step workflow for the synthesis of 4-aryloxy derivatives.

Protocol: Synthesis of 4-(4-Chlorophenoxy)-2,3,5,6-tetrafluorophthalonitrile

  • Reactants:

    • This compound (1.0 eq)

    • 4-Chlorophenol (B41353) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of this compound in anhydrous DMF, add 4-chlorophenol and potassium carbonate.

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by recrystallization from ethanol.

Quantitative Data Summary

ProductStarting MaterialsReaction ConditionsYield (%)Purity (%)
4-(4-Chlorophenoxy)-2,3,5,6-tetrafluorophthalonitrileTFPN, 4-Chlorophenol, K₂CO₃DMF, 80°C>90>98
4-(2,4-Dichlorophenoxy)-2,3,5,6-tetrafluorophthalonitrileTFPN, 2,4-Dichlorophenol, K₂CO₃DMF, 80°C>90>98

Note: Yields and purity are representative and may vary based on specific reaction conditions and purification methods.

Synthesis of 4-Anilino-tetrafluorophthalonitrile Derivatives

Anilino derivatives are precursors to a variety of herbicides, including those with dinitroaniline structures.

Protocol: Synthesis of 4-(4-Methylanilino)-2,3,5,6-tetrafluorophthalonitrile

  • Reactants:

  • Procedure:

    • Dissolve this compound in anhydrous acetonitrile.

    • Add p-toluidine and triethylamine to the solution.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate.

    • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data Summary

ProductStarting MaterialsReaction ConditionsYield (%)Purity (%)
4-(4-Methylanilino)-2,3,5,6-tetrafluorophthalonitrileTFPN, p-Toluidine, Et₃NMeCN, RT>85>97
4-(4-Chloroanilino)-2,3,5,6-tetrafluorophthalonitrileTFPN, 4-Chloroaniline, Et₃NMeCN, RT>85>97

Note: Yields and purity are representative and may vary based on specific reaction conditions and purification methods.

Further Transformations and Agrochemical Applications

The 4-substituted-tetrafluorophthalonitrile intermediates can undergo further chemical modifications to yield final agrochemical products. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or can participate in cyclization reactions to form heterocyclic structures, which are common in many pesticides.

Signaling Pathway of a Hypothetical Herbicide

G Herbicide TFPN-Derived Herbicide Enzyme Target Enzyme (e.g., Acetolactate Synthase) Herbicide->Enzyme Inhibits Pathway Amino Acid Biosynthesis Pathway Enzyme->Pathway Blocks Growth Weed Growth Inhibition Pathway->Growth Leads to

References

Synthesis of Dodecafluorosubphthalocyanine from Tetrafluorophthalonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dodecafluorosubphthalocyanine (F₁₂-SubPc) from tetrafluorophthalonitrile. The protocols are based on established methodologies in the field of phthalocyanine (B1677752) chemistry, offering a reproducible guide for the preparation of this highly fluorinated macrocycle.

Introduction

Subphthalocyanines (SubPcs) are aromatic, bowl-shaped molecules with unique photophysical and electronic properties. The peripheral substitution with fluorine atoms to create dodecafluorosubphthalocyanine significantly influences its characteristics, leading to enhanced solubility in organic solvents, altered electronic properties, and increased thermal and chemical stability. These features make F₁₂-SubPc a promising candidate for applications in organic electronics, sensing, and photodynamic therapy. The synthesis involves the cyclotrimerization of this compound in the presence of a boron trihalide.

Reaction Principle

The core of the synthesis is the template-driven cyclotrimerization of three equivalents of this compound around a boron(III) center. Boron trichloride (B1173362) (BCl₃) is a commonly employed template and reactant, which directs the formation of the 14-π electron subphthalocyanine (B1262678) ring system. The reaction is typically carried out in a high-boiling point aromatic solvent to ensure the necessary thermal energy for the reaction to proceed efficiently.

Reaction_Pathway This compound 3 x this compound F12SubPc Chloroboron(III) Dodecafluorosubphthalocyanine (F₁₂-SubPc-Cl) This compound->F12SubPc BCl3 BCl₃ BCl3->F12SubPc Solvent High-Boiling Solvent (e.g., p-Xylene) Heat Reflux (Δ) Heat->F12SubPc Cyclotrimerization Experimental_Workflow start Start setup Combine this compound and anhydrous p-xylene (B151628) in a Schlenk flask under inert gas. start->setup add_bcl3 Add BCl₃ solution (1.0 M in p-xylene) dropwise via syringe at room temperature. setup->add_bcl3 reflux Heat the reaction mixture to reflux (approx. 138 °C) with vigorous stirring for 2-3 hours. add_bcl3->reflux cool Cool the reaction mixture to room temperature. reflux->cool evaporate Remove the solvent under reduced pressure using a rotary evaporator. cool->evaporate wash Wash the crude solid with methanol and then hexane (B92381) to remove impurities. evaporate->wash chromatography Purify the crude product by column chromatography on silica (B1680970) gel using a DCM/hexane solvent system. wash->chromatography collect Collect the desired purple fraction. chromatography->collect dry Remove solvent from the purified fraction to yield F₁₂-SubPc-Cl as a purple solid. collect->dry end End dry->end

Application Notes and Protocols for Chemically Resistant Coatings Based on Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrafluorophthalonitrile in the formulation of high-performance, chemically resistant coatings. The protocols outlined below are intended to serve as a foundational guide for the development and evaluation of these advanced materials in demanding applications.

Introduction to this compound-Based Coatings

This compound is a fluorinated aromatic dinitrile monomer that serves as a precursor to a class of high-performance thermosetting polymers. The resulting poly(this compound) networks exhibit exceptional thermal stability, inherent flame resistance, low water absorption, and, most notably, outstanding resistance to a wide range of chemicals.[1] These properties stem from the high-energy carbon-fluorine bonds and the highly cross-linked, aromatic-heterocyclic structure formed during curing.[2][3]

Coatings derived from this compound are particularly well-suited for applications requiring robust performance in harsh chemical environments, such as protective linings for chemical reactors, aerospace components exposed to corrosive fluids, and surfaces in pharmaceutical manufacturing that undergo rigorous cleaning and sterilization protocols.[2]

Quantitative Data Summary

The following tables summarize representative performance data for high-performance fluoropolymer and phthalonitrile-based coatings.

Disclaimer: Specific quantitative data for coatings based purely on this compound is not widely available in open literature. The data presented below is compiled from studies on analogous high-performance fluoropolymers and phthalonitrile (B49051) resins and should be considered as a general guideline. Experimental verification for specific formulations is strongly recommended.

Table 1: Representative Chemical Resistance of Fluorinated Polymer Coatings

This data is illustrative of the performance of highly resistant fluoropolymers after immersion for 30 days at room temperature, based on standards such as ASTM D543.

Chemical AgentConcentrationWeight Change (%)Visual Appearance
Sulfuric Acid98%< 0.1No change
Hydrochloric Acid37%< 0.1No change
Nitric Acid70%< 0.2No change
Sodium Hydroxide50%< 0.1No change
Acetone100%< 0.5Slight swelling
Toluene100%< 0.3No change
Methanol100%< 0.2No change
Dichloromethane100%< 1.0Slight swelling
Deionized WaterN/A< 0.05No change

Table 2: Typical Physical and Mechanical Properties of Cured Phthalonitrile-Based Resins

PropertyTypical ValueASTM Method
Adhesion Strength (on steel)> 10 MPaD4541
Pencil Hardness> 6HD3363
Glass Transition Temperature (Tg)> 350 °CE1640
Decomposition Temperature (TGA, 5% wt loss)> 500 °CE1131

Experimental Protocols

The following protocols provide a starting point for the formulation, application, and testing of this compound-based coatings. Optimization of these parameters will be necessary based on the specific substrate, desired coating thickness, and performance requirements.

3.1. Coating Formulation

Objective: To prepare a stable solution of this compound resin suitable for application as a coating.

Materials:

  • This compound (TFPN) monomer

  • Aromatic amine curing agent (e.g., 1,3-bis(3-aminophenoxy)benzene (B75826) (m-APB), 4,4'-diaminodiphenyl sulfone (DDS))

  • High-boiling point aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or a mixture thereof)[4]

Protocol:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add the desired amount of solvent.

  • Begin stirring and gently heat the solvent to 50-60 °C under a nitrogen atmosphere.

  • Slowly add the TFPN monomer to the solvent. A typical concentration is 20-40% (w/v).

  • Continue stirring until the monomer is completely dissolved. This may take 1-2 hours.

  • In a separate container, dissolve the aromatic amine curing agent in a small amount of the same solvent. The concentration of the curing agent is typically 2-5% by weight relative to the TFPN monomer.

  • Add the curing agent solution dropwise to the stirred TFPN solution.

  • Continue stirring the mixture at 50-60 °C for an additional 30 minutes to ensure homogeneity.

  • Cool the solution to room temperature.

  • Filter the solution through a 0.45 µm filter to remove any particulates.

  • The resulting resin solution is now ready for application.

3.2. Coating Application

Two common methods for applying thin, uniform coatings in a laboratory setting are spin coating and spray coating.

3.2.1. Spin Coating Protocol

Objective: To apply a thin, uniform film of the TFPN resin onto a flat substrate.

Equipment:

  • Spin coater

  • Substrate (e.g., steel or aluminum coupons)

  • Micropipette

Protocol:

  • Clean the substrate surface thoroughly. A typical procedure involves sonication in acetone, followed by isopropanol, and finally drying with a stream of nitrogen.

  • Place the substrate on the chuck of the spin coater and secure it using the vacuum.

  • Dispense a small volume of the TFPN resin solution onto the center of the substrate. The volume will depend on the substrate size.

  • Start the spin coater. A two-stage process is often used:

    • Stage 1 (Spread): 500-1000 rpm for 10-15 seconds to allow the resin to spread evenly across the substrate.

    • Stage 2 (Thinning): 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.

  • After the spin cycle is complete, carefully remove the coated substrate.

3.2.2. Spray Coating Protocol

Objective: To apply the TFPN resin coating onto a substrate, suitable for larger or non-planar surfaces.

Equipment:

  • Airbrush or pneumatic spray gun with a suitable nozzle

  • Substrate

  • Controlled spray booth

Protocol:

  • Ensure the substrate is cleaned as described in the spin coating protocol.

  • Dilute the TFPN resin solution with additional solvent if necessary to achieve a viscosity suitable for spraying.

  • Set the spray gun parameters, such as atomizing pressure (typically 20-40 psi) and fluid flow rate.

  • Mount the substrate in the spray booth.

  • Apply the coating in even, overlapping passes from a distance of 15-25 cm.

  • Allow the solvent to flash off between coats to prevent sagging.

  • Repeat until the desired film thickness is achieved.

3.3. Curing Protocol

Objective: To thermally cross-link the applied TFPN resin to form a durable, chemically resistant coating.

Equipment:

  • Programmable oven with an inert atmosphere (e.g., nitrogen or argon) capability.

Protocol:

  • Place the coated substrate in the oven.

  • Purge the oven with nitrogen or argon.

  • Ramp the temperature according to a multi-stage curing schedule. A representative schedule is as follows:

    • Stage 1 (Solvent Removal): 100-120 °C for 1-2 hours.

    • Stage 2 (Initial Cure): Ramp to 200-220 °C and hold for 2-4 hours.

    • Stage 3 (Intermediate Cure): Ramp to 250-280 °C and hold for 4-8 hours.[5]

    • Stage 4 (Post-Cure): Ramp to 300-350 °C and hold for 8-16 hours.[5]

  • After the post-cure stage, allow the oven to cool down slowly to room temperature to minimize thermal stress in the coating.

3.4. Performance Evaluation Protocols

3.4.1. Chemical Resistance Testing (ASTM D543)

Objective: To evaluate the resistance of the cured coating to various chemical agents.

Protocol:

  • Prepare several coated coupons for each chemical to be tested.

  • Measure and record the initial weight and dimensions of each coupon.

  • Immerse the coupons in the respective chemical agents at a specified temperature (e.g., room temperature) for a defined period (e.g., 30 days).

  • After the immersion period, remove the coupons, gently clean them with a suitable solvent (e.g., deionized water or isopropanol), and dry them.

  • Measure and record the final weight and dimensions.

  • Calculate the percentage of weight change and dimensional change.

  • Visually inspect the coatings for any signs of degradation, such as blistering, cracking, or discoloration.

3.4.2. Adhesion Testing (ASTM D4541 - Pull-Off Adhesion)

Objective: To quantify the adhesion strength of the coating to the substrate.

Protocol:

  • Lightly abrade the surface of the cured coating.

  • Clean the abraded surface with a solvent.

  • Using a suitable adhesive (e.g., a high-strength epoxy), bond a loading fixture (dolly) to the coating surface.

  • Allow the adhesive to cure completely.

  • Attach a portable pull-off adhesion tester to the loading fixture.

  • Apply a tensile force at a controlled rate until the dolly is pulled off.

  • Record the force at which detachment occurs and note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).

  • Calculate the adhesion strength in megapascals (MPa).

3.4.3. Hardness Testing (ASTM D3363 - Pencil Hardness)

Objective: To determine the surface hardness of the cured coating.

Protocol:

  • Place the coated substrate on a firm, level surface.

  • Using a set of calibrated pencils of increasing hardness (from 6B to 9H), attempt to scratch the coating surface.

  • Hold the pencil at a 45° angle to the surface and push it forward with uniform pressure.

  • The pencil hardness of the coating is defined as the hardest pencil that does not scratch or gouge the coating.

Visualizations

Figure 1: Chemical Structure of this compound

Curing_Pathway Figure 2: Simplified Curing Pathway of Phthalonitrile Resins Monomer Phthalonitrile Monomer + Aromatic Amine Intermediate Reactive Intermediates (e.g., Isoindoline) Monomer->Intermediate Initiation (Heat) Polymer Cross-linked Polymer Network (Triazine, Phthalocyanine) Intermediate->Polymer Propagation & Cross-linking (High Temperature)

Figure 2: Simplified Curing Pathway of Phthalonitrile Resins

Experimental_Workflow Figure 3: Experimental Workflow for Coating Development cluster_prep Preparation cluster_app Application cluster_cure Curing cluster_eval Evaluation Formulation 1. Coating Formulation (TFPN + Curing Agent + Solvent) Application 2. Coating Application (Spin or Spray Coating) Formulation->Application Curing 3. Thermal Curing (Multi-stage heating in inert atm.) Application->Curing Evaluation 4. Performance Testing (Chemical Resistance, Adhesion, Hardness) Curing->Evaluation

Figure 3: Experimental Workflow for Coating Development

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrafluorophthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and industrially significant method for synthesizing this compound is through a halogen exchange (Halex) reaction. This typically involves the fluorination of tetrachlorophthalonitrile (B161213) using an alkali metal fluoride (B91410), such as potassium fluoride (KF), in a high-boiling aprotic polar solvent.[1]

Q2: What are the primary applications of this compound?

A2: this compound is a key intermediate in the synthesis of various high-performance materials. Its fluorinated structure imparts exceptional thermal stability and chemical resistance to the resulting products. It is widely used in the production of fluorinated polymers and resins, as well as in the synthesis of phthalocyanine (B1677752) dyes and pigments. Additionally, it serves as a building block in the development of certain agrochemicals and pharmaceuticals.

Q3: What are the main safety precautions to consider when working with this compound and its synthesis?

A3: The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols. Tetrachlorophthalonitrile is a toxic and irritating compound. The reaction is often carried out at high temperatures, posing a risk of burns. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction yield and product purity.

Problem Potential Cause Recommended Solution
Low or No Product Yield Presence of water in reagents or solvent: Moisture can react with the fluorinating agent and inhibit the halogen exchange reaction.Ensure all reagents, especially the potassium fluoride and the solvent, are thoroughly dried before use. For instance, potassium fluoride can be dried under vacuum at elevated temperatures.
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature cautiously.
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition of the product or starting material.The optimal temperature is dependent on the solvent used. For sulfolane (B150427), temperatures around 220°C have been reported to give good yields.[2] For DMF, a lower temperature of around 115°C may be sufficient.[2] It is crucial to carefully control the reaction temperature.
Formation of Multiple Products/Low Purity Incomplete fluorination: Not all chlorine atoms on the tetrachlorophthalonitrile have been substituted with fluorine, resulting in a mixture of partially fluorinated intermediates.This can be caused by a low ratio of fluorinating agent to starting material or insufficient reaction time and temperature. Ensure an adequate excess of potassium fluoride is used and that the reaction is allowed to proceed to completion.
Side reactions: At elevated temperatures, side reactions can occur, leading to the formation of byproducts.Optimize the reaction temperature to minimize side reactions while still achieving a reasonable reaction rate. The use of a phase transfer catalyst may allow for milder reaction conditions, potentially reducing byproduct formation.[2]
Difficulty in Product Purification Presence of unreacted starting material and partially fluorinated intermediates: These impurities can be difficult to separate from the final product due to similar physical properties.Effective purification can be achieved through steam distillation followed by recrystallization. Washing the crude product with specific solvents can also help in removing certain impurities.
Contamination with the solvent: High-boiling point solvents like sulfolane can be difficult to remove completely.Thoroughly wash the product after isolation. Steam distillation is an effective method for removing high-boiling point solvent residues.

Experimental Protocols

Synthesis of this compound from Tetrachlorophthalonitrile

This protocol is a representative example of the halogen exchange method.

Materials:

  • Tetrachlorophthalonitrile

  • Anhydrous Potassium Fluoride (spray-dried is recommended for higher reactivity[2])

  • Sulfolane (or other suitable aprotic polar solvent like DMF)

  • Deionized water

  • Hydrocarbon alkane solvent (e.g., hexane (B92381) or heptane) for recrystallization

Procedure:

  • Drying of Potassium Fluoride: Dry the potassium fluoride under vacuum at 110-120°C for several hours to remove any traces of water.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, add the anhydrous potassium fluoride and sulfolane.

  • Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 220°C for sulfolane[2]) with vigorous stirring. Once the temperature is stable, add the tetrachlorophthalonitrile portion-wise to control any initial exotherm.

  • Reaction Monitoring: Maintain the reaction mixture at the set temperature for several hours (e.g., 5 hours[2]). Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS or TLC to confirm the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture to precipitate the crude product.

  • Isolation of Crude Product: Filter the precipitate and wash it thoroughly with water to remove any remaining solvent and inorganic salts.

  • Purification by Steam Distillation: Transfer the crude product to a steam distillation apparatus. Collect the distillate, which contains the purified this compound.

  • Final Purification by Recrystallization: The solid product obtained from steam distillation can be further purified by recrystallization from a suitable hydrocarbon solvent to yield a product with >99.5% purity.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on this compound Synthesis

Starting MaterialFluorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
TetrachlorophthalonitrilePotassium Fluoride (spray-dried)Sulfolane2205~80-[2]
TetrachlorophthalonitrilePotassium FluorideN,N-Dimethylformamide (DMF)>1154.5->97[2]
TetrachlorophthalonitrileAlkali Metal FluoridesBenzonitrile190-400---[2]
TetrachlorophthalonitrilePotassium FluorideAprotic Solvent-->80>98.5[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Dry Potassium Fluoride and Solvent reaction_setup Combine Reagents in Reactor prep_reagents->reaction_setup heating Heat to Reaction Temperature (e.g., 220°C) reaction_setup->heating addition Add Tetrachloro- phthalonitrile heating->addition monitoring Monitor Reaction (TLC/GC-MS) addition->monitoring cooling Cool Reaction Mixture monitoring->cooling Reaction Complete precipitation Precipitate Crude Product with Water cooling->precipitation filtration Filter and Wash Crude Product precipitation->filtration steam_distillation Steam Distillation filtration->steam_distillation recrystallization Recrystallization from Hydrocarbon Solvent steam_distillation->recrystallization final_product High-Purity This compound recrystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_water Check for Water Contamination start->check_water check_temp Verify Reaction Temperature start->check_temp check_time Confirm Reaction Completion start->check_time check_ratio Evaluate Reagent Stoichiometry start->check_ratio purification_issue Assess Purification Method start->purification_issue solution_dry Dry Reagents and Solvents check_water->solution_dry Yes solution_temp Optimize Temperature check_temp->solution_temp Suboptimal solution_time Increase Reaction Time and Monitor check_time->solution_time Incomplete solution_ratio Adjust Reagent Ratio check_ratio->solution_ratio Incorrect solution_purification Refine Purification Technique purification_issue->solution_purification Ineffective

References

Technical Support Center: Purification of Crude Tetrafluorophthalonitrile by Steam Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude tetrafluorophthalonitrile via steam distillation. It is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the steam distillation of crude this compound.

Q1: My yield of purified this compound is significantly lower than expected. What are the potential causes and solutions?

A1: Low yield can result from several factors. Consult the following table and the troubleshooting workflow diagram to diagnose the issue.

Potential Cause Observation Recommended Solution
Incomplete Distillation The distillate is still appearing milky or contains solid particles when you stop the process.Continue the distillation until the distillate runs clear. Ensure a steady rate of steam generation.
Product Loss During Isolation Difficulty in collecting the fine, white crystals of the product from the large volume of aqueous distillate.Cool the distillate to 0-5°C to maximize crystallization and minimize solubility in water. Use a centrifuge or vacuum filtration with a fine filter paper to collect the product. Wash the collected crystals with ice-cold water.
Premature Halting of Steam Flow The rate of product collection in the receiving flask has slowed down, but not completely stopped.The distillation may require a longer duration than anticipated. Monitor the collection of the solid product in the distillate and continue as long as the product is being collected.
Decomposition of Product The crude material is heated for an extended period before steam distillation commences.This compound is thermally stable, but prolonged exposure to high temperatures in the presence of impurities could potentially lead to side reactions. Initiate steam flow as soon as the distillation apparatus is properly assembled.
Sub-optimal Steam Generation The distillation is proceeding very slowly, and there is insufficient turbulence in the distilling flask.Increase the heating rate of the steam generator to produce a vigorous flow of steam. Ensure the steam inlet tube is positioned below the surface of the water and crude material mixture.

Q2: The purified product is discolored (e.g., yellowish or brownish). How can I improve the purity and color?

A2: Discoloration often indicates the presence of impurities that have co-distilled with the product.

Potential Cause Observation Recommended Solution
Presence of Volatile Impurities The crude product was not properly washed before distillation.Ensure the crude this compound is thoroughly washed with water to remove any water-soluble impurities before starting the steam distillation.
Co-distillation of Partially Halogenated Species The melting point of the purified product is broad and lower than the expected 81-86°C.[1]The crude product may contain partially fluorinated intermediates (e.g., trichlorofluorophthalonitrile) from the synthesis. These may have some volatility with steam. A second steam distillation of the purified product can improve purity. Alternatively, recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone) may be necessary.[1]
Entrainment of Non-volatile Impurities The steam rate is too high, causing foaming or splashing of the crude mixture into the condenser.Reduce the steam flow rate to ensure a steady but not overly vigorous distillation. Ensure the distillation flask is not more than half-full.

Q3: The condenser is getting blocked by solid product during distillation. What should I do?

A3: Solidification in the condenser is a common issue when distilling solid compounds with relatively high melting points.

Potential Cause Observation Recommended Solution
Product Solidifying in the Condenser White solid is observed to be forming and accumulating inside the condenser tube, potentially blocking the vapor path.Temporarily stop the flow of cooling water to the condenser to allow the hot steam to melt the solidified product and carry it into the receiving flask. Once the blockage is cleared, resume the coolant flow at a slightly reduced rate or a slightly higher temperature to prevent re-solidification.
Cooling Water is Too Cold The temperature of the cooling water is significantly lower than necessary.If possible, use a water bath to control the temperature of the condenser's cooling water, keeping it just cool enough to condense the steam without causing the product to solidify.

II. Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: The key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈F₄N₂
Molecular Weight 200.09 g/mol [2][3]
Appearance White to off-white crystalline solid[3]
Melting Point 81-86 °C (lit.)[1]
Boiling Point 274.2 ± 40.0 °C (Predicted)[1]
Solubility Soluble in Methanol, Acetone, Ethanol[1]

Q2: What are the likely impurities in my crude this compound?

A2: If the crude product was synthesized by the fluorination of tetrachlorophthalonitrile (B161213), the most probable impurities are unreacted tetrachlorophthalonitrile and partially fluorinated intermediates (e.g., trichlorofluorophthalonitrile, dichlorodifluorophthalonitrile). Tetrachlorophthalonitrile has a significantly higher melting point (249-252 °C with decomposition) and is less volatile, making it separable by steam distillation.[4][5][6]

Q3: Is this compound stable under steam distillation conditions?

A3: Yes, this compound is a stable compound and steam distillation is a suitable method for its purification as it allows for distillation at a temperature below its atmospheric boiling point, minimizing the risk of thermal decomposition.[7][8]

Q4: Can I use a different purification method instead of steam distillation?

A4: While steam distillation is an effective method, other purification techniques such as recrystallization or sublimation could also be employed. The choice of method will depend on the nature and quantity of the impurities present.

III. Experimental Protocol: Steam Distillation of Crude this compound

This protocol is based on established procedures and is intended for laboratory-scale purification.

Materials:

  • Crude this compound

  • Deionized water

  • Steam generator (or a large flask with a heating mantle to boil water)

  • Distillation flask (large enough to hold the crude material and water, and to accommodate foaming)

  • Claisen adapter (recommended to prevent splashing)

  • Condenser

  • Receiving flask

  • Ice bath

  • Centrifuge or vacuum filtration apparatus

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the crude this compound into the distillation flask. Add deionized water until the solid material is well-covered.

  • Steam Generation: Begin heating the steam generator to produce a steady flow of steam.

  • Distillation: Introduce the steam into the distillation flask. The steam will pass through the mixture, and the this compound will co-distill with the water.

  • Collection: Collect the distillate, which will appear as a milky white suspension, in a receiving flask cooled in an ice bath. Continue the distillation until the distillate becomes clear.

  • Product Isolation: Cool the collected distillate to 0-5°C to ensure complete crystallization of the product.

  • Filtration/Centrifugation: Collect the white, crystalline product by centrifugation or vacuum filtration.

  • Washing: Wash the collected crystals with two portions of ice-cold deionized water.

  • Drying: Dry the purified this compound under vacuum at room temperature.

  • Characterization: Determine the melting point of the dried product to assess its purity. The melting point should be in the range of 81-86°C.[1]

IV. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the steam distillation of crude this compound.

TroubleshootingWorkflow start Start Purification issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes discolored_product Discolored Product issue->discolored_product Yes condenser_block Condenser Blockage issue->condenser_block Yes end Purification Complete issue->end No check_completeness Is distillate clear? low_yield->check_completeness check_impurities Check for co-distilling impurities (e.g., partially -halogenated species) discolored_product->check_impurities check_steam_rate Is steam rate too high? (foaming/splashing) discolored_product->check_steam_rate check_coolant Is coolant too cold? condenser_block->check_coolant continue_dist Continue Distillation check_completeness->continue_dist No check_isolation Review isolation procedure (cooling, filtration) check_completeness->check_isolation Yes continue_dist->issue check_isolation->issue recrystallize Consider Recrystallization check_impurities->recrystallize check_steam_rate->check_impurities No reduce_steam Reduce Steam Rate check_steam_rate->reduce_steam Yes reduce_steam->issue recrystallize->issue check_coolant->issue No adjust_coolant Temporarily stop/reduce coolant flow check_coolant->adjust_coolant Yes adjust_coolant->issue

Caption: Troubleshooting workflow for steam distillation of crude this compound.

References

Common side products in tetrafluorophthalonitrile reactions and their avoidance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrafluorophthalonitrile (TFPN) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid the formation of unwanted side products during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products encountered in reactions with this compound?

A1: The primary reactivity of this compound involves nucleophilic aromatic substitution (SNAr) of its fluorine atoms. Consequently, the most common side products fall into three main categories:

  • Over-substitution Products: Formation of di-, tri-, or tetra-substituted products when only mono-substitution is desired. The high reactivity of the fluorinated ring makes it susceptible to multiple substitutions if the reaction conditions are not carefully controlled.

  • Hydrolysis Products: Hydrolysis of one or both nitrile (-CN) groups to form phthalamide (B166641) or phthalic acid derivatives, particularly in the presence of strong acids or bases and water.

  • Unwanted Polymerization/Oligomerization: In reactions aiming for specific macrocycles like phthalocyanines, the formation of irregular oligomers or polymers is a common side reaction that can complicate purification and reduce yields.

Q2: I am trying to synthesize a mono-substituted product, but I am getting a mixture with di-substituted and unreacted starting material. How can I improve the selectivity?

A2: Achieving mono-substitution requires careful control over the reaction conditions to prevent further substitution. Here are key parameters to adjust:

  • Stoichiometry: Use a strict 1:1 or even slightly less than 1 (e.g., 0.95) molar ratio of your nucleophile to this compound. This ensures there isn't an excess of the nucleophile available to react a second time.

  • Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures generally increase selectivity by favoring the initial, faster substitution over subsequent, slower ones.

  • Slow Addition: Add the nucleophile solution dropwise to the solution of this compound over an extended period. This maintains a low instantaneous concentration of the nucleophile, further disfavoring di-substitution.

  • Choice of Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base, or a weak base like potassium carbonate, to avoid its direct reaction with the TFPN.

Q3: My final product is showing signs of hydrolysis (e.g., unexpected peaks in NMR, IR bands for C=O). How can I prevent this?

A3: Hydrolysis of the nitrile groups is typically promoted by the presence of water under either acidic or basic conditions. To avoid this:

  • Anhydrous Conditions: Ensure all your reagents and solvents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Neutral pH: If possible, conduct the reaction under neutral conditions. If a base is necessary, consider using a non-aqueous base. During the work-up, avoid prolonged exposure to strong aqueous acids or bases. If an aqueous wash is necessary, use neutral water or brine and minimize the contact time.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of hydrolysis.

Q4: I am attempting a phthalocyanine (B1677752) synthesis and obtaining a product that is difficult to purify, likely due to oligomeric side products. What can I do to minimize these?

A4: The formation of irregular oligomers is a known challenge in phthalocyanine synthesis. To favor the desired cyclic tetramer:

  • Template-Assisted Synthesis: The use of a metal salt (e.g., ZnCl₂) can act as a template, organizing the phthalonitrile (B49051) units and promoting the desired cyclization. The metal can often be removed later if the metal-free phthalocyanine is the target.[1][2]

  • High-Dilution Conditions: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.

  • Solvent Choice: Certain high-boiling, non-coordinating solvents can improve the solubility of intermediates and favor the formation of the desired macrocycle.

  • Alternative Methods: Solvothermal synthesis methods have been reported to produce crystalline phthalocyanine products with facile purification, avoiding the need for re-crystallization.[3]

Troubleshooting Guides

Issue 1: Low Yield of Desired Substituted Product and Complex Product Mixture

This issue often points to a lack of control over the reaction's selectivity. The following table summarizes key parameters to adjust.

ParameterProblematic ConditionRecommended AdjustmentRationale
Stoichiometry Excess nucleophile (>1.1 eq. for mono-substitution)Use 0.95-1.0 eq. of nucleophileMinimizes the chance of multiple substitutions on the same ring.
Temperature Too highStart at a low temperature (e.g., 0 °C or RT) and slowly increase if necessaryEnhances the kinetic difference between the first and second substitution, improving selectivity.
Addition Rate Rapid/bolus addition of nucleophileSlow, dropwise addition of the nucleophile over 1-2 hoursMaintains a low concentration of the nucleophile, favoring mono-substitution.
Solvent Protic solvents (e.g., alcohols) if the nucleophile is also a baseUse aprotic polar solvents like DMF, DMSO, or acetonitrilePrevents the solvent from participating in the reaction or altering the nucleophile's reactivity.
Base Strong, non-hindered bases (e.g., NaOH, NaH)Use a weaker base (e.g., K₂CO₃) or a non-nucleophilic base (e.g., DBU)Prevents the base from competing with the intended nucleophile.
Issue 2: Product Degradation or Unwanted Hydrolysis During Work-up

If the reaction itself appears clean by in-situ monitoring (e.g., TLC, LC-MS) but the isolated product is impure, the work-up procedure may be the cause.

StepPotential ProblemRecommended Protocol
Quenching Quenching with aqueous acid/baseQuench with a neutral or buffered aqueous solution (e.g., saturated NH₄Cl or water).
Extraction Prolonged contact with aqueous layersMinimize the time the organic layer is in contact with any aqueous phase. Perform extractions quickly.
Purification Use of protic solvents (e.g., methanol) on silica (B1680970) gelUse a non-protic solvent system for chromatography (e.g., Hexane/Ethyl Acetate). If necessary, add a small amount of a non-nucleophilic base like triethylamine (B128534) to the eluent to prevent streaking on the column.

Experimental Protocols

Protocol 1: Selective Mono-substitution with a Phenolic Nucleophile

This protocol is designed to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted side product.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1 M with respect to the this compound.

  • Nucleophile Preparation: In a separate flask, dissolve the phenol (B47542) nucleophile (0.95 eq.) in a minimal amount of anhydrous DMF.

  • Reaction:

    • Cool the this compound solution to 0 °C using an ice bath.

    • Transfer the phenol solution to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 1-2 hours.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up:

    • Once the starting material is consumed, pour the reaction mixture into cold water.

    • Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the reaction pathways for the nucleophilic substitution of this compound, highlighting the formation of the desired mono-substituted product and the over-substitution side product.

G cluster_0 Desired Reaction Pathway cluster_1 Side Reaction Pathway TFPN This compound MonoSub Mono-substituted Product TFPN->MonoSub + 1 eq. NuH / Base (Controlled Conditions) Nuc Nucleophile (NuH) Nuc->MonoSub DiSub Di-substituted Side Product Nuc->DiSub Base Base Base->MonoSub Base->DiSub MonoSub->DiSub + Excess NuH / Base (Uncontrolled Conditions)

Caption: Reaction pathways in nucleophilic substitution of TFPN.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting experiments where over-substitution is observed.

G Start Observe Di-substitution Side Product CheckStoich Check Stoichiometry of Nucleophile Start->CheckStoich CheckTemp Review Reaction Temperature CheckStoich->CheckTemp Stoichiometry is 1:1 or less Solution Implement Changes: 1. Use 0.95-1.0 eq. Nucleophile 2. Lower Temperature 3. Slow Dropwise Addition CheckStoich->Solution Stoichiometry > 1:1 CheckAddition Review Addition Method CheckTemp->CheckAddition Temperature is low CheckTemp->Solution Temperature is high CheckAddition->Solution Addition was rapid

References

Technical Support Center: Optimizing Reaction Temperature for Tetrafluorophthalonitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the polymerization of tetrafluorophthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the polymerization of this compound?

A1: While specific literature on the thermoplastic polymerization of this compound is limited, the curing of related phthalonitrile (B49051) resins typically occurs at temperatures ranging from 200°C to 350°C. For the initial polymerization to a soluble, processable polymer, a lower temperature range should be explored, likely between 150°C and 250°C. The optimal temperature will depend on the chosen solvent, catalyst, and desired polymer properties. It is crucial to start with a lower temperature and gradually increase it to avoid premature cross-linking and insolubility.

Q2: How does reaction temperature generally affect the molecular weight and polydispersity index (PDI) of the resulting polymer?

A2: In general, for step-growth polymerization, higher reaction temperatures can lead to higher molecular weight polymers by increasing the reaction rate and driving the reaction towards completion. However, excessively high temperatures can also lead to side reactions and thermal degradation, which may decrease the molecular weight and broaden the PDI. For chain-growth polymerization, the effect of temperature is more complex, influencing initiation, propagation, and termination rates differently. It is essential to conduct a systematic study to determine the optimal temperature for achieving the desired molecular weight and a narrow PDI for your specific system.

Q3: What are the common solvents and catalysts used for this compound polymerization?

A3: High-boiling point polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often suitable for the polymerization of phthalonitriles. The choice of catalyst can significantly influence the reaction temperature and polymerization rate. Common catalysts for phthalonitrile polymerization include various amines, metallic salts, and strong acids or bases. The selection of the solvent and catalyst system will necessitate a re-optimization of the reaction temperature.

Q4: What are the potential side reactions to be aware of when optimizing the reaction temperature?

A4: At elevated temperatures, several side reactions can occur during the polymerization of this compound. These may include:

  • Premature Curing: Formation of highly cross-linked, insoluble thermoset structures (triazine and phthalocyanine (B1677752) rings).

  • Cyclotrimerization: The nitrile groups can undergo cyclotrimerization to form a triazine ring, which is a key step in the curing process.

  • Degradation: The polymer backbone may undergo thermal degradation, leading to a decrease in molecular weight and the release of volatile byproducts.

  • Oxidation: If the reaction is not carried out under an inert atmosphere, oxidative side reactions can occur, affecting the polymer structure and properties.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Polymer Yield Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C.
Reaction time is too short.Increase the reaction time.
Inefficient catalyst.Consider using a more active catalyst or increasing the catalyst concentration.
Low Molecular Weight Reaction temperature is too low to achieve high conversion.Increase the reaction temperature to promote chain growth.
Presence of impurities that act as chain terminators.Ensure high purity of monomer, solvent, and inert atmosphere.
Reaction temperature is too high, causing degradation.Decrease the reaction temperature and monitor for signs of degradation.
High Polydispersity Index (PDI) Multiple competing reaction mechanisms.Optimize the reaction temperature to favor a single polymerization pathway.
Chain transfer or side reactions.Lower the reaction temperature to minimize side reactions.
Inhomogeneous reaction conditions.Ensure efficient stirring and uniform heating of the reaction mixture.
Polymer is Insoluble (Premature Curing) Reaction temperature is too high.Significantly decrease the reaction temperature to below the curing onset temperature.
Reaction time is too long at an elevated temperature.Reduce the reaction time.
High catalyst concentration.Decrease the catalyst concentration.
Darkening of the Reaction Mixture Thermal degradation of the polymer or solvent.Lower the reaction temperature immediately.
Presence of oxygen.Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Protocol for Solution Polymerization of this compound:

This protocol provides a starting point for optimization. The optimal conditions, particularly the reaction temperature, must be determined experimentally.

  • Materials:

    • This compound (monomer)

    • High-boiling point polar aprotic solvent (e.g., DMF, DMSO, NMP), freshly distilled and dried.

    • Catalyst (e.g., a suitable amine or metallic salt).

    • Inert gas (Nitrogen or Argon).

  • Procedure:

    • Set up a reaction vessel equipped with a mechanical stirrer, a condenser, a thermometer, and an inert gas inlet/outlet.

    • Purge the entire system with an inert gas for at least 30 minutes to remove oxygen and moisture.

    • Dissolve the this compound monomer in the chosen solvent in the reaction vessel under a continuous inert gas flow.

    • Add the catalyst to the reaction mixture.

    • Slowly heat the reaction mixture to the desired starting temperature (e.g., 150°C) with constant stirring.

    • Maintain the reaction at this temperature for a specific period, taking aliquots at different time intervals to monitor the progress of the polymerization (e.g., by GPC or viscosity measurements).

    • To optimize the temperature, run a series of reactions at different temperatures (e.g., 150°C, 170°C, 190°C, 210°C) while keeping other parameters constant.

    • After the desired reaction time, cool the mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or water).

    • Filter the polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at an elevated temperature (e.g., 80°C) until a constant weight is achieved.

    • Characterize the resulting polymer for its yield, molecular weight, PDI, and solubility.

Data Presentation

Table 1: Expected Influence of Reaction Temperature on Polymer Properties (General Trends)

Reaction TemperaturePolymer YieldMolecular Weight (Mw)Polydispersity Index (PDI)Solubility
Too Low LowLowNarrow to BroadGood
Optimal HighHighNarrowGood
Too High May decrease due to side reactions/degradationMay decrease due to degradationBroadPoor (potential cross-linking)

Note: This table represents general trends in polymerization. The specific optimal temperature for this compound polymerization needs to be determined experimentally.

Mandatory Visualization

Troubleshooting_Workflow start Start: Suboptimal Polymerization Results problem Identify the Primary Issue start->problem low_yield Low Polymer Yield? problem->low_yield Yield low_mw Low Molecular Weight? problem->low_mw MW insoluble Insoluble Polymer? problem->insoluble Solubility low_yield->low_mw No increase_temp Increase Reaction Temperature low_yield->increase_temp Yes low_mw->insoluble No low_mw->increase_temp Yes, and soluble check_purity Check Monomer/Solvent Purity low_mw->check_purity Yes, but insoluble decrease_temp Decrease Reaction Temperature insoluble->decrease_temp Yes decrease_time Decrease Reaction Time insoluble->decrease_time Also consider end End: Optimized Polymer Properties increase_temp->end increase_time Increase Reaction Time check_purity->end decrease_temp->end decrease_time->end Polymerization_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Monomer This compound (n molecules) Polymer Poly(this compound) Monomer->Polymer Polymerization Temperature Temperature (Optimization is Key) Temperature->Polymer Side_Products Side Products (e.g., cross-linked structures) Temperature->Side_Products High Temp Catalyst Catalyst Catalyst->Polymer Solvent Solvent Solvent->Polymer

Technical Support Center: Nucleophilic Aromatic Substitution of Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates in the nucleophilic substitution of tetrafluorophthalonitrile.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on this compound has a very low conversion rate. What are the most common causes?

Low conversion in the nucleophilic aromatic substitution (SNAr) of this compound is typically traced back to a few key factors: suboptimal reaction conditions, reagent quality, or inherent reactivity issues. The primary areas to investigate are the choice of solvent, the strength and concentration of the base, the reaction temperature, the nature of the nucleophile, and the presence of water or other contaminants. The highly electron-deficient nature of the this compound ring makes it very susceptible to nucleophilic attack, but the reaction kinetics are sensitive to these parameters.[1][2]

Q2: How critical is the choice of solvent for this reaction?

The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally the best choice as they can dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile too strongly.[3][4]

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are commonly used and often give good results.[1][5]

  • Solvents to Avoid: Polar protic solvents like water or alcohols can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate significantly.[6]

Q3: Could the base I'm using be the problem?

Yes, the base is critical. Its primary role is to deprotonate the nucleophile (if it's not already anionic), increasing its nucleophilicity.

  • Strength: A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species. A base that is too strong can lead to side reactions, such as decomposition of the solvent or starting material.

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective and mild choices.[1] Stronger bases like sodium hydride (NaH) can be used but require strictly anhydrous conditions.

Q4: How does temperature affect the conversion rate?

Temperature directly influences the reaction rate.

  • Low Temperature: Insufficient temperature can lead to very slow reaction rates and incomplete conversion, even after extended reaction times.

  • High Temperature: While increasing the temperature generally speeds up the reaction, excessive heat can promote side reactions and decomposition of the starting material or product, leading to a lower yield of the desired product. Reactions are often run at moderately elevated temperatures, such as 60-80 °C, to achieve a reasonable rate without significant degradation.[1]

Q5: My nucleophile is neutral (e.g., an amine or alcohol). What special considerations are there?

Neutral nucleophiles are generally weaker than their anionic counterparts.[7] To achieve good conversion, they typically require a base to facilitate deprotonation and increase their reactivity. An excess of the neutral nucleophile can sometimes be used to drive the reaction forward. The reaction of amines with polyfluoroarenes is a common method for C-N bond formation.[1]

Q6: I suspect water is contaminating my reaction. How does this affect the outcome?

Water can be highly detrimental. Firstly, it is a competing nucleophile (though a weak one) that can lead to undesired hydrolysis byproducts. Secondly, and more importantly, if you are using a strong base like NaH, water will quench the base. For moisture-sensitive reactions, it is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow

If you are experiencing low conversion, follow this logical workflow to diagnose the issue.

TroubleshootingWorkflow Start Low Conversion Observed CheckSolvent 1. Review Solvent Choice Start->CheckSolvent SolventProtic Is it a polar protic solvent (e.g., H₂O, EtOH)? CheckSolvent->SolventProtic CheckBase 2. Evaluate Base BaseStrength Is the base strong enough to deprotonate the nucleophile? CheckBase->BaseStrength CheckTemp 3. Assess Temperature TempLow Is the temperature too low? CheckTemp->TempLow CheckReagents 4. Check Reagent Quality ReagentsDry Are reagents and solvent anhydrous? CheckReagents->ReagentsDry SolventProtic->CheckBase No SolutionSolvent Action: Switch to a polar aprotic solvent (DMF, DMSO, THF). SolventProtic->SolutionSolvent Yes BaseStrength->CheckTemp Yes SolutionBase Action: Use a stronger base or a different base (e.g., K₂CO₃, Cs₂CO₃). BaseStrength->SolutionBase No TempLow->CheckReagents No SolutionTemp Action: Gradually increase temperature (e.g., in 10°C increments). TempLow->SolutionTemp Yes SolutionDry Action: Use freshly dried reagents and solvent. Run under inert gas. ReagentsDry->SolutionDry No End Re-run Experiment ReagentsDry->End Yes SolutionSolvent->End SolutionBase->End SolutionTemp->End SolutionDry->End

Caption: A step-by-step workflow for troubleshooting low conversion.

Data on Reaction Condition Optimization

Optimizing reaction parameters is key. The following table summarizes how changes in solvent and base can affect the yield in a typical SNAr reaction.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DioxaneK₂CO₃6012~40%
2MeCNK₂CO₃6012~55%
3THF K₂CO₃ 60 12 ~70%
4THFNaH6012~65%
5THFCs₂CO₃6012~72%

Data is representative and adapted from optimization studies on similar substrates.[5] As shown, THF and K₂CO₃ provided an optimal combination in this specific case.

Key Experimental Protocol: Mono-substitution with a Phenolic Nucleophile

This protocol details a general procedure for the reaction of this compound with a generic phenol (B47542).

1. Reagents and Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the phenol nucleophile (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1-0.5 M.

2. Reaction Execution:

  • Lower the flask into an oil bath preheated to 70 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

3. Work-up and Purification:

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted product.

Reaction Mechanism Overview

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism, which involves a resonance-stabilized carbanion known as a Meisenheimer complex.[8]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products R1 This compound + Nu⁻ I1 [Resonance-Stabilized Anion] R1->I1 Step 1: Nucleophilic Attack (Addition) (Rate-Determining) P1 Substituted Product + F⁻ I1->P1 Step 2: Fluoride Elimination (Fast)

Caption: The addition-elimination mechanism of an SNAr reaction.

References

Technical Support Center: High-Purity Tetrafluorophthalonitrile Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of tetrafluorophthalonitrile (TFP). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in obtaining high-purity TFP for your research and development needs.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
No crystal formation upon cooling - Excessive solvent: The concentration of TFP is below its saturation point at the lower temperature. - Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated. - High solubility: The chosen solvent is too effective, keeping the TFP dissolved even at low temperatures.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and re-cool.[1][2] - Induce nucleation: Scratch the inner wall of the flask with a glass rod at the meniscus or add a seed crystal of pure TFP.[1][3] - Change solvent system: Select a solvent in which TFP is less soluble at cold temperatures, or use a solvent/anti-solvent system.
"Oiling out" instead of crystallization - High impurity concentration: Impurities can lower the melting point of the mixture, causing it to separate as a liquid. - Cooling too rapidly: The solution becomes highly supersaturated before nucleation can occur. - Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the impure TFP.- Pre-purification: Consider a preliminary purification step like column chromatography if the starting material is highly impure. - Slow cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[1] - Solvent selection: Choose a lower-boiling point solvent or a solvent mixture.
Low recovery of purified TFP - Excessive solvent: A significant amount of TFP remains dissolved in the mother liquor. - Premature crystallization: Crystals form during hot filtration, leading to loss of product. - Washing with warm solvent: Using a wash solvent that is not sufficiently cold will dissolve some of the purified crystals.- Minimize solvent: Use the minimum amount of hot solvent required to fully dissolve the crude TFP. - Pre-heat filtration apparatus: Warm the funnel and receiving flask before hot filtration to prevent premature crystallization. - Use ice-cold wash solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Persistent colored impurities - Highly colored byproducts: Certain impurities may have strong chromophores.- Activated charcoal treatment: Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Incomplete removal of partially fluorinated impurities - Similar solubility profiles: Impurities such as chlorotrifluorophthalonitriles may have solubilities close to that of TFP in the chosen solvent.- Multiple recrystallizations: Perform a second recrystallization, potentially with a different solvent system. - Fractional crystallization: If large, well-defined crystals can be obtained, it may be possible to physically separate crystals with different morphologies. - Alternative purification: For very challenging separations, consider preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: An ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on available data, mixed solvent systems such as ethanol/acetone (B3395972) are effective for achieving high purity.[4] Methanol and acetone are also reported as suitable solvents.[4][5] A systematic solvent screening is recommended to find the optimal solvent or solvent mixture for your specific purity requirements.

Q2: How can I remove partially fluorinated impurities from my this compound sample?

A2: The primary synthetic route to this compound involves the fluorination of tetrachlorophthalonitrile.[6] This process can lead to the formation of partially fluorinated intermediates (e.g., chlorotrifluorophthalonitriles) which can be difficult to separate due to their similar structures and physical properties. To remove these, multiple recrystallizations may be necessary. Experimenting with different solvent systems can also be beneficial, as the relative solubilities of the target compound and the impurities may vary. For highly persistent impurities, column chromatography may be required.

Q3: My this compound "oils out" during recrystallization. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities or if the solution is cooled too quickly.[1] To remedy this, try reheating the solution to re-dissolve the oil, adding a small amount of additional hot solvent, and then allowing the solution to cool much more slowly. If the problem persists, consider purifying the crude material by another method, such as column chromatography, before recrystallization.

Q4: What is a typical recovery yield for the recrystallization of this compound?

A4: The recovery yield will depend on the initial purity of the crude material and the chosen recrystallization conditions. A well-optimized recrystallization should aim for a high recovery of the purified product. However, some loss of product in the mother liquor is unavoidable. If the yield is very low (e.g., below 50%), it is likely that too much solvent was used. The mother liquor can be concentrated to recover a second crop of crystals, which may be of slightly lower purity.

Quantitative Data

Table 1: Physical and Solubility Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈F₄N₂[4][5]
Molecular Weight 200.09 g/mol [4][5]
Melting Point 81-86 °C[4][5]
Appearance White to off-white crystalline solid[5][7]
Solubility Soluble in methanol, acetone, ethanol[4][5]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a single solvent.

  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound exhibits high solubility when hot and low solubility when cold (e.g., ethanol, methanol, or acetone).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.

Protocol 2: Mixed Solvent Recrystallization of this compound

This protocol is useful when a single solvent does not provide optimal results. A common mixed solvent system is one in which the compound is very soluble (e.g., acetone) and one in which it is sparingly soluble (e.g., water or hexane).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., hot acetone).

  • Hot Filtration (if necessary): Perform a hot gravity filtration as described in Protocol 1 to remove any insoluble impurities.

  • Addition of Anti-Solvent: Heat the filtrate to just below its boiling point. Slowly add the "poor" solvent (anti-solvent) dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the hot "good" solvent until the solution is clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 6-8 from Protocol 1, using the mixed solvent (in the final ratio) for washing.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Crude TFP dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Present cool Slow Cooling (Room Temp -> Ice Bath) hot_filtration->cool Clear Solution collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with ice-cold solvent collect->wash dry Dry Crystals wash->dry end Pure TFP dry->end

Caption: Workflow for TFP Recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Too much solvent? induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Supersaturated? slow_cooling Cool More Slowly oiling_out->slow_cooling Cooling too fast? add_more_solvent Add More Solvent oiling_out->add_more_solvent High impurity load? low_yield->reduce_solvent Excess solvent used? minimize_wash Minimize Wash Volume low_yield->minimize_wash Excessive washing? cool_again Re-cool Solution reduce_solvent->cool_again Then... induce_nucleation->cool_again Then... slow_cooling->cool_again Then... add_more_solvent->cool_again Then... dry Dry Product minimize_wash->dry Then...

Caption: Troubleshooting Recrystallization Issues.

References

Technical Support Center: Efficient Catalyst Selection for Tetrafluorophthalonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrafluorophthalonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guides

Low or No Product Yield

Symptom Possible Cause Suggested Solution
No reaction or very low conversion of starting material. Inactive or insufficient catalyst.- For metal-catalyzed reactions, ensure the catalyst is from a reliable source and has been stored correctly. - Increase catalyst loading incrementally. - For catalyst-free reactions, verify the purity and stoichiometry of reagents like NaBH4.
Reaction temperature is too low.- Gradually increase the reaction temperature in 10-20°C increments while monitoring for product formation and potential side reactions.
Poor quality of reagents or solvents.- Ensure all solvents are anhydrous, especially for reactions sensitive to moisture. - Use freshly purified reagents if there is any doubt about their quality.
Reaction starts but does not go to completion. Insufficient reaction time.- Monitor the reaction progress using TLC or GC. Extend the reaction time until the starting material is consumed.
Catalyst deactivation.- In some cases, impurities in the starting material or solvent can poison the catalyst. Purify the starting materials and solvents.
Reversible reaction or equilibrium reached.- Consider using a higher concentration of one of the reactants or removing a byproduct to shift the equilibrium towards the product.
Significant amount of side products observed. Incorrect reaction temperature.- An incorrect temperature can favor the formation of side products. Optimize the temperature by running small-scale experiments at different temperatures.
Incorrect stoichiometry of reactants.- Carefully check the molar ratios of your reactants. An excess of one reactant can sometimes lead to side reactions.
Presence of oxygen or moisture.- For air- and moisture-sensitive reactions, ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) with dry solvents and glassware.

Difficulty with Product Isolation and Purification

Symptom Possible Cause Suggested Solution
Product is difficult to separate from the catalyst. Catalyst is soluble in the purification solvent.- Choose a purification method where the catalyst and product have different solubilities. For example, if the product is soluble in a nonpolar solvent, try to precipitate the catalyst by adding a polar solvent.
Product co-elutes with impurities during column chromatography. Inappropriate solvent system.- Screen different solvent systems with varying polarities to achieve better separation. - Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).
Product decomposes during purification. Product is sensitive to the purification conditions.- If the product is acid-sensitive, avoid silica gel chromatography or use a neutralized silica gel. - If the product is temperature-sensitive, perform purification at a lower temperature.

Frequently Asked Questions (FAQs)

Catalyst Selection

  • Q1: What are the key factors to consider when selecting a catalyst for a reaction with this compound? A1: The primary factor is the desired transformation. For hydrodefluorination, an iridium-based catalyst can be used, or the reaction can be performed catalyst-free with sodium borohydride (B1222165).[1] For the synthesis of metallophthalocyanines, metal salts such as zinc acetate, copper(II) chloride, or cobalt(II) chloride are commonly employed.[2] For nucleophilic aromatic substitution, the choice of base is critical, and the reaction can often be performed without a specific catalyst.

  • Q2: How do I choose between a catalyzed and a catalyst-free hydrodefluorination of this compound? A2: Catalyst-free hydrodefluorination using sodium borohydride (NaBH4) is a cost-effective and operationally simple method.[1] It allows for predictable regioselectivity. Catalytic transfer hydrogenative defluorination using an iridium-based catalyst with potassium formate (B1220265) (HCOOK) as a mild reducing agent offers high regioselectivity under ambient conditions.[1] The choice depends on the desired product, cost considerations, and available equipment.

Reaction Conditions

  • Q3: What is a typical solvent used for this compound reactions? A3: The choice of solvent is highly dependent on the specific reaction. For nucleophilic aromatic substitution, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are common.[3][4] For the synthesis of phthalocyanines, high-boiling solvents like quinoline (B57606) or 1-chloronaphthalene (B1664548) are often used.[5]

  • Q4: How critical is temperature control in these reactions? A4: Temperature is a crucial parameter. For instance, in the synthesis of a monoalkoxy derivative via nucleophilic substitution, lowering the reaction temperature to -50 °C was found to be critical for achieving high selectivity and yield. In phthalocyanine (B1677752) synthesis, high temperatures (e.g., 200-250 °C) are often required.[6]

Troubleshooting

  • Q5: My nucleophilic aromatic substitution on this compound is giving me a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product? A5: To favor mono-substitution, you can try the following:

    • Stoichiometry: Use a 1:1 molar ratio of this compound to your nucleophile.

    • Temperature: Lowering the reaction temperature can significantly improve selectivity.

    • Slow Addition: Adding the nucleophile slowly to the solution of this compound can help to prevent localized high concentrations of the nucleophile, which can lead to di-substitution.

  • Q6: I am getting a low yield in my phthalocyanine synthesis. What are the common reasons for this? A6: Low yields in phthalocyanine synthesis can be due to several factors:

    • Incomplete reaction: Ensure the reaction is heated at the appropriate temperature for a sufficient amount of time.

    • Side reactions: The formation of phthalimide (B116566) by-products can occur, especially in the presence of water. Ensure all reagents and solvents are dry.

    • Purification losses: Phthalocyanines can be difficult to purify. Choose your purification method carefully to minimize product loss.

Data Presentation

Table 1: Catalyst Performance in Hydrodefluorination of this compound

CatalystReagentSolventTemperature (°C)Time (h)Yield (%)Reference
NoneNaBH₄DMSORoom Temp-High[1]
Bifunctional AzairidacycleHCOOKDME/H₂O (1:1)30490

Table 2: Catalysts for Metallophthalocyanine Synthesis from this compound

Metal SaltSolventTemperature (°C)Yield (%)Reference
CuCl₂Neat200High[6]
Zn(OAc)₂VariousHighGood[2]
CoCl₂VariousHighGood[2]
Note:Directlycomparativeyieldsunder
identicalconditionsare notreadilyavailable
in thesearchedliterature.Yields aregenerally
reportedas "good"to "high".

Experimental Protocols

Protocol 1: Catalyst-Free Hydrodefluorination of this compound with NaBH₄

This protocol is adapted from a published procedure.[3][4][7]

  • Materials:

  • Procedure:

    • In a round-bottom flask, dissolve this compound in anhydrous DMSO.

    • Slowly add NaBH₄ to the solution at room temperature. The molar ratio of NaBH₄ to this compound can be adjusted to control the degree of defluorination.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Synthesis of Copper(II) Hexadecafluorophthalocyanine

This protocol is based on a reported synthesis.[6]

  • Materials:

    • This compound

    • Copper(II) chloride (CuCl₂)

  • Procedure:

    • In a reaction vessel, thoroughly mix this compound and CuCl₂ in a 4:1 molar ratio.

    • Heat the mixture to 200 °C for 3 hours.

    • After cooling to room temperature, the solid product is typically purified by sublimation or by washing with appropriate solvents to remove unreacted starting materials.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

  • Materials:

    • This compound

    • Nucleophile (e.g., an alcohol or amine)

    • Base (e.g., sodium hydride or potassium carbonate)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent.

    • If a strong base like NaH is used, add it to the nucleophile solution at 0 °C to form the corresponding alkoxide or amide.

    • In a separate flask, dissolve this compound in the anhydrous solvent and cool to the desired reaction temperature (e.g., -50 °C for high selectivity).

    • Slowly add the nucleophile/base solution to the this compound solution.

    • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography.

Mandatory Visualization

Catalyst_Selection_Workflow start Desired Product from This compound hydrodefluorination Partially or Fully Hydrodefluorinated Product start->hydrodefluorination  C-F bond cleavage phthalocyanine Phthalocyanine (Metal-containing or Metal-free) start->phthalocyanine  Cyclotetramerization substituted_pn Substituted Phthalonitrile start->substituted_pn  Nucleophilic Substitution catalyst_free Catalyst-Free (NaBH4) hydrodefluorination->catalyst_free  Cost-effective,  simple procedure iridium_catalyst Iridium Catalyst (e.g., Azairidacycle) hydrodefluorination->iridium_catalyst  High regioselectivity,  mild conditions metal_salt Metal Salt (e.g., Zn(OAc)2, CuCl2, CoCl2) phthalocyanine->metal_salt  For Metallophthalocyanines metal_free_synthesis Metal-Free Synthesis (e.g., with DBU/DBN or template method) phthalocyanine->metal_free_synthesis  For Metal-Free Phthalocyanines nucleophilic_substitution Nucleophilic Aromatic Substitution (SNAr) substituted_pn->nucleophilic_substitution  Control of substitution  pattern (mono- vs. di-)

Caption: Catalyst selection workflow for this compound reactions.

Experimental_Workflow start Start reagent_prep Reagent & Solvent Preparation (Drying, etc.) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, Temperature control) reagent_prep->reaction_setup reaction Reaction (Addition of reagents, Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring monitoring->reaction Continue reaction workup Workup (Quenching, Extraction, Washing) monitoring->workup Reaction complete purification Purification (Column chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound reactions.

References

Managing moisture sensitivity in tetrafluorophthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tetrafluorophthalonitrile, with a specific focus on managing its sensitivity to moisture.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the likely causes related to moisture?

  • Answer: The most probable cause is the presence of moisture in your reaction setup. This compound synthesis, particularly when using alkali metal fluorides like potassium fluoride (B91410), is highly sensitive to water.[1] Moisture can lead to several undesirable side reactions:

    • Hydrolysis of the starting material: If your starting material is tetrachlorophthalonitrile, moisture can lead to its hydrolysis, preventing the desired fluorination reaction.

    • Reaction with the fluorinating agent: Anhydrous conditions are crucial. For instance, one synthetic route involves drying potassium fluoride under vacuum at elevated temperatures for an extended period (e.g., 115°-138°C for 48 hours) to ensure it is anhydrous before the reaction.[1]

    • Hydrolysis of the product: this compound itself can be susceptible to hydrolysis under certain conditions, leading to the formation of other compounds and reducing the final yield.

Troubleshooting Steps:

  • Ensure Anhydrous Reagents and Solvents:

    • Thoroughly dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).

    • Dry the fluorinating agent (e.g., potassium fluoride) under high vacuum and heat as described in established protocols.[1]

  • Inert Atmosphere:

    • Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Proper Glassware Handling:

    • Flame-dry all glassware under vacuum or oven-dry it at a high temperature (e.g., >120°C) for several hours and cool it under an inert atmosphere before use.

Issue 2: Impure Product with Unexpected Side-Products

  • Question: My final product is impure, and I've observed byproducts that are difficult to separate. Could moisture be the culprit?

  • Answer: Yes, moisture is a very likely cause of impurity. The presence of water can lead to the formation of partially fluorinated or hydrolyzed byproducts. For instance, incomplete fluorination might occur if the fluorinating agent is not sufficiently active due to moisture. Additionally, the nitrile groups are susceptible to hydrolysis, which can be catalyzed by acids or bases, potentially formed from reactions with impurities in the presence of water.[2][3] This can lead to the formation of amides or carboxylic acids, complicating purification.

Troubleshooting Steps:

  • Review Anhydrous Technique: Re-evaluate your procedure for excluding moisture at every step.

  • Purification Strategy:

    • Purification methods such as recrystallization or chromatography are often necessary to achieve high purity (e.g., >97%).[4]

    • Consider that byproducts from hydrolysis may have different solubility profiles that can be exploited during purification.

  • Characterization of Byproducts: Use analytical techniques like NMR, IR, and mass spectrometry to identify the impurities. This will provide clues as to where the moisture contamination might have occurred. For example, the presence of a carboxylic acid peak in the IR spectrum would strongly suggest hydrolysis.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary role of moisture in hindering this compound synthesis?

    • A1: Moisture primarily acts as a competing nucleophile and a source of protons that can lead to the hydrolysis of reactants, intermediates, and the final product. It can also deactivate the anhydrous fluorinating agents required for the synthesis.[1]

  • Q2: How can I be certain my solvents and reagents are sufficiently dry?

    • A2: For solvents, using a Karl Fischer titrator is the most accurate method to quantify water content. For reagents like potassium fluoride, following a rigorous drying protocol involving heat and vacuum is essential.[1] Visual inspection is not sufficient.

  • Q3: What are the ideal storage conditions for this compound to prevent degradation?

    • A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Polyethylene or polypropylene (B1209903) containers are recommended.[6]

  • Q4: Can I use a nitrogen atmosphere instead of argon?

    • A4: Yes, a dry nitrogen atmosphere is generally sufficient to prevent moisture contamination. The key is to ensure the gas is passed through a drying agent before entering the reaction system.

  • Q5: What are the consequences of incomplete fluorination due to moisture?

    • A5: Incomplete fluorination will result in a mixture of partially fluorinated phthalonitriles (e.g., trichlorofluorophthalonitrile, dichlorodifluorophthalonitrile). These impurities can be difficult to separate from the desired this compound due to their similar physical properties.

Quantitative Data Summary

ParameterRecommended Value/ConditionConsequence of Deviation (due to moisture)Reference
Purity of Final Product ≥ 97%Lower purity due to byproducts
Moisture Content in Solvents < 50 ppmReduced yield, increased impuritiesGeneral knowledge
Drying of Potassium Fluoride 115°-138°C under vacuum for 48hIncomplete fluorination, low yield[1]
Reaction Atmosphere Dry Nitrogen or ArgonIntroduction of atmospheric moistureGeneral knowledge

Key Experimental Protocols

Protocol 1: Drying of Potassium Fluoride

  • Place the required amount of potassium fluoride in a round-bottom flask.

  • Connect the flask to a high-vacuum line.

  • Heat the flask to 115°-138°C using a heating mantle.[1]

  • Maintain this temperature under vacuum for at least 48 hours to ensure all water is removed.[1]

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (nitrogen or argon).

  • The dried potassium fluoride should be used immediately or stored in a desiccator under an inert atmosphere.

Protocol 2: Setting up a Moisture-Sensitive Reaction

  • Glassware Preparation:

    • Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).

    • Flame-dry the assembled glassware under vacuum. To do this, gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner while pulling a vacuum.

    • Allow the glassware to cool to room temperature under vacuum and then backfill with a dry inert gas. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Transfer:

    • Transfer dried solvents and liquid reagents via a cannula or a dry syringe.

    • Transfer solid reagents, such as the dried potassium fluoride and tetrachlorophthalonitrile, under a positive flow of inert gas, or in a glove box.

  • Reaction Execution:

    • Maintain a gentle flow of the inert gas through the reaction setup (e.g., via a bubbler) for the entire duration of the reaction. This prevents the backflow of air and moisture.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage Dry_Solvents Dry Solvents Setup Assemble Under Inert Gas Dry_Solvents->Setup Dry_KF Dry KF (Vacuum, Heat) Dry_KF->Setup Flame_Dry Flame-Dry Glassware Flame_Dry->Setup Add_Reagents Add Reagents (Anhydrous Transfer) Setup->Add_Reagents React Heat Reaction Mixture Add_Reagents->React Quench Reaction Quench React->Quench Extract Extraction Quench->Extract Purify Purification (e.g., Recrystallization) Extract->Purify

Caption: Anhydrous workflow for this compound synthesis.

troubleshooting_logic Start Low Yield or Impure Product Q1 Were all reagents and solvents rigorously dried? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the reaction performed under a dry, inert atmosphere? A1_Yes->Q2 Action1 Implement strict drying protocols for all materials. A1_No->Action1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was the fluorinating agent handled under anhydrous conditions? A2_Yes->Q3 Action2 Use flame-dried glassware and maintain a positive pressure of N2 or Ar. A2_No->Action2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End If issues persist, consider other reaction parameters (temperature, stoichiometry). A3_Yes->End Action3 Dry KF under vacuum and heat; transfer in a glovebox or under inert gas flow. A3_No->Action3

Caption: Troubleshooting decision tree for moisture-related issues.

References

Navigating the Scale-Up of Tetrafluorophthalonitrile Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for scaling up reactions involving tetrafluorophthalonitrile from the laboratory bench to a pilot plant. Addressing common challenges and frequently asked questions, this resource aims to ensure a safe, efficient, and successful scale-up process.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems encountered during the scale-up of this compound reactions.

Q1: What are the primary safety concerns when handling larger quantities of this compound in a pilot plant?

A1: this compound is a hazardous substance that requires strict safety protocols, especially at a larger scale.[1] Key concerns include:

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[2][3][4]

  • Dust Explosion: As a combustible solid, fine dusts of this compound can form explosive mixtures with air.[1] It is crucial to avoid dust generation and eliminate all ignition sources.[1]

  • Reactivity: It can react violently with strong oxidizing agents and acids.[1] Incompatible materials must be stored separately.

  • Thermal Decomposition: At elevated temperatures, it can release toxic gases such as hydrogen cyanide and hydrogen fluoride.[2]

Recommended PPE for Pilot Plant Operations:

  • NIOSH/MSHA-approved respirator with a particulate filter.[2]

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Chemical safety goggles and a face shield.

  • Flame-retardant lab coat or coveralls.[4]

  • Ensure eyewash stations and safety showers are readily accessible.[2][5]

Q2: We are observing a lower yield and increased by-product formation after scaling up our nucleophilic aromatic substitution (SNAr) reaction with this compound. What are the likely causes?

A2: This is a common challenge in scaling up exothermic reactions. The primary culprits are often related to heat and mass transfer limitations.[6][7][8]

  • Inadequate Heat Removal: SNAr reactions with highly activated substrates like this compound are often exothermic.[9] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient.[7][8] This can lead to localized hotspots, which can accelerate side reactions and decomposition.

  • Poor Mixing: Inefficient mixing in a larger reactor can result in non-uniform temperature and concentration profiles. This can lead to areas of high reactant concentration and temperature, promoting the formation of by-products.

  • Changes in Reaction Kinetics: The reaction rate may change with temperature, and different reactions (main vs. side) will have different activation energies.[6] An increase in temperature due to poor heat removal will favor the reaction with the higher activation energy, which may be a side reaction.

Troubleshooting Steps:

  • Improve Heat Transfer:

    • Ensure the pilot plant reactor's cooling system is adequately sized for the heat of reaction.[6]

    • Consider using a reactor with a higher heat transfer coefficient or a larger heat transfer area (e.g., with cooling coils).

    • Optimize the flow rate and temperature of the cooling fluid.

  • Enhance Mixing:

    • Select an appropriate impeller design and agitation speed for the reactor geometry and reaction mixture viscosity.

    • Baffles can improve mixing efficiency and prevent vortex formation.

  • Controlled Reagent Addition: For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help control the reaction rate and temperature.[8]

Q3: How do we choose an appropriate solvent for scaling up our this compound reaction?

A3: Solvent selection is critical for a successful and safe scale-up. The ideal solvent should not only be suitable for the reaction chemistry but also for the process conditions and work-up at a larger scale.[10][11][12][13]

Key Solvent Selection Criteria for Scale-Up:

  • Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range and can be safer for exothermic reactions.[10]

  • Flash Point: A high flash point is crucial for minimizing fire hazards in a pilot plant.[10]

  • Solubility: The solvent must effectively dissolve reactants and intermediates, but ideally, allow for the crystallization of the product for easier purification.[10]

  • Inertness: The solvent should not react with any of the reactants, intermediates, or products.[10]

  • Work-up and Recovery: Consider the ease of solvent removal and potential for recycling. Immiscibility with water can simplify aqueous work-ups.

  • Safety and Environmental Impact: Opt for less toxic and more environmentally benign solvents where possible. Avoid chlorinated solvents if alternatives are available.[10]

Commonly Used Solvents for SNAr Reactions:

  • Dipolar Aprotic Solvents: DMF, DMSO, NMP are excellent for SNAr reactions but can be difficult to remove.

  • Ethers: Dioxane, THF.

  • Aromatic Hydrocarbons: Toluene, Xylene (often used as higher-boiling alternatives to chlorinated solvents).[10]

Q4: Our product is difficult to purify at the pilot scale using chromatography. What are some scalable purification alternatives?

A4: While chromatography is a powerful laboratory technique, it is often not practical or economical for large-scale purification. Crystallization and distillation are generally preferred methods in a pilot plant setting.[11][14]

  • Crystallization: This is the most common and cost-effective method for purifying solid products at scale.[11]

    • Antisolvent Crystallization: The product is precipitated from a solution by adding a solvent in which it is insoluble.

    • Cooling Crystallization: The product is crystallized by cooling a saturated solution.

    • Reactive Crystallization: The product crystallizes out of the reaction mixture as it is formed.

  • Distillation: For liquid products, distillation (simple, fractional, or vacuum) is a scalable purification method.

  • Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquids.

  • Sublimation: For some high-melting solids, sublimation under vacuum can be an effective purification method.[15]

Data Presentation: Lab vs. Pilot Plant Parameters

The following table summarizes typical changes in key parameters when scaling up a this compound reaction. Note that specific values will vary depending on the reaction and equipment.

ParameterLaboratory Scale (e.g., 1 L)Pilot Plant Scale (e.g., 100 L)Key Considerations for Scale-Up
Reaction Volume 0.5 - 1 L50 - 100 LIncreased volume significantly impacts heat and mass transfer.
Heat Transfer Area/Volume Ratio HighLowReduced ratio makes heat removal more challenging.[7]
Typical Heat Transfer Coefficient (U) 100 - 300 W/(m²·K)50 - 150 W/(m²·K)Often lower in larger vessels due to thicker walls and different jacket designs.[16][17][18][19]
Mixing Time SecondsMinutesLonger mixing times can lead to concentration and temperature gradients.
Reagent Addition Time MinutesHoursSlower addition is often necessary to control exotherms.[8]
Reaction Time May be shorter due to efficient heat transferMay be longer to ensure controlled conditionsReaction kinetics can be affected by temperature variations.[6]
Work-up Procedure Rotary evaporation, preparative chromatographyDistillation, crystallization, filtrationMethods must be scalable and efficient for larger volumes.
Process Monitoring TLC, offline GC/HPLCProcess Analytical Technology (PAT): in-situ IR, Raman, online HPLCReal-time monitoring is crucial for process control and safety.[20][21][22][23]

Experimental Protocols

General Protocol for a Scaled-Up Nucleophilic Aromatic Substitution Reaction

This protocol outlines a general procedure for a nucleophilic aromatic substitution reaction with this compound at the pilot plant scale. This is a generalized protocol and must be adapted and optimized for the specific reaction being performed.

  • Reactor Preparation and Inerting:

    • Ensure the reactor is clean, dry, and free of any contaminants.

    • Inert the reactor by purging with an inert gas (e.g., nitrogen or argon) to remove oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with the appropriate solvent and this compound.

    • If the nucleophile is a solid, it can be added at this stage or as a solution.

    • If a base is required, it can be charged as a solid or a solution.

  • Reaction Temperature Control:

    • Bring the reaction mixture to the desired initial temperature using the reactor's heating/cooling system.

    • For exothermic reactions, it is crucial to have the cooling system operational and set to a temperature that will allow for efficient heat removal.

  • Controlled Addition of Nucleophile (for exothermic reactions):

    • If the reaction is highly exothermic, add the nucleophile solution to the reactor at a controlled rate using a metering pump.

    • Monitor the internal reaction temperature closely during the addition. The addition rate should be adjusted to maintain the desired temperature range.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using a suitable Process Analytical Technology (PAT) tool (e.g., in-situ IR or Raman spectroscopy) or by taking periodic samples for offline analysis (e.g., HPLC, GC).

    • Continue the reaction until the desired conversion is achieved.

  • Work-up and Product Isolation:

    • Once the reaction is complete, cool the mixture to a safe temperature.

    • Quench the reaction if necessary (e.g., by adding water or an acidic/basic solution).

    • Isolate the crude product. This may involve:

      • Filtration: If the product has precipitated.

      • Phase Separation: If an aqueous work-up is performed.

      • Solvent Removal: By distillation.

  • Purification:

    • Purify the crude product using a scalable method such as crystallization or distillation.

    • For crystallization, dissolve the crude product in a suitable solvent at an elevated temperature and then cool to induce crystallization. The crystals are then collected by filtration and dried.

Visualizations

Experimental Workflow for Scaling Up this compound Reactions

Caption: Workflow for scaling up this compound reactions.

Troubleshooting Logic for Reduced Yield in Scale-Up

G A Reduced Yield at Pilot Scale B Check Temperature Profile A->B C Check Mixing Efficiency A->C D Review Raw Material Quality A->D E Evidence of Exotherm? B->E H Hotspots Detected? C->H K Impurities in Starting Materials? D->K E->C No F Improve Cooling Capacity E->F Yes G Reduce Reagent Addition Rate E->G Yes M Yield Improved F->M G->M H->D No I Increase Agitation Speed H->I Yes J Evaluate Impeller Design H->J Yes I->M J->M L Purify/Re-qualify Raw Materials K->L Yes K->M No, consult further L->M

References

Validation & Comparative

A Comparative Analysis of Tetrafluorophthalonitrile and Tetrachlorophthalonitrile in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. This guide provides a detailed comparative analysis of two prominent halogenated phthalonitriles—tetrafluorophthalonitrile and tetrachlorophthalonitrile (B161213)—in the context of high-performance polymer synthesis. By examining their reactivity, the properties of the resulting polymers, and the underlying synthetic pathways, this document aims to furnish the scientific community with the necessary data to make informed decisions in material design and development.

The synthesis of high-performance polymers, particularly those with exceptional thermal and chemical stability, often relies on the use of robust aromatic monomers. Among these, phthalonitriles are a key class of precursors for the formation of cross-linked polymeric networks, most notably polyphthalocyanines. The introduction of halogens, such as fluorine and chlorine, onto the phthalonitrile (B49051) backbone significantly influences the monomer's reactivity and the ultimate characteristics of the cured polymer. This analysis focuses on the comparative performance of this compound and tetrachlorophthalonitrile, providing a foundation for their application in demanding environments.

Reactivity and Polymerization Mechanisms

Both this compound and tetrachlorophthalonitrile typically undergo polymerization through a cyclotetramerization reaction to form a highly cross-linked and thermally stable phthalocyanine (B1677752) network. This process is often initiated by heat or the addition of a curing agent. The reactivity of the nitrile groups is paramount to the curing process, and the nature of the halogen substituent plays a significant role.

The high electronegativity of the fluorine atoms in this compound makes the aromatic ring electron-deficient, which can influence the cyclotetramerization process. Similarly, the chlorine atoms in tetrachlorophthalonitrile also withdraw electron density, affecting the reactivity of the nitrile groups. The choice of curing agent and reaction conditions are crucial for controlling the polymerization and achieving a high degree of cross-linking.

A common method for the synthesis of polymers from these monomers is through nucleophilic substitution reactions, where the halogen atoms are displaced by nucleophiles, allowing for the introduction of various functional groups and the formation of ether-linked or other polymer backbones before the final curing of the nitrile groups.[1][2] The stepwise nature of this substitution can be controlled to produce phthalonitrile derivatives with a variety of substituents.[1][3]

Comparative Performance Data

The properties of polymers derived from this compound and tetrachlorophthalonitrile are a direct consequence of the halogen substituent. The carbon-fluorine bond is stronger than the carbon-chlorine bond, which can translate to enhanced thermal stability and chemical resistance in the resulting fluorinated polymers. The following tables summarize key quantitative data for polymers derived from these two monomers, compiled from various studies.

Table 1: Thermal Properties of Polymers

PropertyPolymer from this compoundPolymer from Tetrachlorophthalonitrile
Glass Transition Temperature (Tg) > 400 °C~350-400 °C
5% Weight Loss Temperature (TGA, N2) > 550 °C> 500 °C
Char Yield at 800 °C (N2) > 70%> 65%

Table 2: Mechanical Properties of Polymers

PropertyPolymer from this compoundPolymer from Tetrachlorophthalonitrile
Storage Modulus at 25 °C ~3-4 GPa~3-4 GPa
Flexural Strength HighHigh

Note: The properties listed are typical values and can vary depending on the specific polymer architecture, curing conditions, and presence of fillers or additives.

Experimental Protocols

General Procedure for Phthalonitrile Polymer Synthesis

A generalized experimental protocol for the synthesis of phthalonitrile-based polymers involves the following steps:

  • Monomer Preparation: The synthesis of substituted phthalonitriles can be achieved via nucleophilic aromatic substitution of this compound or tetrachlorophthalonitrile with a suitable nucleophile (e.g., a bisphenol) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).[4]

  • Curing Process: The phthalonitrile monomer is mixed with a curing agent (e.g., an aromatic amine) and heated to initiate polymerization. The curing schedule typically involves a stepwise increase in temperature to ensure complete reaction of the nitrile groups and the formation of a void-free polymer network.

  • Characterization: The resulting polymer is characterized using various analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to monitor the disappearance of the nitrile peak, confirming polymerization. Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) are employed to determine the thermal stability and thermomechanical properties of the cured polymer.[5][6]

Diagrams and Workflows

Logical Relationship in Monomer Comparison

The following diagram illustrates the logical workflow for comparing this compound and tetrachlorophthalonitrile in polymer synthesis.

G cluster_monomers Monomer Selection cluster_synthesis Polymer Synthesis cluster_properties Property Evaluation cluster_analysis Comparative Analysis A This compound C Polymerization (e.g., Cyclotetramerization) A->C B Tetrachlorophthalonitrile B->C D Thermal Properties (TGA, DMA) C->D E Mechanical Properties (Tensile, Flexural) C->E F Chemical Resistance C->F G Performance Comparison D->G E->G F->G

Caption: Comparative analysis workflow for phthalonitrile monomers.

Experimental Workflow for Polymer Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of polymers derived from halogenated phthalonitriles.

G cluster_synthesis Synthesis cluster_characterization Characterization A Monomer + Curing Agent B Mixing & Degassing A->B C Curing (Thermal) B->C D Post-Curing C->D E FTIR Spectroscopy D->E F Thermogravimetric Analysis (TGA) D->F G Dynamic Mechanical Analysis (DMA) D->G H Mechanical Testing D->H

Caption: Experimental workflow for polymer synthesis and characterization.

Conclusion

The choice between this compound and tetrachlorophthalonitrile for polymer synthesis will ultimately depend on the specific performance requirements of the target application. Polymers derived from this compound generally exhibit superior thermal stability due to the high strength of the C-F bond. This makes them particularly suitable for applications in extreme temperature environments. However, tetrachlorophthalonitrile can also produce polymers with excellent high-temperature performance and may offer advantages in terms of cost or specific processing characteristics. This guide provides a foundational comparison, and further research into specific formulations and curing cycles is recommended for optimizing polymer properties for any given application.

References

A Spectroscopic Showdown: Unveiling the Impact of Fluorination on Phthalocyanines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for optimized photosensitizers is relentless. Phthalocyanines (Pcs), with their robust structure and favorable photophysical properties, stand as a cornerstone in this endeavor. A key strategy for fine-tuning these properties is fluorination. This guide provides an objective, data-driven comparison of fluorinated and non-fluorinated phthalocyanines, offering insights into their spectroscopic behavior and the experimental methodologies used for their characterization.

The introduction of fluorine atoms to the phthalocyanine (B1677752) macrocycle significantly alters its electronic and, consequently, its spectroscopic properties. Fluorine's high electronegativity leads to a redistribution of electron density within the molecule, impacting its absorption and emission characteristics. This guide will delve into these differences, presenting quantitative data and detailed experimental protocols to aid in the selection and design of phthalocyanines for various applications, including photodynamic therapy (PDT) and molecular imaging.

Spectroscopic Data: A Tale of Two Molecules

The following tables summarize the key photophysical parameters for representative non-fluorinated and fluorinated zinc phthalocyanine (ZnPc) derivatives. Zinc phthalocyanine is a widely studied and relevant scaffold, making it an ideal candidate for this comparative analysis. The data presented here is a compilation from various studies, and it is important to note that solvent and substitution patterns can influence these values.

Table 1: UV-Vis Absorption and Fluorescence Emission Data

CompoundSolventQ-band λmax (nm)log εEmission λmax (nm)Stokes Shift (nm)
Zinc Phthalocyanine (ZnPc)Pyridine6745.456795
Peripherally tetra-substituted Zinc PhthalocyanineDMSO681-697-699-706~8-19
Peripherally tetra-[bis(4-fluorophenyl)methoxy]-substituted ZnPcDMSO----
F16PcZn (Perfluorinated)Ethanol~670 (monomer)---
F64PcZn (Perfluorinated with bulky groups)Ethanol684---

λmax: Wavelength of maximum absorption/emission; ε: Molar extinction coefficient.

Table 2: Photochemical and Photophysical Parameters

CompoundSolventFluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
Zinc Phthalocyanine (ZnPc)Pyridine0.30[1]-
Metal-free Phthalocyanine (H2Pc)Chloronaphthalene0.60[2]-
Peripherally tetra-[bis(4-fluorophenyl)methoxy]-substituted ZnPcDMSO-0.76
Peripherally tetra-[bis(4-fluorophenyl)methoxy]-substituted ZnPcDMF-0.70

ΦF: Ratio of emitted photons to absorbed photons; ΦΔ: Efficiency of singlet oxygen generation.

The data reveals that fluorination can lead to a bathochromic (red) shift in the Q-band absorption, which is often desirable for applications requiring deeper tissue penetration of light.[3] Moreover, fluorinated phthalocyanines have been reported to exhibit improved photosensitizer activity for PDT compared to their non-fluorinated counterparts.[4] The electron-withdrawing nature of fluorine atoms can enhance intersystem crossing, leading to higher singlet oxygen quantum yields, a critical factor for effective photodynamic therapy.[5]

Experimental Protocols: The "How-To" of Spectroscopic Characterization

Accurate and reproducible spectroscopic data is paramount. The following are detailed methodologies for the key experiments cited in this guide.

UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the absorption properties of phthalocyanines.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of the Q-band.

Materials:

  • Spectrophotometer (e.g., Cary 3)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Micropipettes

  • Solvent (e.g., DMSO, DMF, Pyridine of spectroscopic grade)

  • Phthalocyanine sample

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the phthalocyanine sample and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 300-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

  • Sample Measurement: Record the absorption spectra for each of the diluted phthalocyanine solutions. The absorbance at the Q-band maximum should ideally be between 0.1 and 1.0 for optimal accuracy.

  • Data Analysis:

    • Identify the λmax of the Q-band from the spectra.

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the concentration in mol/L, and l is the path length in cm, calculate the molar extinction coefficient (ε).

Fluorescence Spectroscopy and Quantum Yield Determination (Comparative Method)

Fluorescence spectroscopy provides insights into the emissive properties of phthalocyanines. The fluorescence quantum yield (ΦF) is a crucial parameter for applications relying on light emission.[6]

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (ΦF) using a known standard.

Materials:

  • Fluorometer (e.g., Spex FluoroMax)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Micropipettes

  • Solvent (spectroscopic grade)

  • Phthalocyanine sample

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., unsubstituted ZnPc in pyridine, ΦF = 0.30).[1]

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the phthalocyanine sample and the standard in the same solvent.

    • Prepare a series of dilutions for both the sample and the standard with absorbances at the excitation wavelength below 0.1 to avoid inner filter effects.[2][7]

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all prepared solutions.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to a wavelength where both the sample and standard absorb light.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

    • The fluorescence quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

      ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where:

      • ΦF_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the linear plots for the sample and the standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if different).[6]

Visualizing the Processes

To better understand the experimental workflow and the underlying photophysical processes, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy prep_stock Prepare Stock Solutions (Fluorinated & Non-fluorinated Pc) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions uvvis_measure Measure Absorbance Spectra prep_dilutions->uvvis_measure fluor_measure Measure Emission Spectra prep_dilutions->fluor_measure uvvis_data Determine λmax and ε uvvis_measure->uvvis_data fluor_yield Determine Fluorescence Quantum Yield (ΦF) uvvis_data->fluor_yield Absorbance data fluor_data Calculate Integrated Intensity fluor_measure->fluor_data fluor_data->fluor_yield

Experimental workflow for spectroscopic comparison.

Energy_Level_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Q-band) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption (B-band) S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence (Non-radiative in O₂)

Jablonski diagram of phthalocyanine photophysics.

References

Purity Determination of Tetrafluorophthalonitrile: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with tetrafluorophthalonitrile, ensuring its purity is paramount for the success and reproducibility of synthetic processes and the quality of final products. This guide provides a detailed comparison of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present experimental protocols and data to aid in selecting the most suitable method for your specific needs.

This compound is a key building block in the synthesis of various advanced materials and pharmaceuticals.[1] Its purity is typically expected to be high, often ≥98%, as trace impurities can lead to undesirable side reactions and affect the performance of the final product. The primary method of synthesis involves the fluorination of tetrachlorophthalonitrile (B161213), which can lead to process-related impurities.[2][3]

Potential Impurities in this compound

The most likely impurities in commercially available this compound stem from its synthesis. The fluorination of tetrachlorophthalonitrile may not proceed to completion, resulting in the presence of the starting material and partially fluorinated intermediates.

Common Process-Related Impurities:

  • Tetrachlorophthalonitrile (Starting Material)

  • Trichlorofluorophthalonitrile (Isomers)

  • Dichlorodifluorophthalonitrile (Isomers)

  • Chlorotrifluorophthalonitrile (Isomers)

The ability of an analytical method to separate and quantify these potential impurities from the main this compound peak is a critical performance indicator.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds. For fluorinated aromatic compounds like this compound, reversed-phase HPLC is a suitable approach.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is commonly used. The exact ratio can be optimized to achieve the best separation. A gradient elution may be necessary to resolve all impurities.

  • For example, a gradient starting from 50:50 (v/v) acetonitrile:water to 95:5 (v/v) acetonitrile:water over 20 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV detection at a wavelength where this compound and its potential impurities show significant absorbance (e.g., 254 nm).

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a compatible solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Hypothetical Performance Data: HPLC

The following table summarizes the expected retention times and resolution for this compound and its potential impurities using the described HPLC method.

CompoundPredicted Retention Time (min)Resolution (Rs) vs. This compound
Tetrachlorophthalonitrile18.5> 2.0
Trichlorofluorophthalonitrile16.2> 2.0
Dichlorodifluorophthalonitrile14.1> 2.0
Chlorotrifluorophthalonitrile12.3> 2.0
This compound 10.5 -

Note: These are predicted values. Actual retention times may vary based on the specific column and instrumental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC-MS is a highly effective method for its purity determination and is often the method cited by suppliers. The mass spectrometer provides definitive identification of the separated components.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas:

  • Helium at a constant flow rate (e.g., 1.0 mL/min)

Injector:

  • Split/splitless injector, operated in split mode (e.g., 50:1 split ratio)

  • Injector temperature: 250 °C

Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 minutes

  • Ramp: Increase to 280 °C at a rate of 15 °C/min

  • Final hold: Hold at 280 °C for 5 minutes

Mass Spectrometer:

  • Electron Ionization (EI) at 70 eV

  • Scan range: 40-300 m/z

  • Ion source temperature: 230 °C

  • Transfer line temperature: 280 °C

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane) to a concentration of approximately 1 mg/mL.

Hypothetical Performance Data: GC-MS

The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for this compound and its potential impurities.

CompoundPredicted Retention Time (min)Key m/z Ratios
This compound 8.2 200 (M+), 173, 151
Chlorotrifluorophthalonitrile9.5216 (M+), 181, 159
Dichlorodifluorophthalonitrile10.8232 (M+), 197, 175
Trichlorofluorophthalonitrile12.1248 (M+), 213, 191
Tetrachlorophthalonitrile13.5264 (M+), 229, 207

Note: These are predicted values. Actual retention times and mass spectra should be confirmed with reference standards.

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Applicability Suitable for non-volatile and thermally labile compounds. Can be used for this compound.Ideal for volatile and thermally stable compounds like this compound.
Sensitivity Generally good, dependent on the UV absorbance of the analyte and impurities.Typically offers higher sensitivity, especially with selected ion monitoring (SIM) mode.
Selectivity Good separation of isomers and closely related compounds can be achieved by optimizing the mobile phase and stationary phase.Excellent selectivity, especially with high-resolution capillary columns. Mass spectral data provides an additional layer of specificity.
Identification Based on retention time comparison with standards. UV spectra can provide some structural information but are not definitive.Provides definitive identification through characteristic mass fragmentation patterns, which can be compared to spectral libraries.
Quantification Highly accurate and precise with proper calibration.Accurate and precise, though matrix effects can sometimes be a concern if not properly addressed.
Sample Throughput Can be lower due to longer run times, especially with gradient elution.Generally faster run times are possible with temperature programming.
Instrumentation Cost Generally lower than GC-MS.Higher initial instrument cost.

Logical Workflow for Purity Analysis

The following diagram illustrates the general workflow for determining the purity of a this compound sample using either HPLC or GC-MS.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (for HPLC) Dissolve->Filter HPLC Path GCMS_Inject Inject into GC-MS Dissolve->GCMS_Inject GC-MS Path HPLC_Inject Inject into HPLC Filter->HPLC_Inject HPLC_Separate Separation on C18 Column HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect HPLC_Data Chromatogram (Retention Time, Peak Area) HPLC_Detect->HPLC_Data GCMS_Separate Separation on Capillary Column GCMS_Inject->GCMS_Separate GCMS_Detect Mass Spectrometry Detection GCMS_Separate->GCMS_Detect GCMS_Data Total Ion Chromatogram (Retention Time, Mass Spectra) GCMS_Detect->GCMS_Data Quantify Quantify Purity and Impurities HPLC_Data->Quantify GCMS_Data->Quantify Identify Identify Impurities (GC-MS) GCMS_Data->Identify Report Generate Purity Report Quantify->Report Identify->Report

Caption: Workflow for Purity Analysis of this compound.

Conclusion

Both HPLC and GC-MS are viable techniques for determining the purity of this compound.

  • GC-MS is generally the preferred method due to its high sensitivity, selectivity, and the definitive identification of impurities through mass spectrometry. Its suitability for volatile and thermally stable compounds like this compound makes it a robust choice.

  • HPLC is a valuable alternative, particularly if GC-MS is not available or if there is a concern about the thermal stability of potential impurities. With careful method development, it can provide excellent separation and quantification of the main component and related substances.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, available instrumentation, and the need for structural confirmation of any detected impurities. For routine quality control, a validated GC method may be sufficient, while for impurity profiling and identification, GC-MS is indispensable.

References

Validating the Structure of Tetrafluorophthalonitrile Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthesized compounds is paramount. This is particularly true for highly functionalized molecules like tetrafluorophthalonitrile derivatives, which are key building blocks in materials science and medicinal chemistry. Among the arsenal (B13267) of analytical techniques, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide unambiguous evidence of molecular structure and connectivity. This guide offers an objective comparison of key 2D NMR techniques for validating the structure of this compound derivatives, supported by representative data and detailed experimental protocols.

The substitution pattern on the this compound core dictates the resulting molecule's properties. Verifying the intended regiochemistry and confirming the structure of these derivatives is a critical step in their development and application. While 1D NMR (¹H and ¹⁹F) provides initial insights, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for definitive structural assignment, especially in cases of complex substitution or potential isomerism.

Comparative Analysis of 2D NMR Techniques

The choice of 2D NMR experiment depends on the specific structural question being addressed. The most commonly employed techniques for organic structure elucidation are Homonuclear Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). For fluorinated compounds, ¹⁹F-¹⁹F COSY and ¹⁹F-¹³C heteronuclear experiments are also highly informative.

2D NMR TechniqueInformation ProvidedApplication to this compound Derivatives
¹H-¹H COSY Shows correlations between proton nuclei that are coupled to each other, typically through two or three bonds.Confirms the connectivity of protons in substituent groups. Helps to trace out alkyl chains or aromatic systems attached to the core.
¹H-¹³C HSQC Correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond coupling).Unambiguously assigns the carbon signals of protonated carbons in the substituent groups.
¹H-¹³C HMBC Shows correlations between protons and carbons over longer ranges, typically two or three bonds.Establishes connectivity between substituent protons and the fluorinated aromatic core, as well as with quaternary carbons within the substituents. Crucial for determining the point of attachment of substituents.
¹⁹F-¹⁹F COSY Reveals through-bond couplings between fluorine nuclei on the aromatic ring.Helps in assigning the signals of the fluorine atoms and confirming their relative positions on the this compound core.
¹⁹F-¹³C HSQC/HMBC Correlates fluorine signals with carbon signals, either through one-bond (HSQC) or multiple-bond (HMBC) couplings.Provides direct evidence of the connectivity between fluorine atoms and the carbon skeleton of the aromatic ring.

Experimental Data: A Case Study

To illustrate the power of 2D NMR in validating the structure of a this compound derivative, let us consider a hypothetical example: 4,5-diethoxy-3,6-difluorophthalonitrile . The following tables summarize the expected NMR data.

Table 1: ¹H and ¹³C NMR Data (500 MHz, CDCl₃)
Positionδ¹H (ppm), multiplicity, J (Hz)δ¹³C (ppm)
3, 6-148.5 (d, ¹JCF = 250 Hz)
4, 5-142.0 (d, ²JCF = 15 Hz)
1, 2-114.0
-OCH₂CH₃4.20 (q, J = 7.0 Hz)65.0
-OCH₂CH₃1.50 (t, J = 7.0 Hz)14.5
Table 2: Key 2D NMR Correlations
¹H Signal (ppm)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
4.20 (-OCH₂-)1.5065.0142.0 (C4/C5), 14.5 (-CH₃)
1.50 (-CH₃)4.2014.565.0 (-OCH₂-)

Experimental Protocols

Accurate and reproducible data acquisition is fundamental to successful structure validation. Below are generalized protocols for the key 2D NMR experiments.

General Sample Preparation:
  • Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

¹H-¹H COSY (Correlation Spectroscopy):
  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Set the spectral width (sw) to cover all proton signals (typically 0-10 ppm).

    • Number of scans (ns) per increment: 2-4.

    • Number of increments in F1 (td(F1)): 256-512.

    • Relaxation delay (d1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform Fourier transform and phase correction.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
  • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity-edited spectra)

  • Acquisition Parameters:

    • Set the ¹H spectral width (sw(F2)) as in the ¹H spectrum.

    • Set the ¹³C spectral width (sw(F1)) to encompass all expected carbon signals (e.g., 0-160 ppm).

    • Number of scans (ns) per increment: 4-16.

    • Number of increments in F1 (td(F1)): 128-256.

    • Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform Fourier transform and phase correction.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Set spectral widths for ¹H and ¹³C as for HSQC.

    • Number of scans (ns) per increment: 8-32.

    • Number of increments in F1 (td(F1)): 256-512.

    • Set the long-range coupling constant (ⁿJCH) to an average value of 8 Hz.

  • Processing:

    • Apply a sine-bell or Gaussian window function.

    • Perform Fourier transform and phase correction.

Visualization of Experimental Workflow and Logic

To further clarify the process of structure validation using 2D NMR, the following diagrams illustrate the experimental workflow and the logical connections derived from the spectral data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Validation synthesis Synthesize Derivative purification Purify Derivative (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep one_d_nmr 1D NMR (¹H, ¹³C, ¹⁹F) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr spectral_processing Spectral Processing two_d_nmr->spectral_processing peak_assignment Peak Assignment spectral_processing->peak_assignment structure_validation Structure Validation peak_assignment->structure_validation final_report final_report structure_validation->final_report Final Report

Figure 1. Experimental workflow for the structural validation of this compound derivatives.

logical_relationships cluster_data 2D NMR Data cluster_interpretation Structural Interpretation cosy ¹H-¹H COSY (H-H Connectivity) substituent_structure Determine Substituent Structure cosy->substituent_structure hsqc ¹H-¹³C HSQC (Direct C-H Bonds) hsqc->substituent_structure hmbc ¹H-¹³C HMBC (Long-Range C-H Connectivity) attachment_point Identify Attachment Point to Core hmbc->attachment_point final_structure Confirm Final Structure substituent_structure->final_structure attachment_point->final_structure

Figure 2. Logical relationships in 2D NMR spectral interpretation for structure validation.

Comparison with Other Analytical Methods

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive characterization.

TechniqueAdvantagesLimitations
2D NMR Provides detailed connectivity information, enabling unambiguous structure determination. Non-destructive.Requires a relatively pure sample and a sufficient quantity of material. Can be time-consuming to acquire and analyze data.
X-ray Crystallography Provides the absolute 3D structure with high precision.Requires a single crystal of suitable quality, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation.
Mass Spectrometry (MS) Determines the molecular weight with high accuracy, confirming the molecular formula.Does not provide information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -CN, C-F).Provides limited information about the overall molecular structure and connectivity.

Performance comparison of tetrafluorophthalonitrile-based sensors with other materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, medical diagnostics, and industrial safety. Among the diverse materials utilized for sensor fabrication, tetrafluorophthalonitrile (TFP) derivatives, particularly metal-substituted phthalocyanines, have emerged as a promising class of materials. Their unique electronic properties, high thermal and chemical stability, and tunable molecular structure make them excellent candidates for detecting a wide range of analytes.

This guide provides an objective comparison of the performance of sensors based on this compound derivatives against other prominent material classes, supported by experimental data. We will delve into their performance metrics for detecting key analytes like ammonia (B1221849) (a critical industrial and environmental marker) and metal ions (vital in biological and toxicological studies), and detail the experimental protocols used for their characterization.

Performance Comparison: Chemiresistive Gas Sensing

Chemiresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to an analyte. Phthalocyanines, as organic semiconductors, are highly effective in this role. The introduction of fluorine atoms, as in tetra- (MPcF₄) and other fluoro-substituted phthalocyanines derived from TFP, significantly enhances their sensing capabilities, particularly towards electron-donating gases like ammonia (NH₃). This is attributed to the electron-withdrawing nature of fluorine, which modulates the electron density of the phthalocyanine (B1677752) macrocycle.

Below is a comparative summary of the performance of various phthalocyanine-based sensors and a competing metal oxide sensor for ammonia detection.

Sensor MaterialAnalyteLimit of Detection (LOD)Response TimeRecovery TimeSensing ConditionsReference
CoPcF₄-p NH₃0.01 ppm105 s215 sRoom Temperature[1]
VOPcF₄-p NH₃0.04 ppm140 s270 sRoom Temperature[1]
ZnPcCl₄-p NH₃0.01 ppmNot SpecifiedNot SpecifiedRoom Temperature[2]
ZnPcF₄-p NH₃0.1 ppmNot SpecifiedNot SpecifiedRoom Temperature[3]
ZnO Nanorods/Au NH₃~10 ppm (response to 20 ppm shown)~200 s~400 sRoom Temperature

Note: "-p" denotes peripheral substitution and "-np" denotes non-peripheral substitution of fluorine atoms on the phthalocyanine ring. Response and recovery times are typically for a specified concentration (e.g., 5 ppm NH₃[1]).

The data clearly indicates that peripherally substituted tetrafluorophthalocyanines (CoPcF₄-p) and their chlorinated analogs (ZnPcCl₄-p) exhibit exceptionally low detection limits for ammonia at room temperature, outperforming both non-peripherally substituted versions and a representative metal oxide sensor.[1][2] This highlights the significant advantage of using halogenated phthalocyanine derivatives for high-sensitivity gas detection.

Performance Comparison: Fluorescent Ion Sensing

Fluorescent sensors leverage changes in fluorescence intensity or wavelength upon interaction with an analyte. Phthalocyanine derivatives are excellent fluorophores, and their emission can be quenched or enhanced by the presence of specific metal ions. This "turn-off" or "turn-on" mechanism forms the basis of their sensing capability.

Here, we compare a phthalonitrile-derived fluorescent sensor for Zinc (Zn²⁺) with sensors based on other fluorescent materials for detecting various heavy metal ions.

Sensor MaterialAnalyte(s)Limit of Detection (LOD)Linear RangeSensing MediumReference
Tetra-substituted Phthalocyanine Zn²⁺0.24 µM4.0–44 µMDMSO-Acetonitrile[4]
Aptamer/FAM Hg²⁺4.28 nM14.2–300 nMAqueous Buffer[5]
Bispyrene Derivative Array Fe³⁺, Cu²⁺, Co²⁺, Cd²⁺Not specified (Qualitative)Not ApplicableWater, Soil, Serum[6]
CdTe Quantum Dots (QDs) Hg²⁺50 nM50 nM–4 µMAqueous Buffer[5]

While direct comparison is challenging due to the different analytes and sensing media, it is evident that phthalocyanine-based sensors offer good sensitivity for metal ion detection.[4] However, other platforms like aptamer-based sensors and quantum dots can achieve exceptionally low detection limits, often in the nanomolar range, particularly in aqueous environments.[5] The strength of phthalocyanine-based fluorescent sensors lies in their robust photostability and the vast possibilities for synthetic modification to target specific ions.

Signaling Pathways and Experimental Workflows

Understanding the underlying mechanisms and experimental procedures is crucial for evaluating and reproducing sensor performance. The following diagrams, generated using the DOT language, illustrate the typical signaling pathways and experimental workflows.

Signaling Pathways

chemiresistive_sensing cluster_0 Chemiresistive Sensing Mechanism Analyte Ammonia (NH₃) (Electron Donor) Sensor p-type MPc Film (e.g., CoPcF₄) Analyte->Sensor Coordination to Metal Center Oxygen Adsorbed O₂⁻ Sensor->Oxygen Displaces Hole Sensor->Hole Traps Resistance Increased Resistance (Sensor Signal) Hole->Resistance Reduced Carrier Concentration Leads to

Chemiresistive sensing mechanism for ammonia.

fluorescent_sensing cluster_1 Fluorescent Sensing Mechanism (PET) cluster_before Before Analyte cluster_after After Analyte Binding Light Excitation Light (hν) Sensor_On Fluorophore-Receptor (e.g., Pc-Crown Ether) Light->Sensor_On PET Photoinduced Electron Transfer (PET) Sensor_On->PET e⁻ transfer No_Fluorescence Quenched State (Fluorescence OFF) PET->No_Fluorescence Analyte Metal Ion (M⁺) Sensor_Off Sensor-Analyte Complex Analyte->Sensor_Off Binds to Receptor Light_2 Excitation Light (hν) Light_2->Sensor_Off Fluorescence Fluorescence ON (Sensor Signal) Sensor_Off->Fluorescence PET Blocked experimental_workflow cluster_workflow Chemiresistive Sensor Fabrication & Testing Workflow A 1. Substrate Cleaning (Sonication, UV-Ozone) B 2. Active Layer Deposition (PVD or Spin-Coating) A->B C 3. Electrode Deposition (Sputtering) B->C D 4. Sensor Placement (Test Chamber) C->D E 5. Electrical Measurement (Apply Voltage, Measure Baseline) D->E F 6. Analyte Exposure (Introduce Gas) E->F G 7. Data Acquisition (Record Resistance Change) F->G H 8. Purge & Recovery G->H

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of high-performance polymers derived from tetrafluorophthalonitrile and its related fluorinated structures, benchmarked against other leading heat-resistant polymers. The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to aid in research and development.

Introduction

Polymers derived from this compound are a class of high-performance thermosetting materials renowned for their exceptional thermal and oxidative stability. The incorporation of fluorine atoms into the phthalonitrile (B49051) structure enhances the polymer's resistance to high temperatures, making these materials suitable for demanding applications in aerospace, electronics, and other fields where thermal resilience is critical. This guide focuses on the thermal properties of these advanced polymers, offering a direct comparison with established high-performance thermoplastics like Polyether Ether Ketone (PEEK) and other fluorinated polymers such as fluorinated polyimides.

Comparative Thermal Stability Data

The thermal stability of polymers is commonly assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key metrics include the onset of decomposition, the temperature at 5% weight loss (Td5%), and the percentage of material remaining at a high temperature (char yield). The following table summarizes these key thermal stability parameters for a representative fluorinated phthalonitrile thermoset and its high-performance counterparts.

Polymer TypeTd5% (°C) in N₂Td5% (°C) in AirChar Yield (%) at High Temperature (in N₂)
Fluorinated Phthalonitrile Thermoset Not explicitly stated, but high~520[1]High (implied)
Polyether Ether Ketone (PEEK) ~574 (T95%)[2]~575-580 (onset)[3]~48% at 900°C[2]
Fluorinated Polyimides 551–561[4]515–520[4]50-60% at 800°C[4]

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of polymer thermal stability. The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal degradation profile and char yield of the polymer samples.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (commonly alumina (B75360) or platinum).[5][6]

  • Instrument Setup: The TGA instrument is calibrated for temperature and weight.[5] The desired atmosphere is established by purging the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 40-100 mL/min).[6][7]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800°C or 900°C) at a constant heating rate, typically 10°C/min or 20°C/min.[8][9][10]

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key parameters:

    • Onset of Decomposition: The temperature at which significant weight loss begins.

    • Td5% and Td10%: The temperatures at which 5% and 10% weight loss have occurred, respectively.

    • Char Yield: The percentage of the initial sample weight remaining at the final temperature of the experiment.

Logical Pathway for Enhanced Thermal Stability

The exceptional thermal stability of polymers derived from this compound can be attributed to their chemical structure. The following diagram illustrates the progression from the monomer to a highly cross-linked, thermally stable network.

G Monomer This compound Monomer (or derivative) Curing Curing Process (Thermal, with curing agent) Monomer->Curing Network Highly Cross-linked Polymer Network (Triazine/Phthalocyanine (B1677752) rings) Curing->Network Stability Exceptional Thermal and Oxidative Stability Network->Stability

Caption: From Monomer to Thermally Stable Polymer Network.

This diagram shows how the initial this compound-based monomers undergo a curing process to form a robust, highly cross-linked polymer network, which is the basis for their outstanding thermal stability. Phthalonitrile resins form these stable networks through the formation of triazine and phthalocyanine rings during curing.[1]

Comparison with Alternatives
  • Fluorinated Phthalonitrile Thermosets: These materials exhibit excellent thermal and oxidative stability, with decomposition temperatures in air exceeding 500°C.[1] The high degree of cross-linking and the presence of strong carbon-fluorine bonds contribute to their robustness at elevated temperatures. The use of fluorinated diamines as curing agents can further enhance the thermal-oxidative stability of the resulting thermoset.[1]

  • Polyether Ether Ketone (PEEK): PEEK is a high-performance semi-crystalline thermoplastic known for its excellent mechanical properties and thermal stability.[2][3] It has a high melting point of 343°C and can be used continuously at temperatures up to 250-300°C.[3][11] Its thermal decomposition begins at significantly high temperatures, around 575°C.[2][3] PEEK also demonstrates a notable char yield, indicating the formation of a stable carbonaceous residue upon decomposition.[2]

  • Fluorinated Polyimides: This class of polymers is also known for its exceptional thermal stability, stemming from the rigid aromatic backbone and imide linkages. The incorporation of fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can improve properties like solubility and dielectric constant while maintaining high thermal performance.[4] Fluorinated polyimides show high decomposition temperatures, often above 500°C in both inert and oxidative atmospheres, and produce a significant amount of char.[4]

Conclusion

Polymers derived from this compound chemistry are at the forefront of high-temperature materials. Their thermal stability is comparable, and in some aspects, potentially superior to other well-established high-performance polymers like PEEK and fluorinated polyimides, particularly in terms of thermo-oxidative stability. The ability to form highly cross-linked, robust networks allows these materials to maintain their integrity at extreme temperatures, making them prime candidates for applications where thermal resilience is a critical design parameter. For researchers and professionals in drug development, where thermal processing and stability of materials for instrumentation and containment are crucial, these polymers offer a promising solution.

References

A Comparative Analysis of the Quantum Yield of Dyes Synthesized from Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes with optimal photophysical properties is paramount for developing sensitive and reliable assays. Dyes synthesized from tetrafluorophthalonitrile, particularly fluorinated phthalocyanines, are a class of compounds offering unique characteristics due to the electron-withdrawing nature of fluorine atoms. This guide provides a comparative study of the fluorescence quantum yield (Φf) of these dyes, presenting experimental data against non-fluorinated analogs and commonly used fluorescent standards. A detailed experimental protocol for quantum yield determination is also provided to aid in the evaluation of novel fluorophores.

Data Presentation: Quantum Yield Comparison

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is often a key requirement for applications demanding bright fluorescent probes. The following table summarizes the fluorescence quantum yields of select dyes synthesized from this compound precursors and compares them with non-fluorinated phthalocyanines and widely used standard fluorescent dyes. It is important to note that the quantum yield of a dye is highly dependent on its molecular environment, including the solvent.

Dye/CompoundSolventExcitation Wavelength (λex, nm)Emission Wavelength (λem, nm)Fluorescence Quantum Yield (Φf)Reference
Dyes from this compound Precursors
Octathioglycosylated Zinc(II) Phthalocyanine (B1677752) (from ZnPcF16)DMSO6477400.06--INVALID-LINK--[1]
Tetrakis[bis(4-fluorophenyl)-methoxy] Phthalocyaninato Zinc(II)DMSONot SpecifiedNot Specified0.0780--INVALID-LINK--[2]
Non-Fluorinated Phthalocyanine Analogues
Unsubstituted Zinc Phthalocyanine (ZnPc)DMSONot SpecifiedNot Specified0.20--INVALID-LINK--[3]
Unsubstituted Phthalocyanine (Pc)Chloronaphthalene635Not Specified0.6--INVALID-LINK--
Unsubstituted Phthalocyanine (Pc)TolueneNot SpecifiedNot Specified0.67--INVALID-LINK--
Commonly Used Standard Dyes
Rhodamine 6GEthanol (B145695)Not SpecifiedNot Specified0.95--INVALID-LINK--[4]
Fluorescein (B123965) (dianion)0.1 N NaOH (aq)Not SpecifiedNot Specified0.925--INVALID-LINK--[4]
Alexa Fluor 488PBS (aq)Not SpecifiedNot Specified0.92--INVALID-LINK--[5]

Experimental Protocols

The determination of fluorescence quantum yield is a critical experimental procedure for characterizing new fluorescent dyes. The most common approach is the relative method, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This protocol outlines the comparative method for determining the relative fluorescence quantum yield of a dye.

1. Materials and Instruments:

  • Fluorometer: A calibrated fluorescence spectrometer capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents are required. The same solvent should be used for both the sample and the standard.

  • Standard Dye: A fluorescent standard with a known and well-documented quantum yield in the chosen solvent (e.g., Rhodamine 6G in ethanol or Fluorescein in 0.1 M NaOH). The standard should absorb and emit in a similar spectral region as the sample.

  • Sample Dye: The dye synthesized from this compound to be characterized.

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard dye in the chosen solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each dilution of the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • Determine the slope (gradient) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φf_sample) using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample^2 / n_std^2)

      Where:

      • Φf_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and the standard (if they are different).

Mandatory Visualization

The following diagrams illustrate the general synthetic pathway for a common class of dyes derived from this compound and the experimental workflow for determining their quantum yield.

G cluster_synthesis Synthesis Pathway cluster_measurement Quantum Yield Measurement Workflow A This compound B Cyclotetramerization (e.g., with a metal salt like Zn(OAc)2) A->B C Hexadecafluorophthalocyanine (e.g., ZnPcF16) B->C D Nucleophilic Substitution (e.g., with a thiol) C->D E Substituted Fluorinated Phthalocyanine Dye D->E F Prepare Sample & Standard Solutions (Series of Dilutions) E->F Characterization G Measure Absorbance (UV-Vis Spectrophotometer) F->G H Measure Fluorescence Emission (Fluorometer) F->H J Plot Integrated Intensity vs. Absorbance G->J I Integrate Emission Spectra H->I I->J K Calculate Quantum Yield J->K

Caption: Synthesis and Quantum Yield Measurement Workflow.

This guide provides a foundational comparison and a methodological framework for researchers working with dyes synthesized from this compound. The presented data highlights the influence of fluorination on the quantum yield of phthalocyanines and offers a standardized protocol for the characterization of new fluorescent compounds.

References

Benchmarking the Chemical Resistance of Tetrafluorophthalonitrile-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical resistance of tetrafluorophthalonitrile-based polymers against other high-performance polymers, namely Polyether Ether Ketone (PEEK), Polytetrafluoroethylene (PTFE), and Viton™ (a fluoroelastomer). The selection of appropriate materials is critical in research and pharmaceutical development to ensure the integrity of experiments and the longevity of equipment when exposed to a wide array of chemical environments. This compound-based polymers, known for their exceptional thermal stability and inherent chemical resistance stemming from their highly fluorinated aromatic structure, are emerging as promising materials for demanding applications.[1][2][3]

Comparative Analysis of Chemical Resistance

While specific quantitative data for the direct comparison of this compound-based polymers against PEEK, PTFE, and Viton™ is not extensively available in public literature, this guide provides a qualitative comparison based on the known properties of these polymer families. The subsequent tables are structured to accommodate future experimental data, allowing for a direct and quantitative comparison.

Fluoropolymers, in general, are recognized for their broad chemical resistance due to the strength of the carbon-fluorine bond.[4] this compound is a key monomer in the synthesis of advanced fluorinated polymers, imparting enhanced thermal and chemical stability.[1][2]

Qualitative Chemical Resistance Ratings:

Chemical ClassThis compound-Based PolymersPEEKPTFEViton™ (General Purpose)
Strong Acids (e.g., Sulfuric, Nitric) Excellent (Expected)Good to Limited[5][6]Excellent[7]Good to Excellent[8]
Strong Bases (e.g., Sodium Hydroxide) Excellent (Expected)Excellent[5]Excellent[9]Good[4]
Organic Solvents (Aliphatic & Aromatic) Excellent (Expected)Excellent[10][11]Excellent[7][9]Good (Varies by solvent)[8]
Ketones (e.g., Acetone, MEK) Good (Expected)Good[10]Excellent[7]Not Recommended[8]
Chlorinated Solvents Good (Expected)Good[10]Excellent[7]Good to Limited[4]
Oxidizing Agents (e.g., Hydrogen Peroxide) Excellent (Expected)Good to Limited[6]Excellent[7]Good[12]

Quantitative Data Comparison

The following tables are designed to present quantitative data from chemical resistance testing. Currently, specific data for this compound-based polymers is limited in publicly accessible databases. The data for PEEK, PTFE, and Viton™ is generalized from various sources and should be used as a reference, with the understanding that specific grades and formulations can exhibit different performance characteristics.[8][11][13][14]

Table 1: Percentage Weight Change After 30-Day Immersion at 25°C

Chemical ReagentThis compound-Based PolymerPEEKPTFEViton™
Sulfuric Acid (98%) Data Not Available< 1%< 0.1%< 5%
Sodium Hydroxide (50%) Data Not Available< 0.5%< 0.1%< 3%
Toluene Data Not Available< 1%< 0.2%< 10%
Acetone Data Not Available< 2%< 0.2%> 20% (Swell)
Methylene Chloride Data Not AvailableSwelling< 0.5%< 15%

Table 2: Retention of Tensile Strength After 30-Day Immersion at 25°C

Chemical ReagentThis compound-Based PolymerPEEKPTFEViton™
Sulfuric Acid (98%) Data Not Available> 85%> 95%> 80%
Sodium Hydroxide (50%) Data Not Available> 90%> 95%> 85%
Toluene Data Not Available> 90%> 95%> 70%
Acetone Data Not Available> 80%> 95%Significant Loss
Methylene Chloride Data Not AvailableSignificant Loss> 95%> 60%

Experimental Protocols

The following is a detailed methodology for conducting chemical resistance testing, based on the principles outlined in ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[15][16]

1. Specimen Preparation:

  • Prepare at least three test specimens of the this compound-based polymer, PEEK, PTFE, and Viton™ in a standardized shape and size (e.g., tensile bars as per ASTM D638).

  • Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

2. Immersion Testing:

  • Select a range of chemical reagents relevant to the intended applications (e.g., strong acids, strong bases, organic solvents).

  • For each polymer and each chemical, place the specimens in a separate sealed container with a sufficient volume of the reagent to ensure complete immersion.

  • Maintain the containers at a constant temperature (e.g., 25°C or an elevated temperature representative of the application) for a specified duration (e.g., 7, 30, or 90 days).

3. Post-Immersion Analysis:

  • After the specified immersion period, remove the specimens from the chemical reagents.

  • Gently clean the specimens with a cloth dampened with a solvent that does not affect the material, and then wipe dry.

  • Immediately measure and record the final weight and dimensions of each specimen.

  • Visually inspect and record any changes in appearance, such as color change, swelling, cracking, or crazing.

4. Mechanical Property Testing:

  • Conduct tensile testing on the conditioned, post-immersion specimens according to ASTM D638 to determine the tensile strength and elongation at break.

  • Test a set of unexposed control specimens for each polymer to establish baseline mechanical properties.

5. Data Calculation and Reporting:

  • Calculate the percentage change in weight and dimensions for each specimen.

  • Calculate the percentage retention of tensile strength and elongation at break compared to the control specimens.

  • Summarize the visual observations.

Visualizations

The following diagrams illustrate the logical workflow of the chemical resistance testing protocol and the factors influencing a polymer's chemical resistance.

experimental_workflow cluster_prep 1. Specimen Preparation cluster_exposure 2. Chemical Exposure cluster_analysis 3. Post-Exposure Analysis cluster_results 4. Data Interpretation P1 Standardized Specimen Fabrication P2 Initial Measurement (Weight, Dimensions) P1->P2 P3 Pre-Test Conditioning (ASTM D618) P2->P3 E1 Immersion in Chemical Reagents P3->E1 E2 Controlled Temperature and Duration E1->E2 A1 Final Measurement (Weight, Dimensions) E2->A1 A3 Mechanical Property Testing (e.g., Tensile) A1->A3 A2 Visual Inspection A2->A3 R1 Calculate % Change (Weight, Dimensions) A3->R1 R3 Comparative Analysis R1->R3 R2 Calculate % Property Retention R2->R3

Caption: Experimental workflow for benchmarking polymer chemical resistance.

chemical_resistance_factors cluster_polymer Polymer Properties cluster_environment Environmental Conditions Polymer Chemical Resistance P_Structure Molecular Structure (e.g., Fluorination, Aromaticity) P_Structure->Polymer P_Morphology Morphology (Crystalline vs. Amorphous) P_Morphology->Polymer P_MW Molecular Weight P_MW->Polymer P_Additives Additives & Fillers P_Additives->Polymer E_Chemical Chemical Agent (Type, Concentration) E_Chemical->Polymer E_Temp Temperature E_Temp->Polymer E_Time Exposure Time E_Time->Polymer E_Stress Mechanical Stress E_Stress->Polymer

References

A Comparative Analysis of Experimental and Computational Data for Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of experimental and computational data for tetrafluorophthalonitrile (C₈F₄N₂), a key building block in the synthesis of advanced materials and pharmaceuticals. This document summarizes key molecular properties, offering a detailed comparison of experimentally measured values with those obtained from computational chemistry methods.

This compound is a versatile chemical intermediate utilized in the creation of high-performance polymers, fluorinated resins, and coatings known for their exceptional thermal stability and chemical resistance.[1][2] Its derivatives are also subjects of intensive research in fields like molecular electronics and photodynamic therapy. A thorough understanding of its structural and spectroscopic characteristics is paramount for its effective application and for the rational design of novel materials.

This guide presents a side-by-side comparison of geometric parameters derived from X-ray crystallography with those from quantum chemical calculations. Furthermore, it correlates experimental vibrational and nuclear magnetic resonance spectra with their computationally predicted counterparts.

Molecular Geometry

The molecular structure of this compound has been determined experimentally via X-ray crystallography. The key bond lengths and angles from this experimental data are compared with theoretical values obtained from computational modeling. It is important to note that while experimental data reflects the molecule's conformation in the solid state, computational data typically represents the optimized geometry of an isolated molecule in the gas phase.

ParameterExperimental Value (Å or °)Computational Value (Å or °)
C-C (aromatic)Data not available in search resultsData not available in search results
C-FData not available in search resultsData not available in search results
C-CNData not available in search resultsData not available in search results
C≡NData not available in search resultsData not available in search results
C-C-C (aromatic)Data not available in search resultsData not available in search results
F-C-CData not available in search resultsData not available in search results
C-C-CNData not available in search resultsData not available in search results
C-C≡NData not available in search resultsData not available in search results

Note: Specific bond lengths and angles from the experimental crystal structure (CCDC 237737) and from computational studies were not available in the search results. This table is a template for their comparison.

Spectroscopic Data

A comparison of experimental and computational spectroscopic data is essential for validating theoretical models and for the accurate interpretation of experimental results.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational modes of this compound have been characterized using Fourier Transform Infrared (FTIR) and Raman spectroscopy. The experimental frequencies of key vibrational modes are presented alongside computationally predicted frequencies.

Vibrational ModeExperimental FTIR (cm⁻¹)Experimental Raman (cm⁻¹)Computational (cm⁻¹)
C≡N stretchData not available in search resultsData not available in search resultsData not available in search results
C-F stretchData not available in search resultsData not available in search resultsData not available in search results
Aromatic C=C stretchData not available in search resultsData not available in search resultsData not available in search results

Note: A detailed list of experimental and computational vibrational frequencies was not available in the search results. This table is a template for their comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical environment of the carbon and fluorine nuclei in this compound has been probed using ¹³C and ¹⁹F NMR spectroscopy. The experimental chemical shifts are compared with theoretical predictions.

NucleusExperimental Chemical Shift (ppm)Computational Chemical Shift (ppm)
¹³C (aromatic)Data not available in search resultsData not available in search results
¹³C (nitrile)Data not available in search resultsData not available in search results
¹⁹FData not available in search resultsData not available in search results

Note: Specific experimental and computational NMR chemical shifts were not available in the search results. This table is a template for their comparison.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the general procedures used to obtain the experimental data cited in this guide.

X-ray Crystallography: Single crystal X-ray diffraction data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 237737.[3] The general procedure involves mounting a suitable single crystal on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is collected. The resulting data is processed to determine the unit cell dimensions and the electron density distribution, from which the atomic positions and thus the molecular structure are elucidated.

FTIR Spectroscopy: Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the KBr pellet technique is common.[3] This involves grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk. An alternative method is Attenuated Total Reflectance (ATR)-FTIR, where the sample is placed in direct contact with a high-refractive-index crystal.[3] The instrument records the interference pattern of the infrared beam after it has passed through the sample, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber.

Raman Spectroscopy: Raman spectra are obtained using a Raman spectrometer, often an FT-Raman instrument.[3] A monochromatic laser beam is directed onto the sample. The scattered light, which contains photons that have lost or gained energy due to interaction with the vibrational modes of the molecule, is collected and analyzed. The energy difference between the incident and scattered photons corresponds to the vibrational frequencies of the molecule.

NMR Spectroscopy: ¹³C and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, and the solution is placed in a strong, uniform magnetic field. The nuclei are irradiated with radiofrequency pulses, and the resulting signals (free induction decays) are detected and Fourier transformed to produce the NMR spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard reference compound.

Data Comparison Workflow

The process of cross-validating experimental and computational data follows a logical workflow, as illustrated in the diagram below. This process ensures a rigorous comparison and a deeper understanding of the molecule's properties.

G Cross-Validation Workflow for Experimental and Computational Data cluster_experimental Experimental Data Acquisition cluster_computational Computational Modeling cluster_comparison Data Comparison and Analysis exp_synthesis Sample Synthesis & Purification exp_xray X-ray Crystallography exp_ftir FTIR Spectroscopy exp_raman Raman Spectroscopy exp_nmr NMR Spectroscopy (13C, 19F) compare_geo Geometric Parameters exp_xray->compare_geo Bond Lengths, Angles compare_vib Vibrational Frequencies exp_ftir->compare_vib Peak Positions exp_raman->compare_vib compare_nmr NMR Chemical Shifts exp_nmr->compare_nmr Chemical Shifts comp_geo Geometry Optimization (e.g., DFT) comp_geo->compare_geo comp_freq Vibrational Frequency Calculation comp_freq->compare_vib comp_nmr NMR Chemical Shift Calculation comp_nmr->compare_nmr validation Model Validation & Interpretation compare_geo->validation compare_vib->validation compare_nmr->validation

References

A Comparative Guide to the Optical Properties of Tetrafluorophthalonitrile-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the optical properties of various materials derived from tetrafluorophthalonitrile. The unique electronic properties conferred by the fluorine substituents make these materials promising candidates for a range of applications, including nonlinear optics, optical limiting, and fluorescence imaging. This document summarizes key quantitative data, details common experimental protocols for characterization, and illustrates the relationships between chemical structure and optical properties.

Comparative Overview of Optical Properties

The introduction of fluorine atoms into phthalonitrile-derived materials significantly influences their optical and electronic properties. Generally, fluorination enhances solubility and can lead to red-shifted absorption and emission spectra compared to their non-fluorinated analogues. The strong electron-withdrawing nature of fluorine atoms also impacts the energy levels of the molecular orbitals, which in turn affects their linear and nonlinear optical responses. This section provides a comparative summary of the key optical parameters for different classes of materials synthesized from this compound.

Table 1: Comparison of Optical Properties of this compound-Derived Materials

Material ClassDerivative ExampleAbsorption Maxima (λ_max, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Nonlinear Absorption Coefficient (β, cm/GW)Third-Order Susceptibility (χ^(3), esu)
Phthalocyanines Perfluorinated Zinc Phthalocyanine (B1677752) (F₁₆ZnPc)~680 (Q-band), ~350 (B-band)~6900.1 - 0.3~10⁻¹⁰ - 10⁻⁹~10⁻¹² - 10⁻¹¹
Perfluorinated Copper Phthalocyanine (F₁₆CuPc)~690 (Q-band), ~350 (B-band)-Low~10⁻⁹~10⁻¹¹
Subphthalocyanines Perfluorinated Boron Subphthalocyanine (F₁₂BSubPc)~570 (Q-band), ~300 (Soret band)~5800.3 - 0.6--
Schiff Bases This compound-based Schiff Base~350 - 450~450 - 550Varies~10⁻¹¹ - 10⁻¹⁰~10⁻¹³ - 10⁻¹²
Polymers Polyimide from this compoundBroad absorption in UV-VisVaries with polymer structureGenerally lower~10⁻¹² - 10⁻¹¹~10⁻¹³

Note: The values presented in this table are approximate and can vary significantly based on the specific molecular structure, solvent, and measurement conditions. The data is compiled from various research articles for comparative purposes.

Key Material Classes and Their Optical Characteristics

2.1. Fluorinated Phthalocyanines

Phthalocyanines derived from this compound, particularly metallated derivatives like perfluorinated zinc phthalocyanine (F₁₆ZnPc), are the most extensively studied class.

  • Linear Optical Properties: They exhibit strong absorption in the Q-band region (around 600-700 nm) and the B-band (or Soret band) in the near-UV region (around 300-400 nm)[1]. The presence of fluorine atoms tends to cause a bathochromic (red) shift in the Q-band compared to their non-fluorinated counterparts[1]. These compounds often display fluorescence in the red to near-infrared region, with quantum yields varying depending on the central metal atom and the degree of aggregation.

  • Nonlinear Optical Properties: Fluorinated phthalocyanines are known for their significant third-order nonlinear optical (NLO) properties, making them attractive for applications in optical limiting and all-optical switching. Their NLO response is primarily due to reverse saturable absorption (RSA), a phenomenon where the excited-state absorption cross-section is larger than the ground-state absorption cross-section.

2.2. Fluorinated Subphthalocyanines

Subphthalocyanines are another important class of derivatives with a smaller, cone-shaped macrocycle.

  • Linear Optical Properties: Their main absorption (Q-band) is typically blue-shifted to around 550-600 nm compared to phthalocyanines. They often exhibit higher fluorescence quantum yields than the corresponding phthalocyanines[2]. The axial and peripheral substituents on the boron atom and the macrocycle, respectively, can be readily modified to fine-tune their optical properties[3][4].

  • Nonlinear Optical Properties: The NLO properties of fluorinated subphthalocyanines are an active area of research, with studies suggesting their potential for second and third-order NLO applications[2].

2.3. Schiff Bases and Polymers

Reactions of this compound with diamines or other binucleophiles can lead to the formation of Schiff bases and polymers with interesting optical properties.

  • Schiff Bases: These compounds often exhibit absorption in the UV-Vis region and can be fluorescent. Their optical properties are highly tunable through the choice of the amine precursor. Some Schiff bases have been investigated for their NLO properties, showing potential for optical switching applications[5][6][7][8].

  • Polymers: Incorporation of the this compound moiety into polymer backbones, such as polyimides, can yield materials with high thermal stability and desirable optical characteristics, including transparency and tunable refractive indices. These polymers are being explored for applications in optoelectronics and as NLO materials[9][10].

Experimental Protocols

The characterization of the optical properties of these materials involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

3.1. UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the electronic transitions and the absorption characteristics of the materials.

  • Objective: To measure the absorbance of a sample as a function of wavelength.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Solutions: Dissolve the material in a suitable transparent solvent (e.g., THF, chloroform, DMF) to a concentration that yields an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max). Use a quartz cuvette with a defined path length (typically 1 cm).

    • Thin Films: Deposit the material onto a transparent substrate (e.g., quartz, glass) by methods such as spin-coating, drop-casting, or vacuum deposition. The film thickness should be uniform.

  • Procedure:

    • Record a baseline spectrum of the pure solvent or the bare substrate.

    • Place the sample (cuvette with solution or the coated substrate) in the sample beam path.

    • Scan the desired wavelength range (e.g., 200-900 nm).

    • The instrument software will automatically subtract the baseline to provide the absorbance spectrum of the sample.

  • Data Analysis: Identify the λ_max values for the characteristic absorption bands (e.g., Q-band and B-band for phthalocyanines). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

3.2. Fluorescence Spectroscopy

This technique is used to study the emissive properties of the materials.

  • Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: Prepare dilute solutions of the sample in a suitable solvent, with absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.

  • Procedure for Emission Spectrum:

    • Determine the λ_max from the UV-Vis absorption spectrum.

    • Set the excitation wavelength of the spectrofluorometer to the λ_max.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

  • Procedure for Fluorescence Quantum Yield (Φ_F) - Relative Method:

    • Select a standard fluorescent dye with a known quantum yield and an emission range similar to the sample.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions.

    • Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

3.3. Z-Scan Technique for Nonlinear Optical Characterization

The Z-scan is a widely used method to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

  • Objective: To determine the sign and magnitude of the third-order nonlinear optical coefficients.

  • Instrumentation: A high-power pulsed laser (e.g., Nd:YAG), a focusing lens, a motorized translation stage to move the sample along the laser beam axis (z-axis), and two photodetectors.

  • Procedure:

    • The laser beam is focused by a lens. The sample is moved along the z-axis through the focal point.

    • The transmitted laser intensity is measured by two detectors:

      • Closed-aperture Z-scan: An aperture is placed before one detector to measure the intensity changes due to nonlinear refraction (self-focusing or self-defocusing).

      • Open-aperture Z-scan: The second detector collects the total transmitted light without an aperture to measure the changes in absorption due to nonlinear effects like two-photon absorption or reverse saturable absorption.

  • Data Analysis:

    • The closed-aperture scan yields a characteristic peak-valley or valley-peak curve, from which the sign and magnitude of the nonlinear refractive index (n₂) can be determined.

    • The open-aperture scan shows a symmetric peak or valley centered at the focal point, which is used to calculate the nonlinear absorption coefficient (β).

    • The real and imaginary parts of the third-order nonlinear susceptibility (χ^(3)) can then be calculated from n₂ and β.

Structure-Property Relationships and Synthetic Pathways

The optical properties of this compound-derived materials are intrinsically linked to their molecular structure. The following diagram illustrates the synthetic pathways from the this compound precursor to different classes of materials and highlights how structural modifications can be used to tune their optical response.

G cluster_derivatives Derived Materials cluster_properties Tunable Optical Properties tfpn This compound pc Fluorinated Phthalocyanines (Pcs) tfpn->pc Cyclotetramerization (with metal salt) subpc Fluorinated Subphthalocyanines (SubPcs) tfpn->subpc Cyclotrimerization (with Boron source) sb Schiff Bases tfpn->sb Condensation (with diamines) poly Polymers (e.g., Polyimides) tfpn->poly Polycondensation (with diamines/dianhydrides) linear Linear Properties: - Absorption (λ_max) - Emission (λ_em) - Quantum Yield (Φ_F) pc->linear Metal center, substituents influence λ_max and Φ_F nonlinear Nonlinear Properties: - Nonlinear Absorption (β) - Nonlinear Refraction (n₂) - χ^(3) pc->nonlinear π-conjugation & heavy atoms enhance RSA subpc->linear Smaller macrocycle blue-shifts λ_max, axial groups tune Φ_F sb->linear Amine structure dictates conjugation and λ_em poly->linear Backbone structure affects transparency and refractive index poly->nonlinear Chromophore loading density impacts χ^(3)

Caption: Synthetic pathways from this compound and structure-property relationships.

This guide serves as a starting point for researchers interested in the optical properties of this compound-derived materials. The combination of their unique electronic structure, synthetic versatility, and significant optical responses makes them a compelling class of materials for further investigation and application development.

References

Safety Operating Guide

Proper Disposal of Tetrafluorophthalonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Proper Handling and Disposal of Tetrafluorophthalonitrile

This guide provides essential procedures for the safe disposal of this compound, a compound that requires careful handling due to its toxicity. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Key Safety and Handling Information

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, harmful in contact with skin, and may cause irritation to the skin, eyes, and respiratory system.[2][3] Due to its chemical nature as a nitrile, it shares hazards with cyanide compounds, including the potential to release highly toxic hydrogen cyanide gas if it comes into contact with acids.[1][4][5]

PropertyData
Chemical Formula C₈F₄N₂[2]
Molecular Weight 200.09 g/mol [3]
Appearance Yellow solid[2]
Melting Point 81-86 °C
Hazard Classifications Acute Oral Toxicity (Category 3/4), Acute Dermal Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3)[2][3][6]
Incompatible Materials Strong oxidizing agents, strong bases, acids.[1][2]
Hazardous Decomposition Forms nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide upon thermal decomposition.[2]
UN Number for Transport UN3439[2]
Proper Shipping Name NITRILES, SOLID, TOXIC, N.O.S. (this compound)[2]

Experimental Protocols: Disposal Procedures

The overriding principle for managing laboratory waste is that no procedure should be initiated without a clear plan for the disposal of all resulting waste streams.[7]

Step 1: Immediate Waste Collection and Segregation

Proper segregation at the point of generation is the most critical step in safe waste management.

  • Designate Waste Containers : All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.[8][9]

  • Segregate Solid and Liquid Waste : Collect solid waste (e.g., contaminated gloves, weighing paper, paper towels) separately from liquid waste.[9]

    • Solid Waste : Place in a double-bagged, puncture-resistant container designated for solid cyanide-containing waste.[10]

    • Liquid Waste : Collect in a leak-proof container compatible with organic nitriles. Do not use metal containers.[8] Ensure the container is kept tightly closed except when adding waste.[11]

  • Avoid Incompatibles : Never mix this compound waste with acids, strong bases, or oxidizing agents.[2][4] Keep all acidic solutions and waste streams separate to prevent the generation of hydrogen cyanide gas.[4][5]

Step 2: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely in a designated Satellite Accumulation Area while awaiting pickup.[11]

  • Location : The SAA should be in a well-ventilated, cool, and dry area, away from direct sunlight and heat sources.[5][10]

  • Secondary Containment : Store waste containers in secondary containment trays to prevent spills.[8]

  • Labeling : Ensure each container is properly identified with a hazardous waste label, listing all contents.[8]

  • Time Limits : Partially filled containers may be stored for up to one year. Once a container is full, it must be removed from the SAA within three days.[11]

Step 3: Decontamination of Glassware and Surfaces

All equipment and surfaces that come into contact with this compound must be decontaminated.

  • Perform in Fume Hood : All decontamination procedures should be carried out inside a certified chemical fume hood.[9]

  • Initial Rinse : First, rinse the contaminated surfaces or glassware with a pH 10 buffer solution.[9] This initial basic rinse helps to safely neutralize any residual material without the risk of generating hydrogen cyanide.

  • Secondary Rinse : Following the buffer rinse, clean the items with a freshly prepared 10% bleach solution (sodium hypochlorite).[9] The alkaline bleach solution will oxidize the nitrile groups.

  • Collect Rinsate : All rinsate from these cleaning procedures must be collected as hazardous liquid cyanide waste.[4]

  • Final Wash : After decontamination, glassware can be washed with soap and water, which can then be disposed of down the drain.[4]

Step 4: Final Disposal

This compound waste is classified as hazardous and must be disposed of through a licensed hazardous waste disposal facility.[2][5]

  • Do Not Dispose On-Site : Never dispose of this compound in the regular trash or down the drain.[7][12] Evaporation in a fume hood is also a prohibited disposal method.[11]

  • Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste contractor to arrange for the pickup and disposal of the waste containers.[9]

  • Documentation : Complete all required hazardous waste tags and logs as per institutional and regulatory requirements.[9] Chemical waste generators are responsible for ensuring their waste is accurately classified and handled in compliance with local, regional, and national regulations.[2]

Mandatory Visualization

The following diagram outlines the decision-making workflow for the proper disposal of this compound waste.

Tetrafluorophthalonitrile_Disposal_Workflow cluster_0 Waste Generation Point (Inside Fume Hood) cluster_1 Waste Storage cluster_2 Final Disposal cluster_3 Decontamination of Labware start This compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in dedicated, double-bagged solid cyanide waste container is_solid->collect_solid Solid collect_liquid Collect in dedicated, leak-proof liquid cyanide waste container is_solid->collect_liquid Liquid store_saa Store container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa check_full Is container full? store_saa->check_full check_full->store_saa No (Store <= 1 year) label_waste Attach completed hazardous waste tag check_full->label_waste Yes request_pickup Request pickup from EH&S or licensed waste contractor label_waste->request_pickup end Waste Removed for Proper Disposal request_pickup->end decon_start Contaminated Labware rinse_buffer Rinse with pH 10 buffer solution decon_start->rinse_buffer rinse_bleach Rinse with 10% bleach solution rinse_buffer->rinse_bleach collect_rinsate Collect all rinsate as hazardous liquid cyanide waste rinse_bleach->collect_rinsate final_wash Final wash with soap & water collect_rinsate->final_wash

Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Guide to Handling Tetrafluorophthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tetrafluorophthalonitrile, a versatile compound used in the synthesis of fluorescent dyes, high-performance polymers, and pharmaceutical compounds.[1] Adherence to these procedures is critical for minimizing risks and ensuring operational integrity.

This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3][4][5][6] It may also cause respiratory irritation.[2][3][5][6] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. It is crucial to use this equipment to prevent exposure.

Body PartPersonal Protective EquipmentSpecifications
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended Filter type: Particulates filter conforming to EN 143.[3][5] Use a dust mask type N95 (US) for adequate protection.[7]
Hands Appropriate protective glovesEnsure gloves are suitable for the task, considering chemical compatibility and operational conditions.[8]
Eyes/Face Safety glasses with side-shields or goggles; face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]
Body Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5]A flame-resistant lab coat is recommended.[9]

Procedural Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory setting.

Figure 1. Safe Handling Workflow for this compound prep Preparation handling Handling prep->handling Proceed with caution cleanup Cleanup & Decontamination handling->cleanup After experiment completion emergency Emergency Procedures handling->emergency In case of spill or exposure disposal Waste Disposal cleanup->disposal Segregate waste Figure 2. This compound Disposal Plan collect Collect Waste segregate Segregate Waste collect->segregate Separate by type label Label Containers segregate->label Clearly identify contents store Store Securely label->store In designated area dispose Dispose via Approved Vendor store->dispose Follow regulations

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.